molecular formula C21H22N4O4 B1681807 SKi-178 CAS No. 1259484-97-3

SKi-178

Cat. No.: B1681807
CAS No.: 1259484-97-3
M. Wt: 394.4 g/mol
InChI Key: GMFUWEBOUKIKRP-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKI 178 is an inhibitor of sphingosine kinase 1 (SPHK1) and SPHK2.1 Though previously thought to be selective for SPHK1, cellular thermal shift assay results demonstrate direct target engagement of both SPHK1 and SPHK2 in HEK293 cells overexpressing either SPHK1 or SPHK2. It inhibits SPHK1 by 59.6% when used at a concentration of 10.7 µM and inhibits the production of sphingosine-1-phosphate (S1P; ) in A549 cells. SKI 178 is cytotoxic to a variety of cancer cell lines including PANC-1, A549, U251, and MCF-7 cells (IC50s = 0.1, 0.3, 0.5, and 1.3 µM, respectively). It prolongs mitosis and induces cell death through the intrinsic apoptotic pathway in a CDK1-dependent manner. SKI 178 (20 mg/kg every other day) reduces the number of white blood cells to a normal range and increases survival in an MLL-AF9 acute myeloid leukemia (AML) mouse xenograft model. It also destabilizes and inhibits microtubule polymerization in an SPHK-independent manner.>SKI-178 is a sphingosine kinase 1 (SphK1) inhibitor (IC50 = 0.1-1.8 μM). This compound induces prolonged mitosis followed by apoptotic cell death through the intrinsic apoptotic cascade. The sustained activation of CDK1 during prolonged mitosis, mediated by this compound leads to the simultaneous phosphorylation of the prosurvival Bcl-2 family members, Bcl-2 and Bcl-xl, as well as the phosphorylation and subsequent degradation of Mcl-1. This compound is a novel therapeutic agent for the treatment of AML, including multidrug-resistant/recurrent AML subtypes.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-13(15-7-10-19(28-3)20(11-15)29-4)22-25-21(26)18-12-17(23-24-18)14-5-8-16(27-2)9-6-14/h5-12H,1-4H3,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFUWEBOUKIKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKi-178, a Dual Sphingosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKi-178 is a potent, small-molecule inhibitor targeting both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2), key enzymes in sphingolipid metabolism that regulate the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). By competitively inhibiting the binding of sphingosine to these kinases, this compound effectively reduces S1P levels and induces the accumulation of ceramide, thereby promoting cancer cell death.[1] Recent evidence further reveals a multi-targeted mechanism of action, where this compound also functions as a microtubule network disrupting agent. This dual action of SphK inhibition and microtubule disruption synergistically induces apoptosis, making this compound a promising therapeutic candidate, particularly in hematological malignancies like acute myeloid leukemia (AML) and solid tumors such as prostate cancer. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data, and experimental methodologies related to the action of this compound.

Core Mechanism of Action: Dual Inhibition of Sphingosine Kinases

This compound was initially developed as a selective inhibitor of SphK1 but has since been demonstrated to engage and inhibit both SphK1 and SphK2 in intact cells at concentrations consistent with its cytotoxic effects.[1] The primary mechanism involves the competitive inhibition of sphingosine binding to the active site of both SphK1 and SphK2.

The Sphingolipid Rheostat

The sphingolipid rheostat refers to the cellular balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P).[1] Sphingosine kinases (SphK1 and SphK2) are the fulcrum of this balance, catalyzing the phosphorylation of sphingosine to S1P.[1] In many cancers, this rheostat is dysregulated, with an overexpression of SphKs leading to elevated S1P levels, which promotes cell proliferation, survival, and resistance to chemotherapy.[1]

Impact of this compound on the Sphingolipid Rheostat

This compound, by inhibiting both SphK1 and SphK2, shifts the sphingolipid balance towards apoptosis.[1] This is achieved through two primary effects:

  • Decreased S1P Production: Inhibition of SphK1 and SphK2 directly reduces the synthesis of pro-survival S1P.[1]

  • Increased Ceramide Accumulation: The blockage of sphingosine phosphorylation leads to an accumulation of its precursor, which can be converted to pro-apoptotic ceramide.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingosine Sphingosine SphK1_SphK2 SphK1 / SphK2 Sphingosine->SphK1_SphK2 Substrate Ceramide Ceramide Sphingosine->Ceramide Conversion S1P S1P Pro_Survival Cell Survival & Proliferation S1P->Pro_Survival Promotes SphK1_SphK2->S1P Phosphorylation SKi_178 This compound SKi_178->SphK1_SphK2 Inhibition Apoptosis Apoptosis Ceramide->Apoptosis Induces

Diagram 1: this compound's impact on the sphingolipid rheostat.

Secondary Mechanism: Microtubule Network Disruption

In addition to its role as a sphingosine kinase inhibitor, this compound has been identified as a microtubule-disrupting agent. This secondary mechanism contributes significantly to its cytotoxic effects. The disruption of microtubule dynamics leads to a prolonged mitotic arrest, which ultimately triggers apoptosis. The synergistic effect of simultaneous SphK inhibition and microtubule disruption enhances the apoptotic efficacy of this compound.

Downstream Signaling Pathways

The inhibition of SphK and disruption of microtubule dynamics by this compound converge on several key signaling pathways that regulate cell survival, proliferation, and apoptosis.

CDK1-Mediated Apoptosis in AML

In acute myeloid leukemia (AML) cell lines, this compound induces apoptotic cell death through a mechanism dependent on cyclin-dependent kinase 1 (CDK1).[2] The prolonged mitotic arrest caused by this compound leads to sustained activation of CDK1. This, in turn, results in the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members (Bcl-2 and Bcl-xL) and the degradation of Mcl-1, tipping the balance towards apoptosis.[2]

SKi_178 This compound Microtubule_Disruption Microtubule Disruption SKi_178->Microtubule_Disruption Prolonged_Mitosis Prolonged Mitosis Microtubule_Disruption->Prolonged_Mitosis Sustained_CDK1_Activation Sustained CDK1 Activation Prolonged_Mitosis->Sustained_CDK1_Activation Bcl2_BclxL_Phosphorylation Phosphorylation of Bcl-2 & Bcl-xL Sustained_CDK1_Activation->Bcl2_BclxL_Phosphorylation Mcl1_Degradation Degradation of Mcl-1 Sustained_CDK1_Activation->Mcl1_Degradation Apoptosis Apoptosis Bcl2_BclxL_Phosphorylation->Apoptosis Inhibition of anti-apoptotic function Mcl1_Degradation->Apoptosis Inhibition of anti-apoptotic function SKi_178 This compound SphK_Inhibition SphK1/2 Inhibition SKi_178->SphK_Inhibition Ceramide_Accumulation Ceramide Accumulation SphK_Inhibition->Ceramide_Accumulation Akt_mTOR_Inhibition Akt-mTOR Pathway Inhibition Ceramide_Accumulation->Akt_mTOR_Inhibition JNK_Activation JNK Pathway Activation Ceramide_Accumulation->JNK_Activation Cell_Survival_Proliferation Cell Survival & Proliferation Akt_mTOR_Inhibition->Cell_Survival_Proliferation Apoptosis Apoptosis JNK_Activation->Apoptosis start Start: Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat to various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation analysis Analyze soluble fraction by Western Blot for SphK1/2 centrifugation->analysis end End: Determine thermal stabilization analysis->end

References

An In-Depth Technical Guide to the Dual SphK1/SphK2 Inhibitor SKI-178

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-178 is a novel, multi-targeted small molecule inhibitor that demonstrates significant therapeutic potential in oncology. Initially developed as a selective inhibitor for sphingosine kinase 1 (SphK1), subsequent research has revealed its dual inhibitory action against both SphK1 and SphK2, as well as a distinct mechanism involving the disruption of microtubule dynamics.[1][2] This dual action on the sphingolipid pathway and the cytoskeleton results in a synergistic induction of apoptosis, making this compound a promising agent against a variety of cancers, including difficult-to-treat malignancies like acute myeloid leukemia (AML) and prostate cancer.[1][3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, quantitative efficacy data, and detailed experimental protocols to support further research and development.

The Sphingolipid Signaling Pathway and Rationale for Inhibition

Sphingolipids are a class of bioactive lipids that regulate critical cellular processes, including proliferation, survival, and apoptosis. The "sphingolipid rheostat" theory posits that the balance between pro-apoptotic ceramides (Cer) and pro-survival sphingosine-1-phosphate (S1P) dictates cell fate.[2][5] Sphingosine kinases, with isoforms SphK1 and SphK2, are the critical enzymes that catalyze the phosphorylation of sphingosine to S1P.[5][6] In many cancers, SphK1 and/or SphK2 are overexpressed, shifting the rheostat towards S1P production. This leads to enhanced pro-survival signaling and resistance to chemotherapy, making the SphKs attractive therapeutic targets.[5][6] By inhibiting these kinases, this compound aims to decrease pro-survival S1P levels while simultaneously increasing pro-apoptotic ceramide levels.[1][3]

G cluster_rheostat Sphingolipid Rheostat cluster_kinases Kinase Action cluster_outcomes Cellular Outcomes Cer Ceramide Sph Sphingosine Cer->Sph Ceramidase Apoptosis Apoptosis Cer->Apoptosis SphK1 SphK1 Sph->SphK1 SphK2 SphK2 Sph->SphK2 S1P S1P Survival Proliferation / Survival S1P->Survival SphK1->S1P SphK2->S1P SKI178 This compound SKI178->SphK1 SKI178->SphK2

Caption: The Sphingolipid Rheostat and the inhibitory action of this compound.

Dual Mechanism of Action of this compound

Dual Inhibition of SphK1 and SphK2

While initially characterized as a selective SphK1 inhibitor, subsequent studies using the Cellular Thermal Shift Assay (CETSA) demonstrated that this compound directly engages and stabilizes both SphK1 and SphK2 in intact cells.[1][2] It acts by competing for the sphingosine binding site.[3] This dual inhibition leads to a potent reduction in S1P formation and an accumulation of ceramides, effectively shifting the sphingolipid balance towards apoptosis.[1][3]

Disruption of Microtubule Dynamics

In addition to its role as a SphK inhibitor, this compound has been identified as a microtubule network disrupting agent.[1][4][6] This off-target effect contributes significantly to its cytotoxicity. The combined activities of SphK inhibition and microtubule disruption have been shown to synergistically induce apoptosis in cancer cell lines.[1]

Downstream Signaling Pathways

The anti-cancer effects of this compound are mediated through the modulation of several key signaling pathways. Its action as a microtubule-disrupting agent leads to prolonged mitotic arrest, which causes sustained activation of cyclin-dependent kinase 1 (CDK1).[1][7][8] This, in turn, leads to the phosphorylation and subsequent inhibition or degradation of anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xl, and Mcl-1, thereby promoting the intrinsic apoptotic cascade.[1][8][9] Concurrently, by inhibiting SphK1/2 and increasing ceramide levels, this compound suppresses the pro-survival Akt-mTOR pathway and activates the pro-apoptotic JNK cascade.[3][10]

G cluster_targets Direct Targets cluster_pathways Signaling Cascades cluster_effectors Apoptotic Effectors SKI178 This compound SphK SphK1 / SphK2 SKI178->SphK Microtubules Microtubules SKI178->Microtubules Disruption S1P S1P ↓ SphK->S1P Ceramide Ceramide ↑ SphK->Ceramide MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Akt Akt-mTOR Pathway S1P->Akt Ceramide->Akt JNK JNK Cascade Ceramide->JNK Bcl2 Bcl-2, Bcl-xl, Mcl-1 Akt->Bcl2 Survival Signal Apoptosis Apoptosis JNK->Apoptosis CDK1 CDK1 MitoticArrest->CDK1 Sustained Activation CDK1->Bcl2 Phosphorylation & Inactivation Bcl2->Apoptosis

Caption: Molecular mechanism of action for this compound.

Quantitative Efficacy Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Target Value Comments
Ki SphK1 1.3 - 1.33 µM Non-lipid, competitive inhibitor.[2][9][11][12]
IC50 SphK2 >25 µM Initially determined in vitro, suggesting selectivity.[11][12][13]

| Target Engagement | SphK1 & SphK2 | 400 - 800 nM | CETSA confirmed direct binding and stabilization of both isoforms in intact cells at cytotoxic concentrations.[1] |

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

Parameter Cell Lines Value (IC50) Notes
Cytotoxicity Broad range of cancer cell lines 0.1 - 1.8 µM Includes drug-sensitive and multi-drug resistant (MDR) types.[5][6][14]
Apoptosis Induction Human AML cell lines (e.g., HL-60) ~5 µM Induces significant apoptosis after 24-48 hours.[7]

| Viability Inhibition | Prostate cancer cells (e.g., PC-3) | 5 - 25 µM | Dose-dependently inhibits cell viability.[3] |

Table 3: In Vivo Efficacy of this compound in Preclinical Models

Cancer Model Animal Model Dosing Regimen Key Outcomes
Acute Myeloid Leukemia (AML) MLL-AF9 mouse model 20 mg/kg, IV (retro-orbital), every other day Induces complete remission; dose-dependent increase in survival; reduces WBC to normal levels.[1][15]
Prostate Cancer PC-3 xenograft (nude mice) Daily intraperitoneal (IP) injection Potently inhibited xenograft tumor growth without significant alteration in body weight.[3][10]

| Toxicity Study | Naïve Swiss-Webster mice | 20 mg/kg and 40 mg/kg, IV, daily for 14 days | Well tolerated with no apparent body weight loss.[1] |

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the direct binding of this compound to SphK1 and SphK2 in an intracellular environment.

  • Cell Culture: Culture cells overexpressing His-tagged SphK1 or SphK2 to 80-90% confluency.

  • Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 to 20 µM) or vehicle (DMSO) for a specified duration (e.g., 16 hours).

  • Heating: Harvest and resuspend cells in PBS. Heat cell suspensions at a specific temperature (e.g., 60°C for SphK1, 63°C for SphK2) for 3 minutes to induce protein denaturation. A non-heated control is included.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g).

  • Western Blot Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using antibodies against the His-tag, SphK1, or SphK2. Actin is used as a loading control. Increased protein in the soluble fraction at higher temperatures in the presence of the drug indicates stabilization and direct binding.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment: Seed prostate cancer cells (e.g., pCan1) and treat with this compound (e.g., 10 µM) or vehicle for 36 hours.[3]

  • Cell Harvest: Harvest cells by trypsinization, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a fluorescent DNA intercalator) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software. An increase in the G1 phase and a decrease in the S phase suggest a G1-S arrest.[3]

In Vivo Xenograft Efficacy Study

This workflow outlines a typical study to evaluate the anti-tumor activity of this compound in a mouse model.

G start Start: Acclimatize Mice (e.g., Nude Mice) implant Implant Cancer Cells (e.g., PC-3 subcutaneous) start->implant growth Monitor Tumor Growth (until ~100-150 mm³) implant->growth randomize Randomize into Groups (Vehicle vs. This compound) growth->randomize treatment Initiate Treatment (e.g., Daily IP Injection) randomize->treatment monitor Monitor Efficacy & Toxicity (Tumor Volume, Body Weight) treatment->monitor endpoint Study Endpoint (e.g., Day 42) monitor->endpoint analysis Sacrifice & Analysis (Weigh tumors, IHC, Western Blot) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion and Future Directions

This compound is a potent anti-cancer agent with a unique multi-targeted mechanism of action, simultaneously inhibiting both SphK1 and SphK2 while also disrupting microtubule function.[1] This polypharmacology results in synergistic cell killing across a range of malignancies, including those with multi-drug resistance.[1][6][8] Preclinical data in AML and prostate cancer models are highly encouraging, demonstrating significant therapeutic efficacy and a favorable safety profile.[1][3][10]

Future research should focus on transitioning this compound into clinical trials to evaluate its safety and efficacy in human patients. Further investigation is also warranted to explore its potential in other solid and hematological cancers, and to identify predictive biomarkers that could guide patient selection. Combination studies with other targeted agents or standard-of-care chemotherapies may also unlock new therapeutic strategies, particularly for relapsed or refractory cancers.

References

An In-depth Technical Guide to the SKI-178 Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKI-178 is a novel small molecule inhibitor that has demonstrated potent cytotoxic effects in various cancer cell lines, particularly in acute myeloid leukemia (AML). Its mechanism of action is multi-faceted, primarily targeting sphingosine kinase (SphK) and microtubule dynamics, which culminates in the induction of apoptosis. This technical guide provides a comprehensive overview of the this compound-induced apoptosis pathway, detailing the core signaling cascade, presenting quantitative data from key experiments, outlining detailed experimental protocols for studying this pathway, and providing visual representations of the molecular interactions and experimental workflows.

Core Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis through a sophisticated mechanism that integrates the inhibition of sphingolipid signaling with the disruption of microtubule function, leading to mitotic catastrophe and subsequent activation of the intrinsic apoptotic pathway.

Initially, this compound acts as a dual inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2).[1] These enzymes are critical for the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a key signaling molecule that promotes cell survival and proliferation.[1] Inhibition of SphK1/2 by this compound leads to a decrease in pro-survival S1P levels and a concomitant increase in the pro-apoptotic sphingolipid, ceramide.[2]

Concurrently, this compound disrupts microtubule dynamics, a mechanism of action it shares with other microtubule-targeting agents.[2] This disruption leads to a prolonged mitotic arrest, a state where the cell is unable to properly segregate its chromosomes and complete cell division.

The sustained mitotic arrest triggers the prolonged activation of Cyclin-Dependent Kinase 1 (CDK1).[3][4] In a normal cell cycle, CDK1 activity is tightly regulated and decreases as the cell exits mitosis. However, the prolonged activation of CDK1 in this compound-treated cells leads to the phosphorylation of anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2 and Bcl-xL.[3][4] This phosphorylation event inhibits their pro-survival function. Furthermore, sustained CDK1 activity promotes the phosphorylation and subsequent proteasomal degradation of another key anti-apoptotic protein, Mcl-1.[3][4]

The inactivation of Bcl-2 and Bcl-xL, coupled with the degradation of Mcl-1, disrupts the balance of pro- and anti-apoptotic proteins at the mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase, caspase-9. Activated caspase-9 then cleaves and activates the executioner caspases, caspase-3 and caspase-7, which orchestrate the dismantling of the cell, leading to apoptosis.[3]

In the context of prostate cancer cells, the induction of apoptosis by this compound has also been linked to the activation of the c-Jun N-terminal kinase (JNK) pathway and the inhibition of the pro-survival Akt-mTOR signaling cascade.

Signaling Pathway Diagram

SKI_178_Apoptosis_Pathway cluster_0 This compound cluster_1 Cellular Targets cluster_2 Cellular Events cluster_3 Apoptotic Regulation cluster_4 Caspase Cascade SKI_178 This compound SphK1_2 SphK1/2 SKI_178->SphK1_2 Inhibits Microtubules Microtubules SKI_178->Microtubules Disrupts S1P_down ↓ S1P SphK1_2->S1P_down Ceramide_up ↑ Ceramide SphK1_2->Ceramide_up Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest CDK1_act Sustained CDK1 Activation Mitotic_Arrest->CDK1_act Bcl2_inact pBcl-2/pBcl-xL (Inactive) CDK1_act->Bcl2_inact Phosphorylates Mcl1_deg Mcl-1 Degradation CDK1_act->Mcl1_deg Promotes MOMP MOMP Bcl2_inact->MOMP Allows Mcl1_deg->MOMP Allows CytC Cytochrome c Release MOMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3_7 Caspase-3/7 Activation Casp9->Casp3_7 Apoptosis Apoptosis Casp3_7->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Quantitative Data

The following tables summarize the quantitative data from studies investigating the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HL-60Acute Myeloid Leukemia0.1 - 1.8
HL-60/VCRMultidrug-Resistant AML0.1 - 1.8
U937Acute Myeloid Leukemia0.1 - 1.8
MOLM-13Acute Myeloid Leukemia0.1 - 1.8
Kasumi-1Acute Myeloid LeukemiaNot explicitly stated, but sensitive

Note: The IC50 values are reported as a range as specific values for each cell line were not consistently available across the reviewed literature.[2]

Table 2: Effect of this compound on Apoptosis and Cell Cycle in AML Cell Lines

Cell LineTreatment% Apoptotic Cells (Annexin V+)% Cells in G2/M Phase
HL-60Vehicle (DMSO)~5%~15%
HL-60This compound (5 µM, 48h)>60%Not specified at 48h
HL-60This compound (5 µM, 16h)Not specified at 16h~60%
HL-60/VCRVehicle (DMSO)~5%~15%
HL-60/VCRThis compound (5 µM, 48h)>70%Not specified at 48h
HL-60/VCRThis compound (5 µM, 16h)Not specified at 16h~55%
U937This compound (5 µM, 16h)Not specified at 16h~50%
MOLM-13This compound (5 µM, 16h)Not specified at 16h~45%

Data is approximated from graphical representations in the source literature.[3]

Table 3: Effect of this compound on Key Apoptotic Proteins

ProteinEffect of this compound TreatmentMethod of Detection
pBcl-2 (Ser70)Sustained increaseWestern Blot
Mcl-1DegradationWestern Blot
Cleaved Caspase-7Increased levelsWestern Blot

Qualitative changes observed in Western blot analyses.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the this compound apoptosis induction pathway.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HL-60, U937)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate for the desired time period (e.g., 48 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest cells (including floating cells) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptosis pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-pBcl-2, anti-Mcl-1, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Detect the signal using an imaging system.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry method determines the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • This compound

  • PBS

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Treat cells with this compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Analysis cluster_2 Protein Analysis cluster_3 Cell Cycle Analysis Cell_Culture Seed AML Cells Treatment Treat with this compound or Vehicle Cell_Culture->Treatment Harvest_Apoptosis Harvest Cells Treatment->Harvest_Apoptosis Harvest_Protein Harvest & Lyse Cells Treatment->Harvest_Protein Harvest_Cycle Harvest & Fix Cells Treatment->Harvest_Cycle AnnexinV_PI Annexin V/PI Staining Harvest_Apoptosis->AnnexinV_PI Flow_Apoptosis Flow Cytometry Analysis AnnexinV_PI->Flow_Apoptosis Western_Blot Western Blotting Harvest_Protein->Western_Blot Protein_Quant Quantify Protein Levels Western_Blot->Protein_Quant PI_Staining Propidium Iodide Staining Harvest_Cycle->PI_Staining Flow_Cycle Flow Cytometry Analysis PI_Staining->Flow_Cycle

Caption: A representative experimental workflow for studying this compound-induced apoptosis.

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a dual mechanism involving the inhibition of sphingosine kinases and the disruption of microtubule dynamics. This leads to a signaling cascade involving sustained CDK1 activation, inhibition of anti-apoptotic Bcl-2 family proteins, and subsequent activation of the intrinsic caspase-dependent apoptotic pathway. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar multi-targeted cancer therapies.

References

SKi-178 in Acute Myeloid Leukemia: A Technical Guide to a Dual-Mechanism Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advancements in chemotherapy and targeted agents, overall survival rates remain poor, particularly for patients with relapsed or refractory disease, underscoring the urgent need for novel therapeutic strategies. The sphingolipid signaling pathway has emerged as a critical regulator of cancer cell survival and proliferation. Sphingosine kinases (SphK1 and SphK2) are key enzymes in this pathway, catalyzing the phosphorylation of the pro-apoptotic sphingolipid, sphingosine, to form the pro-survival signaling molecule, sphingosine-1-phosphate (S1P). In many cancers, including AML, the "sphingolipid rheostat" is tipped in favor of S1P, promoting oncogenic signaling and resistance to therapy.

SKI-178 is a novel small molecule inhibitor initially developed as a selective inhibitor of Sphingosine Kinase 1 (SphK1). Subsequent research has revealed a more complex and potent mechanism of action, positioning this compound as a promising candidate for AML treatment, including multidrug-resistant subtypes. This technical guide provides an in-depth overview of the core mechanism, preclinical efficacy, and experimental evaluation of this compound in the context of AML.

Core Mechanism of Action: A Dual-Targeting Approach

This compound induces potent cytotoxicity in AML cells through a multi-targeted mechanism, functioning as both a sphingosine kinase inhibitor and a microtubule network disrupting agent. This dual action results in a synergistic induction of apoptosis, providing a robust anti-leukemic effect.

Initially identified as a SphK1 selective inhibitor, further studies using the Cellular Thermal Shift Assay (CETSA) in intact cells revealed that this compound directly engages and inhibits both SphK1 and SphK2 at concentrations consistent with its cytotoxic IC50 range (approximately 400–800 nM). Inhibition of both isoforms effectively shuts down the production of pro-survival S1P while simultaneously increasing the levels of pro-apoptotic sphingolipids like ceramide.

Concurrently, this compound directly impairs microtubule assembly. This action is independent of its effect on sphingosine kinases. By disrupting microtubule dynamics, this compound induces a prolonged mitotic arrest, a hallmark of microtubule-targeting agents. The simultaneous inhibition of SphK and disruption of microtubules have been shown to act synergistically to trigger apoptosis in AML cell lines.

SKi_178_Dual_Mechanism ski178 This compound sphk SphK1 & SphK2 Inhibition ski178->sphk microtubule Microtubule Disruption ski178->microtubule s1p ↓ Pro-survival S1P sphk->s1p ceramide ↑ Pro-apoptotic Ceramide sphk->ceramide mitosis Prolonged Mitotic Arrest microtubule->mitosis apoptosis Synergistic Apoptosis in AML Cells s1p->apoptosis ceramide->apoptosis mitosis->apoptosis

Caption: Dual mechanism of action of this compound in AML cells.

Downstream Signaling: The CDK1-Apoptosis Axis

The apoptotic cell death induced by this compound is the direct result of sustained activation of cyclin-dependent kinase 1 (CDK1) during the prolonged mitotic arrest. This sustained CDK1 activation leads to the phosphorylation and subsequent inactivation or degradation of several pro-survival Bcl-2 family members. Specifically, this compound treatment leads to the phosphorylation of Bcl-2 and Bcl-xL, and the phosphorylation and degradation of Mcl-1. The destabilization of these key anti-apoptotic proteins unleashes the intrinsic apoptotic cascade, leading to caspase activation and programmed cell death. This mechanism of action is effective even in AML cells that overexpress multidrug resistance proteins (like MDR1) or pro-survival Bcl-2 family members, highlighting the potential of this compound to overcome common resistance mechanisms.

SKi_178_Signaling_Pathway ski178 This compound mitotic_arrest Prolonged Mitosis ski178->mitotic_arrest induces cdk1 Sustained CDK1 Activation mitotic_arrest->cdk1 leads to bcl2_phos Phosphorylation of Bcl-2 & Bcl-xL cdk1->bcl2_phos mcl1_deg Phosphorylation & Degradation of Mcl-1 cdk1->mcl1_deg bcl2_inact Inactivation of Anti-Apoptotic Bcl-2 Family Proteins bcl2_phos->bcl2_inact mcl1_deg->bcl2_inact apoptosis Intrinsic Apoptotic Cell Death bcl2_inact->apoptosis triggers

Caption: Downstream apoptotic signaling pathway induced by this compound.

Preclinical Efficacy Data

This compound has demonstrated potent cytotoxic activity against a broad range of human AML cell lines, including those known to be resistant to conventional chemotherapeutics.

In Vitro Data
Cell Line Description This compound IC50 Key Findings Reference
HL-60 Human Promyelocytic Leukemia400-800 nM (general range)Induces apoptosis via the intrinsic pathway.
HL-60/VCR Vincristine-Resistant (MDR1+)400-800 nM (general range)Sensitivity is unaffected by MDR1 overexpression.
U-937 Human Histiocytic LymphomaCytotoxic (range: 0.1-1.8 µM)Induces caspase-dependent apoptosis.
MOLM-13 MLL-AF9+, FLT3-ITD+Cytotoxic (range: 0.1-1.8 µM)Attenuates STAT5 signaling.
MV4-11 MLL-AF9+, FLT3-ITD+Cytotoxic (range: 0.1-1.8 µM)Demonstrates potent cytotoxicity.

Note: Specific IC50 values for each cell line are not consistently reported; the range reflects the general potency across multiple cancer cell lines as cited.

Assay Cell Line Treatment Result Reference
Annexin V/7AAD HL-605 µM this compound (48h)Significant increase in Annexin V-positive cells (early & late apoptosis).
Annexin V/7AAD HL-60/VCR5 µM this compound (48h)Significant increase in Annexin V-positive cells, similar to sensitive cells.
Cell Cycle HL-605 µM this compoundProlonged G2/M arrest precedes apoptosis.
Western Blot HL-605 µM this compoundTime-dependent increase in Bcl-2 phosphorylation and Caspase-7 cleavage.
In Vivo Data

This compound has shown significant therapeutic efficacy and is well-tolerated in multiple mouse models of AML.

Model Treatment Protocol Key Outcomes Reference
MLL-AF9 Model 20 mg/kg, three times per week- Reduced total White Blood Cell (WBC) counts to normal levels (~4x10³ cells/µL) after 3 weeks.- Significantly promoted survival compared to vehicle control.
MLL-AF9 Model 5, 10, and 20 mg/kg, every other day for 10 weeks- Dose-dependent increase in survival.- 10 and 20 mg/kg doses led to the absence of MLL-AF9+ AML cells in bone marrow and spleen, suggesting complete remission.
MOLM-13 Xenograft Not specifiedReduced leukemic burden in vivo.

Experimental Design and Protocols

The preclinical evaluation of this compound has relied on a series of robust biochemical and cell-based assays.

In Vivo Efficacy Evaluation Workflow

The therapeutic potential of this compound in vivo was demonstrated using a murine model of AML induced by the MLL-AF9 oncogene. This model recapitulates key features of an aggressive human AML subtype.

In_Vivo_Workflow start Start induce_aml Induce AML in Mice (MLL-AF9 Transduction of Bone Marrow Cells) start->induce_aml transplant Transplant Infected Cells into Recipient Mice induce_aml->transplant randomize Randomize Leukemic Mice into Treatment Groups transplant->randomize treat_vehicle Administer Vehicle Control (e.g., 3x per week) randomize->treat_vehicle treat_ski178 Administer this compound (e.g., 20 mg/kg, 3x per week) randomize->treat_ski178 monitor Monitor Disease Progression (Peripheral Blood WBC Counts at 1 & 3 weeks) treat_vehicle->monitor treat_ski178->monitor survival Assess Long-Term Survival (Kaplan-Meier Analysis) monitor->survival remission Evaluate Remission (Flow Cytometry of Bone Marrow and Spleen at Endpoint) survival->remission end End remission->end

Caption: Experimental workflow for in vivo evaluation of this compound in an AML mouse model.
Key Experimental Methodologies

Below are detailed protocols for key experiments used to characterize the activity of this compound.

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm the direct binding of this compound to SphK1 and SphK2 in intact cells.

  • Protocol:

    • Cell Culture and Treatment: Culture AML cells (e.g., HL-60) to 70-80% confluency. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours) at 37°C.

    • Heat Shock: Transfer aliquots of the cell suspension to PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., snap-freezing in liquid nitrogen followed by thawing at 25°C), repeated 3 times.

    • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.

    • Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the levels of soluble SphK1 and SphK2 at each temperature point using Western blotting. A ligand-induced stabilization will result in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

2. In Vitro Tubulin Polymerization Assay

  • Objective: To measure the direct effect of this compound on microtubule assembly.

  • Protocol:

    • Reagent Preparation: Use a commercial kit (e.g., from Cytoskeleton, Inc.) containing >99% pure tubulin. Reconstitute tubulin on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) with 1 mM GTP.

    • Reaction Setup: In a pre-warmed (37°C) half-area 96-well plate, add this compound or control compounds (e.g., paclitaxel as a polymerization promoter, vincristine as an inhibitor) to the tubulin solution.

    • Initiation and Measurement: Initiate polymerization by incubating the plate at 37°C in a temperature-controlled spectrophotometer. Measure the increase in light scattering (turbidity) at 340 nm every minute for 60 minutes. An inhibition of polymerization will result in a lower rate and extent of absorbance increase compared to the DMSO control.

3. Apoptosis Assay (Annexin V/7-AAD Staining)

  • Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

  • Protocol:

    • Cell Treatment: Seed AML cells (e.g., HL-60, HL-60/VCR) at a density of 1-5 x 10⁵ cells/mL and treat with this compound (e.g., 5 µM) or vehicle for various time points (e.g., 24, 48 hours).

    • Cell Harvesting: Collect the cells by centrifugation at 300-600 x g for 5 minutes.

    • Washing: Wash the cells once with ice-cold PBS and once with 1X Binding Buffer.

    • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of a viability stain (e.g., 7-AAD or Propidium Iodide).

    • Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.

    • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), and late apoptotic/necrotic (Annexin V+/7-AAD+) cell populations.

4. Western Blotting for Signaling Proteins

  • Objective: To detect changes in the expression and phosphorylation state of key proteins in the apoptotic pathway.

  • Protocol:

    • Sample Preparation: Treat AML cells with this compound for various time points. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve phosphorylation states.

    • Protein Quantification: Determine protein concentration using a BCA assay.

    • Gel Electrophoresis: Denature 20-50 µg of protein lysate per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.

    • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST (Tris-buffered saline with Tween-20) to reduce non-specific binding, as milk can interfere with phospho-antibody detection. Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Bcl-2 (Ser70), anti-Mcl-1, anti-cleaved-Caspase-7).

    • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-targeted agent for the treatment of AML. Its dual mechanism of inhibiting both sphingosine kinases and microtubule dynamics provides a synergistic and potent anti-leukemic effect. Critically, its ability to induce apoptosis through a CDK1-dependent pathway that circumvents common multidrug resistance mechanisms makes it a highly attractive candidate for treating relapsed and refractory AML. The robust preclinical data, demonstrating efficacy in both cell lines and multiple in vivo models, strongly supports its further development. Future research should focus on completing formal IND-enabling toxicology studies, optimizing dosing schedules for clinical trials, and identifying predictive biomarkers to select AML patient populations most likely to respond to this compound therapy. Combination studies with other targeted agents or standard chemotherapy may also unlock further synergistic potential.

SKi-178: A Dual-Targeted Inhibitor of Sphingosine Kinase and Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

SKi-178 has emerged as a promising multi-targeted agent in oncology research, demonstrating potent cytotoxic effects across a range of cancer cell lines, including multi-drug resistant variants.[1][2] Initially developed as a selective inhibitor of sphingosine kinase 1 (SphK1), further studies have revealed its dual role, functioning as both a potent inhibitor of sphingosine kinases 1 and 2 (SphK1/2) and as a microtubule disrupting agent.[1][3] This dual mechanism of action, which involves the synergistic induction of apoptosis through distinct but complementary pathways, positions this compound as a compelling candidate for further preclinical and clinical development.[1][4] This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailed experimental protocols for its characterization, and a summary of its efficacy in various cancer models.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two primary, synergistic mechanisms: inhibition of sphingosine kinases and disruption of microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1/2)

This compound was initially designed as a competitive inhibitor at the sphingosine binding site of SphK1.[1] However, subsequent research, including cellular thermal shift assays (CETSA), has confirmed that it directly engages and inhibits both SphK1 and SphK2 in intact cells at concentrations consistent with its cytotoxic IC50 values.[1][5]

Sphingosine kinases are critical enzymes in the regulation of the sphingolipid rheostat, which balances the levels of pro-apoptotic ceramides and sphingosine with the pro-survival sphingosine-1-phosphate (S1P).[2][6] In many cancers, this rheostat is deregulated, with an overexpression of SphKs leading to elevated S1P levels that promote cell proliferation, survival, and resistance to chemotherapy.[2]

By inhibiting SphK1 and SphK2, this compound blocks the conversion of sphingosine to S1P, leading to two key downstream events:

  • Decreased S1P levels: This reduces the pro-survival signaling that many cancer cells depend on.[2]

  • Increased ceramide accumulation: The buildup of the pro-apoptotic substrate, ceramide, triggers cell death pathways.[1][7]

Disruption of Microtubule Dynamics

A crucial aspect of this compound's mechanism of action is its function as a microtubule-targeting agent (MTA).[1][3] this compound has been shown to directly impair microtubule assembly, similar to vinca alkaloids like vincristine.[5] This activity is independent of its SphK inhibition, as demonstrated by the lack of effect of other potent SphK inhibitors, such as PF-543, on microtubule polymerization.[5]

The disruption of the highly dynamic microtubule network has profound effects on cancer cells, primarily by:

  • Inducing prolonged mitotic arrest: By interfering with the formation and function of the mitotic spindle, this compound causes cells to arrest in the G2/M phase of the cell cycle.[8]

  • Sustained activation of Cyclin-Dependent Kinase 1 (CDK1): The prolonged mitotic arrest leads to the sustained activation of CDK1, a key regulator of mitosis. This sustained activation is a critical trigger for apoptosis.[1][8]

Synergistic Induction of Apoptosis

The dual targeting of SphK and microtubule dynamics by this compound results in a synergistic induction of apoptosis.[1][4] The inhibition of SphK sensitizes cancer cells to the effects of microtubule disruption.[9] The accumulation of ceramide and the inhibition of pro-survival S1P signaling, combined with the sustained mitotic arrest and CDK1 activation, create a potent and multifaceted assault on the cancer cell's survival mechanisms, leading to efficient activation of the intrinsic apoptotic cascade.[8][9]

Signaling Pathways

The anti-cancer activity of this compound is mediated through the modulation of several key signaling pathways.

SKi_178_SphK_Inhibition_Pathway cluster_effects Downstream Effects Ski178 This compound SphK1_2 SphK1 / SphK2 Ski178->SphK1_2 inhibition Ceramide Ceramide SphK1_2->Ceramide leads to accumulation Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P catalyzed by SphK1/2 Akt_mTOR Akt-mTOR Pathway S1P->Akt_mTOR activation JNK JNK Pathway Ceramide->JNK activation Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation promotes Apoptosis Apoptosis Akt_mTOR->Apoptosis inhibits JNK->Apoptosis promotes

Caption: this compound inhibits SphK1/2, altering the sphingolipid rheostat to promote apoptosis.

SKi_178_Microtubule_Disruption_Pathway Ski178 This compound Tubulin Tubulin Ski178->Tubulin inhibition of polymerization Microtubules Microtubule Network Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle MitoticArrest Prolonged Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest disruption leads to CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2_family Phosphorylation of Bcl-2, Bcl-xL, Mcl-1 CDK1->Bcl2_family leads to Apoptosis Apoptosis Bcl2_family->Apoptosis promotes

Caption: this compound disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Quantitative Data

The following tables summarize the quantitative data reported for this compound in various studies.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Myeloid Leukemia0.4 - 0.8[5]
HL-60/VCRMulti-drug Resistant AML0.1 - 1.8[2]
MOLM-13Acute Myeloid LeukemiaNot specified[1]
pCan1Primary Prostate Cancer~10 (effective concentration)[5]
PC-3Prostate CancerNot specified[5]
LNCaPProstate CancerNot specified[5]
MCF-7Breast Cancer0.1 - 1.8[2]
A549Lung Cancer0.1 - 1.8[2]
Panc-1Pancreatic Cancer0.1 - 1.8[2]

Table 2: In Vivo Efficacy of this compound

Cancer ModelMouse StrainDosing RegimenOutcomeReference
MLL-AF9 AMLNot specified5, 10, 20 mg/kg every other dayDose-dependent increase in survival; complete remission at higher doses.[5]
PC-3 XenograftNude miceDaily intraperitoneal injectionPotent inhibition of tumor growth.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the direct effect of this compound on tubulin polymerization by monitoring changes in light scattering.

  • Reagents:

    • Purified tubulin (e.g., from porcine brain, >99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (100 mM stock)

    • Glycerol

    • This compound stock solution (in DMSO)

    • Paclitaxel and Nocodazole (as positive and negative controls)

    • 96-well microplate (clear, flat-bottom)

  • Procedure:

    • Prepare the tubulin polymerization reaction mix on ice. For a standard 100 µL reaction, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

    • Add this compound to the desired final concentrations (e.g., 0.1 to 10 µM). Include wells for vehicle control (DMSO), a polymerization enhancer (e.g., 10 µM Paclitaxel), and a polymerization inhibitor (e.g., 10 µM Nocodazole).

    • Pre-warm a microplate reader equipped with a temperature controller to 37°C.

    • Add purified tubulin to the reaction mix on ice to a final concentration of 2-4 mg/mL.

    • Pipette 100 µL of the final reaction mix into the pre-warmed 96-well plate.

    • Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time to generate polymerization curves.

    • Compare the Vmax (maximum rate of polymerization) and the plateau of the this compound treated samples to the controls. Inhibition of polymerization will result in a lower Vmax and plateau compared to the vehicle control.

Cellular Microtubule Network Visualization

This immunofluorescence protocol allows for the direct visualization of this compound's effect on the microtubule network in intact cells.

  • Materials:

    • Cells cultured on glass coverslips (e.g., U-251 MG glioblastoma cells)

    • This compound

    • Fixation solution (e.g., 4% formaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody: anti-α-tubulin monoclonal antibody

    • Secondary antibody: Fluorescently-conjugated anti-mouse IgG

    • Nuclear counterstain (e.g., DAPI)

    • Mounting medium

  • Procedure:

    • Treat cells with this compound at the desired concentration (e.g., 5 µM) for an appropriate time (e.g., 18 hours).

    • Wash the cells with PBS.

    • Fix the cells with 4% formaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the microtubule network using a fluorescence microscope.

  • Expected Outcome:

    • Vehicle-treated cells will show a well-organized, filamentous microtubule network.

    • This compound-treated cells will exhibit a disrupted, diffuse, and depolymerized microtubule network.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

  • Reagents:

    • Cancer cell lines (e.g., HL-60)

    • This compound

    • PBS

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

  • Procedure:

    • Seed cells and treat with this compound (e.g., 5-10 µM) or vehicle for various time points (e.g., 16, 24, 36 hours).

    • Harvest cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 30 minutes.

    • Wash the fixed cells twice with PBS.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Western Blot Analysis of Signaling Pathways

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Akt/mTOR and JNK signaling pathways.

  • Reagents:

    • Cell lysates from this compound-treated and control cells

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against: p-Akt, Akt, p-mTOR, mTOR, p-JNK, JNK, and a loading control (e.g., GAPDH or β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound and prepare whole-cell lysates.

    • Quantify protein concentration.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels and compare between treated and control samples.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or NSG mice)

    • Cancer cells (e.g., PC-3)

    • Matrigel

    • This compound formulation for injection

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 6 million cells) mixed with Matrigel into the flanks of the mice.

    • Allow the tumors to establish and reach a palpable size (e.g., ~150 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer this compound (e.g., 20 mg/kg) or vehicle via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily).

    • Measure tumor dimensions with calipers regularly (e.g., every 2-3 days) and calculate tumor volume using the formula: (length x width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Compare the tumor growth inhibition between the this compound-treated group and the vehicle control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Biochemical Biochemical Assays (Tubulin Polymerization) Cellular Cell-Based Assays (Viability, Apoptosis, Cell Cycle) Signaling Signaling Pathway Analysis (Western Blot) Cellular->Signaling Xenograft Xenograft Model (Tumor Growth Inhibition) Signaling->Xenograft PD Pharmacodynamics (Tumor Biomarkers) Xenograft->PD Ski178 This compound Ski178->Biochemical Ski178->Cellular

Caption: A typical workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a multi-targeted inhibitor that uniquely combines the inhibition of sphingosine kinases 1 and 2 with the disruption of microtubule polymerization.[1] This dual mechanism of action leads to a synergistic induction of apoptosis in a broad range of cancer cells, including those resistant to conventional therapies.[1][2] The comprehensive data and detailed protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. Its efficacy in preclinical models supports its continued development as a novel anti-cancer agent.[1]

References

SKi-178: A Multi-Targeted Inhibitor Driving Mitotic Arrest and Apoptosis through Sustained CDK1 Activation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SKi-178 is a novel, small-molecule inhibitor demonstrating a multi-targeted mechanism of action with significant therapeutic potential in oncology, particularly in acute myeloid leukemia (AML).[1] Initially developed as an inhibitor of Sphingosine Kinase 1 (SphK1), further studies have revealed its dual inhibitory role against both SphK1 and SphK2, alongside a distinct function as a microtubule network disrupting agent.[1][2] This dual action synergistically induces potent cytotoxicity in a broad range of cancer cell lines, including multi-drug resistant variants.[1][3][4][5] The primary mechanism of this compound-induced apoptosis is the induction of a prolonged mitotic arrest, which is critically dependent on the sustained activation of cyclin-dependent kinase 1 (CDK1).[1][6][7] This sustained CDK1 activity leads to the inhibitory phosphorylation of anti-apoptotic Bcl-2 family proteins, thereby triggering the intrinsic apoptotic cascade.[6][7] This document provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the action of this compound.

Core Mechanism of Action: A Dual-Pronged Attack

This compound's efficacy stems from its ability to simultaneously disrupt two distinct but synergistic cellular processes: sphingolipid metabolism and microtubule dynamics.

Inhibition of Sphingosine Kinases (SphK1/2)

Sphingosine kinases are critical enzymes that regulate the "sphingolipid rheostat," balancing the levels of pro-apoptotic ceramides and sphingosine against the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[5] In many cancers, SphK1 and/or SphK2 are overexpressed, tilting this balance towards S1P production, which promotes proliferation and survival.[1][8] this compound competes for the sphingosine binding site on both SphK1 and SphK2, directly inhibiting their activity.[1][9] This inhibition leads to two key outcomes:

  • A decrease in pro-survival S1P levels.

  • An accumulation of pro-apoptotic ceramide species.[1][9]

Disruption of Microtubule Dynamics

In addition to its role as a SphK inhibitor, this compound functions as a microtubule network disrupting agent.[1][2] This activity is mechanistically similar to other microtubule-targeting agents (MTAs) used in chemotherapy. By interfering with the proper formation and function of the mitotic spindle, this compound prevents cells from successfully completing mitosis, leading to a cellular arrest in this phase.

The combination of SphK inhibition and microtubule disruption has been shown to be synergistic in inducing apoptosis in AML cell lines.[1]

cluster_0 This compound Action SKI178 This compound SphK SphK1 & SphK2 Inhibition SKI178->SphK MT Microtubule Disruption SKI178->MT Apoptosis Synergistic Apoptosis SphK->Apoptosis MT->Apoptosis

Figure 1: this compound's dual mechanism of action.

The Central Role of CDK1 in this compound-Mediated Mitotic Arrest and Apoptosis

The cytotoxic effect of this compound is not merely a consequence of cell cycle arrest; it is the prolonged nature of this arrest and the subsequent molecular events that are critical. The central player in this process is CDK1.

Prolonged Mitotic Arrest

Treatment with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[10] This arrest in mitosis is a direct result of the drug's microtubule-disrupting activity. Unable to form a functional mitotic spindle, the spindle assembly checkpoint remains active, preventing the cell from progressing to anaphase and exiting mitosis.

Sustained CDK1 Activation and Apoptotic Signaling

Under normal conditions, CDK1 activity is tightly regulated, peaking at the G2/M transition to drive mitotic entry and then declining to allow for mitotic exit.[11] this compound-induced mitotic arrest leads to the sustained and prolonged activation of CDK1.[1][6][7] It is this sustained activity that serves as the critical trigger for apoptosis.[6][7][10]

Sustained CDK1 activation directly impacts the cell's survival machinery by phosphorylating and inactivating multiple pro-survival members of the Bcl-2 family:

  • Bcl-2 and Bcl-xL: Phosphorylation of these proteins by CDK1 inhibits their anti-apoptotic function.[6][7]

  • Mcl-1: CDK1-mediated phosphorylation of Mcl-1 targets it for proteasomal degradation, removing a key survival protein.[6][7][12]

The inactivation and degradation of these pro-survival proteins liberate pro-apoptotic proteins like Bak, leading to the activation of the intrinsic apoptotic pathway, characterized by caspase activation.[10][12] Importantly, this CDK1-dependent mechanism of action appears to bypass common drug resistance mechanisms, as this compound retains efficacy in cell lines overexpressing MDR-1 or pro-survival Bcl-2 family members.[6]

cluster_Bcl2 Anti-Apoptotic Bcl-2 Family SKI178 This compound Arrest Prolonged Mitotic Arrest SKI178->Arrest CDK1 Sustained CDK1 Activation Arrest->CDK1 Bcl2 Bcl-2 / Bcl-xL (Phosphorylation) CDK1->Bcl2 Mcl1 Mcl-1 (Phosphorylation & Degradation) CDK1->Mcl1 Inhibition Inhibition of Anti-Apoptotic Function Bcl2->Inhibition Mcl1->Inhibition Apoptosis Intrinsic Apoptosis Inhibition->Apoptosis

Figure 2: this compound signaling pathway to CDK1-dependent apoptosis.

Quantitative Data on this compound Efficacy

The potency of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 ConcentrationReference
VariousBroad Range0.1 µM - 1.8 µM[3][4][5]
AML Cell LinesAcute Myeloid Leukemia~500 nM - 1 µM[13]
HL-60Acute Myeloid Leukemia470 ± 60 nM[14]
HL-60/VCR (Vincristine-Resistant)Acute Myeloid Leukemia1100 ± 200 nM[14]
PC-3Prostate CancerPotent Inhibition (Concentration not specified)[8]
pCan1 (Primary Prostate Cancer)Prostate CancerSignificant viability reduction at 5-25 µM[8]
Table 2: In Vivo Efficacy of this compound in Mouse Models
Mouse ModelDosing RegimenOutcomeReference
MLL-AF9 AML Model5, 10, or 20 mg/kg (Qod)Dose-dependent increase in survival[1]
MLL-AF9 AML ModelNot specifiedInduces complete remission[1][3]
Naïve Swiss-Webster Mice20 or 40 mg/kg (daily, 14 days)Well-tolerated with no apparent body weight loss[1]
PC-3 XenograftNot specified (daily IP injection)Potent inhibition of tumor growth[8]

Key Experimental Protocols

The elucidation of this compound's mechanism involved several key experimental techniques. Detailed protocols are outlined below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a serial dilution of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. IC50 values are determined by plotting viability against drug concentration and fitting to a dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry)

This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.

  • Cell Culture and Treatment: Culture cells to ~60-70% confluency and treat with this compound (e.g., 5-10 µM) or vehicle for a set time course (e.g., 12, 24, 36 hours).

  • Harvesting: Collect both adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer. PI fluoresces when bound to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of cell count versus DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1, S, and G2/M phases.

start Cell Culture treat Treat with this compound or Vehicle Control start->treat harvest Harvest Cells (Adherent + Floating) treat->harvest fix Fix in 70% Ethanol harvest->fix stain Stain with Propidium Iodide (PI) & RNase A fix->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze DNA Content Histogram acquire->analyze result Quantify % of Cells in G1, S, G2/M analyze->result

Figure 3: Experimental workflow for cell cycle analysis.
Western Blotting for Protein Expression and Phosphorylation

This technique is used to detect specific proteins and their post-translational modifications, such as phosphorylation.

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., pBcl-2 (Ser70), total Bcl-2, cleaved caspase-7, CDK1, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein level.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct binding of a drug to its target protein in intact cells.[1]

  • Treatment: Treat intact cells with various concentrations of this compound or vehicle control for a specified time (e.g., 16 hours).[1]

  • Heating: Heat the cell suspensions to a range of temperatures. Ligand-bound proteins are often stabilized and will resist thermal denaturation at higher temperatures compared to their unbound state. For SphK1 and SphK2, temperatures of 60°C and 63°C have been used, respectively.[1]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins.

  • Analysis: Analyze the soluble fraction by Western blot using antibodies against the target proteins (SphK1 and SphK2).

  • Interpretation: Increased abundance of the target protein in the soluble fraction at elevated temperatures in the presence of the drug indicates direct target engagement and stabilization.

Conclusion and Future Directions

This compound represents a promising multi-targeted therapeutic agent whose efficacy is rooted in a unique, dual mechanism of action. By simultaneously inhibiting SphK1/2 and disrupting microtubule dynamics, it creates a state of prolonged mitotic arrest that is unsustainable for cancer cells. The critical mechanistic insight is that this prolonged arrest leads to sustained CDK1 activation, which repurposes the cell's own mitotic machinery to trigger the intrinsic apoptotic pathway through the phosphorylation of Bcl-2 family members. This CDK1-dependent cell death mechanism is effective even in drug-resistant cancer models, highlighting its potential for treating refractory diseases. For drug development professionals, this compound serves as a compelling example of polypharmacology, where targeting multiple, synergistic nodes can lead to potent anti-cancer effects. Future research should continue to explore the full spectrum of this compound's targets and its potential in combination therapies to further enhance its therapeutic index.

References

SKI-178 for Prostate Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge, with progression to castration-resistant prostate cancer (CRPC) representing a critical therapeutic hurdle. The sphingolipid signaling pathway has emerged as a key regulator of cancer cell proliferation, survival, and therapy resistance. Sphingosine kinases (SphK), particularly isoforms SphK1 and SphK2, are pivotal enzymes in this pathway, catalyzing the formation of the pro-survival lipid sphingosine-1-phosphate (S1P). Both SphK1 and SphK2 are found to be upregulated in human prostate cancer tissues, and their overexpression promotes cancer cell proliferation and migration.[1][2][3]

SKI-178 is a novel, potent, small-molecule dual inhibitor of both SphK1 and SphK2, competing for the sphingosine binding site.[1][2][3] Preclinical studies have demonstrated its cytotoxic effects across a broad range of cancer cell lines.[4] This technical guide provides an in-depth overview of the core preclinical findings, mechanism of action, and experimental methodologies related to this compound in the context of prostate cancer research.

Mechanism of Action

This compound exerts its anti-cancer effects in prostate cancer through a multi-pronged mechanism centered on the dual inhibition of SphK1 and SphK2. This inhibition disrupts the balance of the "sphingolipid rheostat," leading to a decrease in the pro-survival molecule S1P and an increase in the pro-apoptotic lipid, ceramide.[1][5] This shift triggers a cascade of downstream events culminating in cell cycle arrest and apoptosis.[1][2]

The primary signaling pathways affected by this compound in prostate cancer cells are the inhibition of the pro-survival Akt-mTOR pathway and the activation of the pro-apoptotic JNK stress signaling pathway.[1][6]

Signaling Pathway Diagram

SKI_178_Signaling_Pathway cluster_0 This compound Action cluster_1 Sphingolipid Rheostat cluster_2 Downstream Signaling SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Inhibits S1P S1P (Pro-Survival) SphK1_2->S1P SphK1_2->S1P Decreases Ceramide Ceramide (Pro-Apoptosis) Akt Akt S1P->Akt Activates Ceramide->Akt Inhibits JNK JNK Ceramide->JNK Activates Sphingosine Sphingosine Sphingosine->SphK1_2 mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation Akt->CellGrowth mTOR->CellGrowth Apoptosis Apoptosis JNK->Apoptosis Ceramide_source->Ceramide Increases

Caption: this compound inhibits SphK1/2, altering the sphingolipid rheostat to induce apoptosis.

Preclinical Data

The anti-cancer activity of this compound has been evaluated in primary human prostate cancer cells and established prostate cancer cell lines (PC-3 and LNCaP).[1][2]

In Vitro Efficacy

This compound has demonstrated potent dose-dependent inhibition of prostate cancer cell viability, proliferation, migration, and colony formation.[1] It induces robust cell death and apoptosis while showing minimal cytotoxic effects on non-cancerous primary prostate epithelial cells (pEpi) and the established RWPE-1 cell line at effective concentrations.[1]

Parameter Cell Lines Effect of this compound Concentration Reference
Cell ViabilitypCan1, pCan2, PC-3, LNCaPPotently Inhibited5-25 µM[1]
Proliferation (EdU Staining)pCan1, pCan2, PC-3, LNCaPSignificantly Inhibited10 µM[1]
Cell Migration (Transwell Assay)pCan1, pCan2, PC-3, LNCaPSignificantly Inhibited10 µM[1]
Cell Cycle ProgressionpCan1G1-S Phase Arrest10 µM[1]
Apoptosis (TUNEL Assay)pCan1, pCan2, PC-3, LNCaPSignificantly Increased10 µM[1]
Mitochondrial Depolarization (JC-1)pCan1Increased10 µM[1]
ROS ProductionNot SpecifiedIncreasedNot Specified[1][2][3]
ATP DepletionNot SpecifiedIncreasedNot Specified[1][2][3]
Akt-mTOR ActivationpCan1Inhibited5-25 µM[1]
JNK ActivationpCan1InducedNot Specified[1][6]

pCan1 and pCan2 are primary human prostate cancer cells.

In Vivo Efficacy

In a preclinical mouse model, daily intraperitoneal injections of this compound have been shown to potently inhibit the growth of PC-3 xenografts in nude mice.[1][2][7] Analysis of the xenograft tissues confirmed the in vitro findings, showing evidence of SphK inhibition, ceramide production, ATP depletion, lipid peroxidation, inactivation of the Akt-mTOR pathway, and activation of the JNK pathway.[1][6]

Parameter Model Effect of this compound Reference
Tumor GrowthPC-3 XenograftPotently Inhibited[1][2][7]
Akt-mTOR ActivationPC-3 Xenograft TissuesInactivated[1]
JNK ActivationPC-3 Xenograft TissuesActivated[1]
ATP LevelsPC-3 Xenograft TissuesDepleted[1]
Lipid PeroxidationPC-3 Xenograft TissuesIncreased[1]

Potential Interaction with Androgen Receptor (AR) Signaling

While direct studies on the effect of this compound on the androgen receptor (AR) signaling pathway are not yet available, there is a strong rationale for a potential interplay. The AR pathway is a key driver of prostate cancer, and its cross-talk with other signaling pathways is well-established.[8][9]

Studies on SphK1 have shown that its activity is modulated by androgens. Dihydrotestosterone (DHT) can stimulate SphK1 activity through an AR/PI3K/Akt-dependent mechanism in androgen-sensitive LNCaP cells.[2][10] Conversely, androgen deprivation leads to an initial decrease in SphK1 activity.[2][10] This suggests that inhibiting SphK1 with agents like this compound could potentially disrupt this androgen-mediated pro-survival signaling.

Furthermore, another SphK2 inhibitor, opaganib (ABC294640), has been shown to reduce AR protein levels in prostate cancer cells and is being investigated in clinical trials in combination with AR pathway inhibitors.[5][11] This provides a strong indication that targeting the SphK pathway may be a valid strategy to overcome resistance to AR-targeted therapies.

Logical Relationship Diagram

AR_SphK_Crosstalk Androgens Androgens (e.g., DHT) AR Androgen Receptor (AR) Androgens->AR Activates PI3K_Akt PI3K/Akt Pathway AR->PI3K_Akt Activates SphK1 SphK1 PI3K_Akt->SphK1 Activates S1P S1P SphK1->S1P Produces CellGrowth Cell Growth & Survival S1P->CellGrowth Promotes SKI178 This compound SKI178->SphK1 Inhibits

Caption: Potential crosstalk between Androgen Receptor signaling and the SphK1 pathway.

Experimental Protocols & Methodologies

The following sections detail the methodologies for key experiments used to characterize the effects of this compound on prostate cancer cells.

Cell Viability and Proliferation Assays

1. CCK-8 Cell Viability Assay:

  • Principle: Measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to a colored formazan product.

  • Protocol Outline:

    • Seed prostate cancer cells (e.g., PC-3, LNCaP) in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 1-25 µM) for desired time points (e.g., 24, 48, 72 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. EdU Staining for Cell Proliferation:

  • Principle: EdU (5-ethynyl-2´-deoxyuridine) is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis. It is detected via a click chemistry reaction with a fluorescent azide.

  • Protocol Outline:

    • Culture cells with this compound for a specified period.

    • Add EdU to the culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.

    • Fix and permeabilize the cells.

    • Add the click reaction cocktail containing a fluorescent azide to detect the incorporated EdU.

    • Counterstain nuclei with DAPI or Hoechst.

    • Image using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Cell Migration and Apoptosis Assays

1. Transwell Migration Assay:

  • Principle: Assesses the migratory capacity of cells through a porous membrane in response to a chemoattractant.

  • Protocol Outline:

    • Seed serum-starved prostate cancer cells in the upper chamber of a Transwell insert.

    • Add this compound to the upper chamber.

    • Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).

    • Incubate to allow cells to migrate through the pores to the lower surface of the membrane.

    • Remove non-migrated cells from the upper surface.

    • Fix, stain, and count the migrated cells on the lower surface.

2. TUNEL Assay for Apoptosis:

  • Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Protocol Outline:

    • Treat cells with this compound to induce apoptosis.

    • Fix and permeabilize the cells.

    • Incubate with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates at the 3'-hydroxyl ends of fragmented DNA.

    • Counterstain nuclei.

    • Analyze by fluorescence microscopy to quantify the percentage of TUNEL-positive (apoptotic) cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays In Vitro Assays start Prostate Cancer Cell Lines (PC-3, LNCaP, pCan) treatment Treat with this compound (Varying Concentrations & Times) start->treatment viability Cell Viability (CCK-8) treatment->viability proliferation Proliferation (EdU Staining) treatment->proliferation migration Migration (Transwell) treatment->migration apoptosis Apoptosis (TUNEL, Caspase Activity) treatment->apoptosis pathway Pathway Analysis (Western Blot for p-Akt, p-JNK) treatment->pathway

Caption: General workflow for in vitro evaluation of this compound in prostate cancer cells.

Clinical Perspective and Future Directions

To date, there are no registered clinical trials for this compound specifically for prostate cancer. However, the preclinical data strongly support its potential as a therapeutic agent.

The clinical development of another SphK inhibitor, opaganib (ABC294640), offers valuable insights. Opaganib has been investigated in a Phase 2 clinical trial for patients with metastatic castration-resistant prostate cancer (mCRPC) progressing on abiraterone or enzalutamide (NCT04207255).[5][12] Although the study did not meet its primary endpoint in the enzalutamide combination arm, research into SphK inhibition as a strategy to overcome resistance to androgen receptor pathway inhibitors is ongoing.[11][13]

Future research on this compound should focus on:

  • Combination Therapies: Evaluating the synergistic potential of this compound with standard-of-care prostate cancer treatments, such as androgen receptor inhibitors (e.g., enzalutamide) and chemotherapeutics (e.g., docetaxel).

  • Androgen Receptor Signaling: Directly investigating the impact of this compound on AR expression, localization, and transcriptional activity.

  • Pharmacokinetics and Pharmacodynamics: Detailed in vivo studies to optimize dosing and scheduling for potential clinical translation.

  • Biomarker Development: Identifying biomarkers that could predict patient response to this compound therapy.

Conclusion

This compound is a potent dual inhibitor of SphK1 and SphK2 that demonstrates significant anti-cancer activity in preclinical models of prostate cancer. By targeting key survival and stress signaling pathways, this compound effectively reduces cell viability, proliferation, and migration while inducing apoptosis. The compelling preclinical data, coupled with the broader interest in targeting the sphingolipid pathway in CRPC, positions this compound as a promising candidate for further investigation and development as a novel therapeutic strategy for prostate cancer.

References

The Discovery and Development of SKI-178: A Multi-Targeted Kinase Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

SKI-178 is a novel small molecule inhibitor demonstrating significant therapeutic potential in preclinical cancer models, particularly in acute myeloid leukemia (AML) and prostate cancer. Initially developed as a selective inhibitor of sphingosine kinase 1 (SphK1), further investigation has revealed its multi-targeted nature, engaging both Sphingosine Kinase 1 and 2 (SphK1/2) and disrupting microtubule dynamics. This dual mechanism of action culminates in a potent cytotoxic effect, inducing apoptosis in a variety of cancer cell lines, including those with multidrug resistance. This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

The sphingolipid signaling pathway, regulated by the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), is frequently dysregulated in cancer.[1] Sphingosine kinases (SphK1 and SphK2) are the key enzymes that catalyze the phosphorylation of sphingosine to S1P, thereby promoting cell proliferation, survival, and therapeutic resistance.[1] Consequently, SphKs have emerged as attractive targets for cancer drug development. This compound (N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) was initially identified through structure-activity relationship (SAR) studies as a competitive inhibitor of the sphingosine binding site of SphK1.[2][3] Subsequent research, however, has unveiled a more complex and potent mechanism of action, positioning this compound as a promising multi-targeted anti-cancer agent.[2]

Mechanism of Action

This compound exerts its anti-neoplastic effects through a synergistic combination of two distinct mechanisms: inhibition of sphingosine kinases and disruption of microtubule polymerization. This dual activity leads to prolonged mitotic arrest and subsequent induction of apoptosis through the intrinsic pathway.[2][4]

Dual Inhibition of Sphingosine Kinases 1 and 2

While initially designed as a SphK1 selective inhibitor, the Cellular Thermal Shift Assay (CETSA) has demonstrated that this compound directly engages both SphK1 and SphK2 in intact cells at concentrations consistent with its cytotoxic IC50 values.[2] Inhibition of SphK1/2 disrupts the sphingolipid rheostat, leading to a decrease in the pro-survival molecule S1P and an accumulation of pro-apoptotic ceramides.[1][5]

Disruption of Microtubule Dynamics

In addition to its effects on sphingolipid signaling, this compound functions as a microtubule network disrupting agent.[2] It directly impairs microtubule assembly, leading to a prolonged mitotic arrest.[1][2] This activity is similar to that of other microtubule-targeting agents and contributes significantly to the cytotoxic effects of this compound.[2]

Induction of Apoptosis

The combined effects of SphK inhibition and microtubule disruption converge to induce apoptosis through the intrinsic pathway.[4][6] A key event in this process is the sustained activation of Cyclin-Dependent Kinase 1 (CDK1) during the prolonged mitosis.[3][4] This leads to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members, including Bcl-2 and Bcl-xL, and the degradation of Mcl-1.[3][4] Furthermore, this compound has been shown to activate the c-Jun NH2-terminal kinase (JNK) signaling pathway, which also contributes to its pro-apoptotic effects.[4][5]

Quantitative Data

The efficacy of this compound has been evaluated across various cancer cell lines and in preclinical animal models. The following tables summarize the key quantitative data.

Cell LineCancer TypeIC50 (µM)Reference
HL-60Acute Myeloid Leukemia~0.5 - 1.0[3]
HL-60/VCRMultidrug-Resistant AML~0.5 - 1.0[3]
Various Cancer Cell LinesVarious0.1 - 1.8[1][7]
PC-3Prostate CancerNot Specified[5]
LNCaPProstate CancerNot Specified[8]
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines.
Animal ModelCancer TypeDosing RegimenOutcomeReference
MLL-AF9 Mouse ModelAcute Myeloid Leukemia5, 10, or 20 mg/kg, three times per weekDose-dependent increase in survival and complete remission[1][2]
Naïve Swiss-Webster MiceToxicology Study20 mg/kg and 40 mg/kg daily for 14 daysWell-tolerated with no apparent body weight loss[2]
PC-3 Xenograft in Nude MiceProstate CancerDaily intraperitoneal injection (dose not specified)Potent inhibition of tumor growth[5][8]
Table 2: In Vivo Efficacy of this compound in Preclinical Models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the direct binding of this compound to its protein targets (SphK1 and SphK2) in intact cells.

  • Cell Treatment: Treat intact cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period to induce thermal denaturation of proteins.

  • Lysis: Lyse the cells to release the soluble proteins.

  • Separation: Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.

  • Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using specific antibodies for SphK1 and SphK2. An increase in the thermal stability of the target protein in the presence of this compound indicates direct binding.[2]

Apoptosis Assay (Annexin V/7-AAD Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with this compound.

  • Cell Treatment: Treat cells (e.g., HL-60) with this compound (e.g., 5 µM) for various time points.[6]

  • Staining: Harvest the cells and stain with Annexin V (which binds to phosphatidylserine exposed on the surface of apoptotic cells) and 7-Aminoactinomycin D (7-AAD, a viability dye that enters cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, 7-AAD-negative), early apoptotic (Annexin V-positive, 7-AAD-negative), and late apoptotic/necrotic (Annexin V-positive, 7-AAD-positive).[6]

In Vivo Murine AML Model (MLL-AF9)

This protocol describes the evaluation of this compound efficacy in a murine model of AML.

  • Model Generation: Induce leukemia in mice by transplanting bone marrow cells infected with the MLL-AF9 oncogene.[2]

  • Treatment: Once leukemia is established, treat the mice with this compound (e.g., 20 mg/kg) or a vehicle control, typically administered three times per week via retro-orbital injection.[2]

  • Monitoring: Monitor disease progression by measuring white blood cell counts from peripheral blood samples at regular intervals (e.g., after 1 and 3 weeks of treatment).[2]

  • Survival Analysis: Monitor the survival of the mice in each treatment group over time.[2]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of this compound.

SKI178_Signaling_Pathway cluster_downstream Downstream Effects SKI178 This compound SphK1 SphK1 SKI178->SphK1 Inhibits SphK2 SphK2 SKI178->SphK2 Inhibits Microtubules Microtubules SKI178->Microtubules Disrupts S1P S1P (Pro-survival) SphK1->S1P Decreases Ceramide Ceramide (Pro-apoptotic) SphK1->Ceramide Increases SphK2->S1P Decreases SphK2->Ceramide Increases MitoticArrest Prolonged Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis S1P->Apoptosis JNK JNK Activation Ceramide->JNK CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2_family Inhibition of anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL, Mcl-1) CDK1->Bcl2_family Phosphorylates & Inhibits JNK->Bcl2_family Phosphorylates & Inhibits Bcl2_family->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental_Workflow_CETSA start Start: Intact Cells treatment Treat with this compound or Vehicle start->treatment heating Heat to various temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to separate soluble and precipitated proteins lysis->centrifugation western_blot Western Blot for SphK1/SphK2 centrifugation->western_blot analysis Analyze protein thermal stability western_blot->analysis end End: Target Engagement Confirmed analysis->end

Caption: Experimental workflow for Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a promising multi-targeted therapeutic agent with a well-defined mechanism of action that combines the inhibition of key survival kinases with the disruption of essential cytoskeletal components. Its potent in vitro and in vivo activity against aggressive hematological and solid tumors, including multidrug-resistant phenotypes, warrants further clinical investigation. The detailed understanding of its molecular targets and signaling pathways provides a strong foundation for its continued development as a novel anti-cancer therapy.

References

SKi-178: A Technical Guide to a Dual Sphingosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKi-178 is a potent, cell-permeable small molecule that has emerged as a significant tool in cancer research. Initially identified as a selective inhibitor of sphingosine kinase 1 (SphK1), further studies have revealed its role as a dual inhibitor of both SphK1 and SphK2.[1][2] This multitargeted agent disrupts critical cell signaling pathways, leading to mitotic arrest and apoptosis in a variety of cancer cell lines, including those with multidrug resistance.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, supplemented with detailed experimental protocols and pathway diagrams to facilitate its application in research and drug development.

Chemical Structure and Properties

This compound, a pyrazolocarbohydrazide derivative, possesses a well-defined chemical structure that contributes to its inhibitory activity.[4][5] Its physicochemical properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide[6][7]
Molecular Formula C₂₁H₂₂N₄O₄[5]
Molecular Weight 394.42 g/mol [5]
CAS Number 1259484-97-3
Appearance Off-white powder[5]
Solubility Soluble in DMSO (up to 100 mM)[8]
SMILES COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=C(C=C3)OC)OC[8]

Pharmacological Properties and Mechanism of Action

This compound exerts its cytotoxic effects through a multi-pronged mechanism, primarily targeting sphingosine kinases and microtubule dynamics.

Dual Inhibition of Sphingosine Kinase 1 and 2

Sphingosine kinases (SphK1 and SphK2) are critical enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[2] The balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P, often referred to as the "sphingolipid rheostat," is frequently dysregulated in cancer.[2] this compound acts as a competitive inhibitor at the sphingosine-binding site of both SphK1 and SphK2, thereby decreasing the production of S1P and increasing the levels of pro-apoptotic sphingolipids.[4][9] Recent studies utilizing the Cellular Thermal Shift Assay (CETSA) have confirmed the direct engagement of this compound with both SphK1 and SphK2 in intact cells.[1]

Table 2: In Vitro Activity of this compound

TargetInhibitionIC₅₀ ValuesReference
SphK1 Potent inhibitorKi = 1.33 µM[10]
SphK2 InhibitorIC₅₀ > 25 µM (initially reported as selective, later shown to inhibit)[1][10]
Various Cancer Cell Lines Cytotoxic0.1 - 1.8 µM (cell line dependent)[3][11]
Induction of Apoptosis via CDK1 Activation and Microtubule Disruption

A key aspect of this compound's mechanism of action is the induction of prolonged mitotic arrest, which subsequently leads to apoptosis.[4][6] This process is mediated by the sustained activation of cyclin-dependent kinase 1 (CDK1).[4][6] The prolonged CDK1 activation results in the phosphorylation and subsequent inactivation or degradation of anti-apoptotic Bcl-2 family members such as Bcl-2, Bcl-xL, and Mcl-1.[1][6]

Furthermore, this compound has been shown to function as a microtubule network disrupting agent, similar to vinca alkaloids.[1][12] This disruption of microtubule dynamics contributes to mitotic arrest and synergistically enhances the apoptotic effects of SphK inhibition.[1]

Modulation of Key Signaling Pathways

This compound has been demonstrated to modulate several critical signaling pathways involved in cancer cell proliferation and survival.

  • Akt-mTOR Pathway: this compound treatment leads to the inhibition of the Akt-mTOR signaling pathway.[9][13] This pathway is a central regulator of cell growth, proliferation, and survival, and its downregulation by this compound contributes to the compound's anti-cancer activity.

  • JNK Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is activated in response to this compound treatment.[6][9] The activation of the JNK cascade is implicated in the induction of apoptosis in various cancer cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

SKi_178_Signaling_Pathway SKi_178 This compound SphK1_2 SphK1 / SphK2 SKi_178->SphK1_2 inhibits Microtubules Microtubule Dynamics SKi_178->Microtubules disrupts Akt_mTOR Akt-mTOR Pathway SKi_178->Akt_mTOR inhibits JNK JNK Pathway SKi_178->JNK activates S1P S1P SphK1_2->S1P produces Cer_Sph Ceramide / Sphingosine SphK1_2->Cer_Sph depletes Proliferation Cell Proliferation & Survival S1P->Proliferation promotes Apoptosis Apoptosis Cer_Sph->Apoptosis promotes Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest leads to Akt_mTOR->Proliferation promotes JNK->Apoptosis promotes CDK1 CDK1 Bcl2 Anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL, Mcl-1) CDK1->Bcl2 phosphorylates & inactives/degrades Bcl2->Apoptosis inhibits Mitotic_Arrest->CDK1 sustained activation Mitotic_Arrest->Apoptosis leads to

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Cancer Cell Culture treat Treat cells with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (e.g., MTT, MTS) treat->viability western Western Blot Analysis treat->western apoptosis Apoptosis Assay (e.g., Annexin V staining) treat->apoptosis ic50 Determine IC₅₀ viability->ic50 protein Analyze protein expression & phosphorylation (SphK, Akt, mTOR, JNK, Bcl-2 family, Caspases) western->protein apoptosis_quant Quantify apoptotic cells apoptosis->apoptosis_quant end End: Data Analysis & Interpretation ic50->end protein->end apoptosis_quant->end

Caption: In vitro evaluation workflow for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound.

Cell Viability Assay (MTT/MTS Assay)

This protocol is adapted from standard cell viability assay procedures.[14][15]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT/MTS Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.

    • For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol provides a general framework for analyzing protein expression and phosphorylation changes induced by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates or 10 cm dishes

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against SphK1, SphK2, p-Akt, Akt, p-mTOR, mTOR, p-JNK, JNK, Bcl-2, cleaved caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the appropriate time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a valuable research tool with a well-characterized multi-targeted mechanism of action. Its ability to dually inhibit SphK1 and SphK2, disrupt microtubule dynamics, and modulate key cancer-related signaling pathways makes it a potent inducer of apoptosis in a broad range of cancer cells. The information and protocols provided in this technical guide are intended to support researchers in effectively utilizing this compound to further explore its therapeutic potential and to dissect the intricate signaling networks that govern cancer cell fate.

References

An In-depth Technical Guide to Sphingolipid Metabolism and the Dual Sphingosine Kinase Inhibitor SKi-178

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sphingolipid metabolism is a critical regulatory network in cellular signaling, governing the balance between cell survival and apoptosis. The enzyme sphingosine kinase (SphK), existing in two isoforms (SphK1 and SphK2), is a pivotal component of this pathway, catalyzing the phosphorylation of the pro-apoptotic sphingoid base sphingosine (Sph) to the pro-survival signaling molecule sphingosine-1-phosphate (S1P). In many cancers, the overexpression of SphKs disrupts this balance, a phenomenon often referred to as the "sphingolipid rheostat," promoting tumorigenesis and therapeutic resistance. SKi-178 has emerged as a potent small molecule inhibitor targeting this pathway. Initially identified as a selective SphK1 inhibitor, further studies have revealed its role as a multi-targeted agent that engages both SphK1 and SphK2 and also disrupts microtubule dynamics. This dual action leads to synergistic anti-cancer effects, culminating in cell cycle arrest and apoptosis. This whitepaper provides a comprehensive overview of sphingolipid metabolism, the mechanism of action of this compound, quantitative data on its efficacy, and detailed experimental protocols relevant to its study.

The Core of Sphingolipid Metabolism

Sphingolipid metabolism encompasses a complex network of interconnected pathways that generate a variety of bioactive lipids.[1] These lipids are not only structural components of cellular membranes but also crucial signaling molecules.[2][3] The central hub of this metabolic network involves the interconversion of ceramide, sphingosine, and sphingosine-1-phosphate.[4]

  • Ceramide (Cer): Often considered a pro-apoptotic lipid, ceramide can be generated through the de novo synthesis pathway, the breakdown of sphingomyelin, or the salvage pathway.[4][5] It can trigger cell cycle arrest and apoptosis.[6]

  • Sphingosine (Sph): Formed from the deacylation of ceramide, sphingosine also generally exhibits pro-apoptotic properties.[7]

  • Sphingosine-1-Phosphate (S1P): Synthesized by the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2), S1P is a potent signaling molecule with predominantly pro-survival, pro-proliferative, and pro-angiogenic effects.[6][8] S1P can act intracellularly or be exported to activate a family of five G protein-coupled receptors (S1PR1-5) on the cell surface, initiating downstream signaling cascades.[9][10]

The balance between the levels of pro-apoptotic ceramide/sphingosine and pro-survival S1P is termed the "sphingolipid rheostat." In cancer cells, this rheostat is often tipped towards S1P production due to the overexpression of SphKs, contributing to uncontrolled growth and resistance to chemotherapy.[7][8]

Sphingolipid_Metabolism cluster_de_novo De Novo Synthesis (ER) cluster_salvage Salvage Pathway Serine L-Serine + Palmitoyl-CoA Sphinganine Sphinganine Serine->Sphinganine SPT Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 ComplexSph Complex Sphingolipids Ceramidase Ceramidase ComplexSph->Ceramidase SM Sphingomyelin SM->Ceramidase SMase SMase Ceramidase->Ceramide Hydrolysis Sphingosine Sphingosine (Sph) (Pro-Apoptotic) Ceramide->Sphingosine Sphingosine->Ceramide SphK SphK1 / SphK2 Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) S1P_Lyase S1P Lyase S1P->S1P_Lyase Degradation S1P_Phosphatase S1P Phosphatase S1P->S1P_Phosphatase S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Export & Binding SphK->S1P SKi178 This compound SKi178->SphK S1P_Phosphatase->Sphingosine Proliferation Cell Proliferation, Survival, Migration S1PRs->Proliferation GPCR Signaling SKi178_MoA cluster_sphk Sphingolipid Pathway cluster_mt Cytoskeletal Pathway SKi178 This compound SphK SphK1 & SphK2 SKi178->SphK Microtubules Microtubule Dynamics SKi178->Microtubules S1P S1P ↓ SphK->S1P Ceramide Ceramide / Sph ↑ SphK->Ceramide Survival Cell Survival & Proliferation S1P->Survival Apoptosis Apoptosis Ceramide->Apoptosis MitoticArrest Prolonged Mitotic Arrest Microtubules->MitoticArrest CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2 Bcl-2, Bcl-xL (Inhibitory Phosphorylation) CDK1->Bcl2 Mcl1 Mcl-1 (Degradation) CDK1->Mcl1 Bcl2->Apoptosis Mcl1->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell / Ex Vivo Analysis cluster_invivo In Vivo Analysis KinaseAssay Sphingosine Kinase Assay (Recombinant Enzyme) DetermineKi Determine Ki and Inhibition Mechanism KinaseAssay->DetermineKi CellCulture Treat Cancer Cells with this compound Viability Cell Viability Assay (MTT, etc.) CellCulture->Viability CETSA CETSA for Target Engagement CellCulture->CETSA WB Western Blot (Signaling Pathways) CellCulture->WB CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle DetermineIC50 DetermineIC50 Viability->DetermineIC50 Calculate IC50 Xenograft Establish Tumor Xenograft Mouse Model (e.g., AML) Treatment Treat Mice with Vehicle or this compound Xenograft->Treatment MonitorTumor Monitor Tumor Growth and Survival Treatment->MonitorTumor Toxicity Assess Toxicity Treatment->Toxicity

References

Methodological & Application

Application Notes and Protocols for SKi-178 Treatment in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment protocol for SKi-178, a potent inhibitor of sphingosine kinase 1 and 2 (SphK1/2), in Acute Myeloid Leukemia (AML) cell lines. This document includes quantitative data on its efficacy, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant cytotoxic effects against a range of cancer cell lines, including various subtypes of Acute Myeloid Leukemia (AML). Its primary mechanism of action involves the dual inhibition of sphingosine kinase 1 and 2 (SphK1/2), key enzymes in the sphingolipid metabolic pathway that are often overexpressed in cancer and contribute to cell proliferation and survival.[1][2] Additionally, this compound has been shown to function as a microtubule network disrupting agent.[2] This multi-targeted approach leads to prolonged mitotic arrest, sustained activation of cyclin-dependent kinase 1 (CDK1), and subsequent induction of apoptosis through the intrinsic pathway in AML cells.[1][3] Notably, this compound has shown efficacy in multidrug-resistant AML cell lines, highlighting its potential as a therapeutic agent in challenging clinical scenarios.[1][3]

Quantitative Data

The cytotoxic efficacy of this compound has been evaluated across several AML cell lines, with IC50 values determined after 48 hours of treatment. The results are summarized in the table below for easy comparison.

Cell LineDescriptionIC50 Value (µM)
HL-60Human promyelocytic leukemia~0.5 - 1.0
HL-60/VCRVincristine-resistant HL-60~0.5 - 1.0
U937Human histiocytic lymphoma~0.5 - 1.0
THP-1Human monocytic leukemia~0.5 - 1.0
MOLM-13 Human acute monocytic leukemiaNot explicitly stated, but sensitive to this compound

Data sourced from a study by Dick et al. (2015). The IC50 values were reported to be in the range of ~500 nM to ~1 µM for the tested AML cell lines.[3]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

SKi_178_Signaling_Pathway Ski178 This compound SphK1_2 SphK1 / SphK2 Ski178->SphK1_2 inhibits Microtubules Microtubule Dynamics Ski178->Microtubules disrupts Prolonged_Mitosis Prolonged Mitosis Microtubules->Prolonged_Mitosis CDK1 Sustained CDK1 Activation Prolonged_Mitosis->CDK1 Bcl2_family Phosphorylation of Bcl-2, Bcl-xL Degradation of Mcl-1 CDK1->Bcl2_family Apoptosis Intrinsic Apoptosis Bcl2_family->Apoptosis

Caption: this compound Signaling Pathway in AML Cells.

Experimental_Workflow Start Start: AML Cell Culture (e.g., HL-60, MOLM-13) Treatment Treat with this compound (Vehicle Control) Start->Treatment Incubation Incubate for Specified Durations Treatment->Incubation Viability Cell Viability Assay (MTT Assay) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V Staining) Incubation->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Incubation->CellCycle WesternBlot Western Blot Analysis (e.g., Bcl-2 family proteins) Incubation->WesternBlot DataAnalysis Data Analysis and Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: Experimental Workflow for Evaluating this compound in AML.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound on AML cell lines.

Cell Culture
  • Cell Lines: Human AML cell lines such as HL-60, MOLM-13, U937, and THP-1 can be used.

  • Culture Medium: Maintain cell lines in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Seeding: Plate AML cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C.[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[3]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at room temperature to dissolve the formazan crystals.[3]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seeding and Treatment: Seed AML cells (e.g., HL-60) in 6-well plates and treat with a specific concentration of this compound (e.g., 5 µM) or vehicle control for various time points (e.g., 24, 48 hours).[3]

  • Cell Harvesting: Collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Seeding and Treatment: Plate AML cells and treat with this compound (e.g., 5 µM) or vehicle control for different durations (e.g., 4, 8, 16 hours).[3]

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in the signaling pathway.

  • Cell Lysis: After treatment with this compound, lyse the AML cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SphK1, Bcl-2, Mcl-1, cleaved caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound presents a promising therapeutic strategy for AML by targeting key survival pathways. The protocols outlined in this document provide a standardized framework for researchers to investigate the efficacy and mechanism of action of this compound in various AML cell line models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the further development of this potential anti-leukemic agent.

References

Application Notes and Protocols: SKi-178 In Vivo Studies in Mouse Models of Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of SKi-178, a multi-targeted inhibitor of sphingosine kinase 1 and 2 (SphK1/2) and microtubule dynamics, in preclinical mouse models of acute myeloid leukemia (AML). The following sections detail the efficacy of this compound, provide structured protocols for its use, and illustrate its mechanism of action.

Introduction

This compound is a novel small molecule inhibitor that has demonstrated significant therapeutic potential in AML.[1][2] It functions as a dual inhibitor of SphK1 and SphK2, key enzymes in the sphingolipid signaling pathway that promotes cell survival and proliferation.[2][3] Overexpression of SphK1 is a negative prognostic factor in many cancers, including AML.[4] this compound disrupts the balance of the "sphingolipid rheostat," leading to a decrease in the pro-survival molecule sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic molecule ceramide. Additionally, this compound acts as a microtubule-disrupting agent, further contributing to its potent anti-leukemic activity.[2][3] In vivo studies have shown that this compound is well-tolerated in mice and demonstrates significant efficacy in reducing leukemic burden and prolonging survival in various AML mouse models.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models of AML.

Table 1: Efficacy of this compound in the MLL-AF9 Syngeneic Mouse Model of AML

ParameterVehicle ControlThis compound (20 mg/kg)Reference
White Blood Cell (WBC) Count (cells/µL) at 1 Week HighSignificantly Reduced[3]
White Blood Cell (WBC) Count (cells/µL) at 3 Weeks HighSignificantly Reduced[3]
Median Survival ~2 weeks post-treatment initiationSignificantly Extended[3]
Leukemic Cells in Peripheral Blood (5 weeks) PresentUndetectable[3]
Leukemic Cells in Bone Marrow (endpoint) PresentAbsent in 10mg/kg and 20mg/kg groups[3]
Leukemic Cells in Spleen (endpoint) PresentAbsent in 10mg/kg and 20mg/kg groups[3]

Table 2: Dose-Dependent Survival in the MLL-AF9 Mouse Model

Treatment GroupMedian SurvivalReference
Vehicle Control~2 weeks[3]
This compound (5 mg/kg)Intermediate Survival[3]
This compound (10 mg/kg)Extended Survival[3]
This compound (20 mg/kg)Longest Survival (complete remission)[3]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-leukemic effects through a multi-pronged attack on critical cellular pathways.

SKi_178_Pathway cluster_0 This compound Dual Inhibition cluster_1 Sphingolipid Rheostat cluster_2 Downstream Effects cluster_3 Microtubule Disruption Ski178 This compound SphK1 SphK1 Ski178->SphK1 inhibits SphK2 SphK2 Ski178->SphK2 inhibits Microtubules Microtubule Dynamics Ski178->Microtubules disrupts Sphingosine Sphingosine S1P S1P Sphingosine->S1P SphK1/2 Ceramide Ceramide Sphingosine->Ceramide Survival Cell Survival Proliferation S1P->Survival promotes Apoptosis Apoptosis Ceramide->Apoptosis promotes MitoticArrest Mitotic Arrest CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2_family Inhibition of anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xl, Mcl-1) CDK1->Bcl2_family Bcl2_family->Apoptosis leads to

Caption: this compound mechanism of action in leukemia.

Experimental Protocols

The following are detailed protocols for in vivo studies using this compound in mouse models of AML, based on published research.[3]

MLL-AF9 Syngeneic Mouse Model of AML

This protocol describes the induction of AML in mice using bone marrow cells transduced with the MLL-AF9 oncogene, followed by treatment with this compound.

Materials:

  • C57BL/6 mice (donor and recipient)

  • MLL-AF9 retrovirus

  • Bone marrow harvesting reagents

  • Cell culture reagents

  • Syringes and needles for transplantation and injection

  • This compound

  • Vehicle control (e.g., 45% β-HPCD)

  • Anesthetic (e.g., isoflurane)

  • Flow cytometer

  • Complete blood count (CBC) analyzer

Protocol:

  • Induction of Leukemia:

    • Harvest bone marrow cells from donor C57BL/6 mice.

    • Transduce the bone marrow cells with the MLL-AF9 retrovirus.

    • Transplant the transduced bone marrow cells into lethally irradiated recipient C57BL/6 mice.

  • Confirmation of Leukemia Engraftment:

    • At 6-8 weeks post-transplantation, confirm leukemia engraftment by measuring white blood cell (WBC) counts in peripheral blood. WBC counts ≥ 104/μL are indicative of AML.

  • Treatment with this compound:

    • Divide the leukemic mice into treatment and control groups (n=5 per group).

    • Prepare this compound solution in a suitable vehicle (e.g., 45% β-HPCD).

    • Administer this compound or vehicle control to the mice via retro-orbital injection under anesthesia. A typical dosing regimen is 20 mg/kg, administered every other day or three times per week.

  • Monitoring and Endpoint Analysis:

    • Monitor the health and body weight of the mice regularly.

    • Collect peripheral blood at specified time points (e.g., 1 and 3 weeks) to monitor WBC counts.

    • Monitor survival of the mice.

    • At the experimental endpoint, euthanize the mice and collect bone marrow and spleen for flow cytometric analysis to determine the percentage of leukemic cells.

MOLM-13 Xenograft Mouse Model of AML

This protocol describes the use of a human AML cell line (MOLM-13) in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., Prkdcscid Il2rgtm1/Wjl/SzJ or NSG)

  • MOLM-13 human AML cell line

  • Cell culture reagents

  • Syringes and needles for injection

  • This compound

  • Vehicle control

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Protocol:

  • Xenograft Establishment:

    • Culture MOLM-13 cells under standard conditions.

    • Inject a specified number of MOLM-13 cells (e.g., 5 x 106) intravenously or via tail vein into immunodeficient mice.

  • Confirmation of Engraftment:

    • Monitor for signs of leukemia development, such as weight loss and hind-limb paralysis.

    • If using luciferase-expressing MOLM-13 cells, perform bioluminescence imaging to monitor tumor burden.

  • Treatment with this compound:

    • Once engraftment is confirmed, randomize mice into treatment and control groups.

    • Administer this compound or vehicle control as described in the MLL-AF9 model protocol.

  • Monitoring and Endpoint Analysis:

    • Monitor animal health and survival.

    • Use bioluminescence imaging to track the reduction in leukemic burden in the this compound treated group.

    • At the endpoint, tissues such as bone marrow, spleen, and liver can be collected for histological or flow cytometric analysis.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of this compound in a mouse model of leukemia.

experimental_workflow cluster_Leukemia_Induction Leukemia Induction/Engraftment cluster_Treatment Treatment Phase cluster_Monitoring Monitoring and Analysis start Prepare Leukemic Cells (e.g., MLL-AF9 transduced BM or MOLM-13) transplant Transplant/Inject Cells into Mice start->transplant engraft_confirm Confirm Leukemia Engraftment (WBC count / Bioluminescence) transplant->engraft_confirm randomize Randomize Mice into Groups (Vehicle vs. This compound) engraft_confirm->randomize treatment Administer this compound or Vehicle (e.g., 20 mg/kg, 3x/week) randomize->treatment monitor_health Monitor Mouse Health and Body Weight treatment->monitor_health monitor_leukemia Monitor Leukemic Burden (WBC, Bioluminescence) treatment->monitor_leukemia monitor_survival Monitor Survival treatment->monitor_survival endpoint Endpoint Analysis (Flow Cytometry, Histology) monitor_survival->endpoint

Caption: In vivo experimental workflow for this compound.

Conclusion

This compound is a promising multi-targeted therapeutic agent for the treatment of AML. The provided data and protocols offer a framework for researchers to design and execute in vivo studies to further investigate the efficacy and mechanism of action of this compound and other sphingosine kinase inhibitors in preclinical models of leukemia. The ability of this compound to induce complete remission in the MLL-AF9 mouse model highlights its potential for clinical translation.

References

Application Notes: SKi-178 Dosage and Administration in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SKi-178 is a potent, multi-targeted small molecule inhibitor originally developed as a selective inhibitor of Sphingosine Kinase 1 (SphK1).[1][2] Subsequent research has revealed that it directly engages and inhibits both Sphingosine Kinase 1 and Sphingosine Kinase 2 (SphK2) at concentrations consistent with its cytotoxic effects.[3] Beyond its role as a sphingosine kinase inhibitor, this compound also functions as a microtubule network disrupting agent.[3][4] This dual mechanism of action—simultaneously inhibiting SphK and disrupting microtubule dynamics—results in a synergistic induction of apoptosis.[3]

The primary mechanism of this compound-induced apoptosis involves prolonged mitotic arrest, leading to sustained activation of cyclin-dependent kinase 1 (CDK1).[1][3] This sustained CDK1 activation results in the phosphorylation and subsequent inhibition or degradation of anti-apoptotic Bcl-2 family members, including Bcl-2, Bcl-xl, and Mcl-1, ultimately driving the cell towards apoptosis through the intrinsic pathway.[1][3][5]

Preclinical studies in various xenograft models, particularly in Acute Myeloid Leukemia (AML) and prostate cancer, have demonstrated the therapeutic efficacy and safety of this compound, supporting its further development as a multi-targeted anti-cancer agent.[3][6][7][8]

Data Presentation: this compound In Vivo Studies

The following tables summarize the quantitative data from key xenograft studies involving this compound.

Table 1: this compound Dosage and Administration in AML Xenograft Models

Xenograft ModelCell Line/StrainMouse StrainDosageAdministration RouteVehicleScheduleKey Outcomes
MLL-AF9 AML ModelMLL-AF9 transduced bone marrow cellsC57BL/65, 10, 20 mg/kgRetro-orbital45% w/v β-hydroxy-propyl-cyclodextrin (β-HPCD) in 1x PBSEvery other day (Qod)Dose-dependent increase in survival; complete remission observed at 20 mg/kg.[3][6]
MOLM-13 XenotransplantMOLM-13/Luc2 (human AML)NSG (NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ)Not specified in detail, but efficacy was confirmedNot specified in detail30% v/v 1,2-propanediol, 5% v/v Tween-20, 65% v/v of 5% dextrose in H₂ONot specified in detailSignificant reduction in leukemic burden; abrogation of STAT5 and Erk1/2 phosphorylation.[3][9]
Toxicity StudyN/ASwiss-Webster80 mg/kgTail-vein injection45% w/v β-HPCD in 1x PBSSingle doseEstablished as the approximate Maximum Tolerated Dose (MTD).[3]
Toxicity StudyN/ASwiss-Webster100 mg/kgTail-vein injection45% w/v β-HPCD in 1x PBSSingle doseTransient lethargy observed.[3]

Table 2: this compound Dosage and Administration in Prostate Cancer Xenograft Models

Xenograft ModelCell LineMouse StrainDosageAdministration RouteVehicleScheduleKey Outcomes
PC-3 XenograftPC-3 (human prostate cancer)Nude miceNot specified in detail, but efficacy was confirmedIntraperitoneal injectionNot specified in detailDailyPotent inhibition of tumor growth; detected SphK inhibition, ceramide production, ATP depletion, Akt-mTOR inactivation, and JNK activation in tissues.[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of this compound using two different vehicles cited in the literature.

1.1. Vehicle A: β-Hydroxy-Propyl-Cyclodextrin (β-HPCD) based [3]

  • Prepare a 45% (w/v) solution of β-HPCD in sterile 1x Phosphate-Buffered Saline (PBS).

  • Dissolve this compound powder in the 45% β-HPCD solution to achieve the desired final concentration (e.g., for a 20 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 4 mg/mL).

  • Ensure complete dissolution, using gentle warming or vortexing if necessary.

  • Sterile filter the final solution through a 0.22 µm syringe filter before administration.

1.2. Vehicle B: Propanediol/Tween-20 based [9]

  • Prepare the vehicle by mixing 30% (v/v) 1,2-propanediol, 5% (v/v) Tween-20, and 65% (v/v) of a 5% dextrose solution in double-distilled water.

  • Dissolve this compound powder in the vehicle to the desired final concentration.

  • Vortex thoroughly to ensure complete dissolution.

  • Sterile filter the solution through a 0.22 µm syringe filter prior to use.

Protocol 2: MLL-AF9 Syngeneic AML Model [3]

This protocol describes the induction of AML using retrovirally transduced bone marrow cells.

  • Donor Mouse Preparation: Pre-treat B6.SJL PtprcaPep3b/BoyJ (CD45.1+) donor mice with a single dose of 5-fluorouracil (150 mg/kg).

  • Bone Marrow Harvest: After the appropriate interval, harvest bone marrow cells from the donor mice.

  • Retroviral Transduction: Infect the harvested bone marrow cells overnight with MSCV-IRES-GFP-retrovirus (MIGR)–MLL-AF9 retrovirus. Culture the cells in IMDM containing 5% FBS, 2.5 ng/mL of IL-3, and 15 ng/mL of SCF.

  • Transplantation: Precondition recipient C57BL/6 (CD45.2+) mice with 950 rads of irradiation.

  • Transplant 0.5 x 10⁶ transduced cells into the recipient mice via retro-orbital injection.

  • Disease Monitoring: Monitor mice for signs of leukemia. Engraftment is confirmed when peripheral blood white blood cell (WBC) counts reach ≥ 10⁴/µL (typically 6-8 weeks post-transplantation).

  • Treatment Initiation: Once leukemia is established, randomize mice into vehicle and this compound treatment groups.

  • Administration: Administer this compound (e.g., 20 mg/kg) or vehicle via retro-orbital injection every other day for the duration specified in the study design.

Protocol 3: MOLM-13 Xenotransplantation Model [3]

This protocol details the establishment of a human AML xenograft in immunocompromised mice.

  • Cell Line Preparation: Use a luciferase-expressing MOLM-13 cell line (MOLM-13/Luc2) to allow for non-invasive tumor burden monitoring.

  • Animal Model: Utilize immunocompromised NOD.Cg-PrkdcscidIl2rgtm1Wjl/SzJ (NSG) mice.

  • Engraftment: Inject MOLM-13/Luc2 cells into the NSG mice (route and cell number may vary, but intravenous injection is common for leukemia models).

  • Tumor Burden Monitoring: Monitor the progression of leukemia via bioluminescence imaging (e.g., IVIS analysis) at regular intervals (e.g., days 6 and 12 post-treatment initiation).[9]

  • Treatment Initiation: Once a detectable tumor burden is established, randomize mice into control and treatment cohorts.

  • Administration: Administer this compound or vehicle according to the planned dosage and schedule.

  • Efficacy Assessment: Measure treatment efficacy by quantifying the luciferase signal over time and monitoring overall survival.[9]

Protocol 4: PC-3 Prostate Cancer Subcutaneous Xenograft Model [7][8]

This protocol describes a standard solid tumor xenograft model.

  • Cell Culture: Culture PC-3 human prostate cancer cells under standard conditions.

  • Animal Model: Use immunodeficient mice, such as nude mice.

  • Tumor Implantation: Harvest PC-3 cells and resuspend them in a suitable medium (e.g., PBS or Matrigel mixture). Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., ~100 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the desired size, randomize animals into vehicle and this compound treatment groups.

  • Administration: Administer this compound daily via intraperitoneal injection.[7][8]

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall animal health throughout the study. At the end of the study, excise tumors for downstream analysis (e.g., Western blot, IHC).

Visualizations: Diagrams and Workflows

SKi_178_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sph Sphingosine SphK SphK1 / SphK2 Sph->SphK Ceramide Ceramide (Pro-Apoptotic) Sph->Ceramide Accumulates S1P S1P SphK->S1P Blocks Apoptosis Apoptosis Ceramide->Apoptosis Microtubules Microtubule Network Disruption Disruption MitoticArrest Prolonged Mitotic Arrest Disruption->MitoticArrest CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2_family Anti-Apoptotic Bcl-2, Bcl-xl, Mcl-1 CDK1->Bcl2_family Phosphorylates Bcl2_p Inhibited / Degraded Bcl-2 Family Bcl2_p->Apoptosis SKi178 This compound SKi178->SphK Inhibits SKi178->Microtubules Disrupts Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Cell_Culture 1. Cancer Cell Culture Implantation 4. Tumor Cell Implantation (Subcutaneous or Systemic) Cell_Culture->Implantation Animal_Model 2. Prepare Immunodeficient Mouse Models (e.g., NSG, Nude) Animal_Model->Implantation Drug_Prep 3. Prepare this compound Formulation Treatment 7. Administer this compound / Vehicle (e.g., IP, RO) Drug_Prep->Treatment Tumor_Growth 5. Monitor Tumor Establishment Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Randomization->Treatment Monitoring 8. Monitor Tumor Volume, Body Weight, Survival Treatment->Monitoring Endpoint 9. Endpoint: Tumor Excision & Sample Collection Monitoring->Endpoint Analysis 10. Downstream Analysis (Western Blot, IHC, etc.) Endpoint->Analysis Dual_Inhibition_Synergy SKi178 This compound SphK_Inhibition SphK1/2 Inhibition SKi178->SphK_Inhibition Microtubule_Disruption Microtubule Disruption SKi178->Microtubule_Disruption S1P_Decrease Decrease S1P (Pro-Survival) SphK_Inhibition->S1P_Decrease Ceramide_Increase Increase Ceramide (Pro-Apoptotic) SphK_Inhibition->Ceramide_Increase Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Synergistic Apoptosis S1P_Decrease->Apoptosis Ceramide_Increase->Apoptosis Mitotic_Arrest->Apoptosis

References

Application Note: Analysis of SKi-178-Induced CDK1 Activation in Acute Myeloid Leukemia Cells via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the analysis of Cyclin-Dependent Kinase 1 (CDK1) activation in response to treatment with SKi-178, a selective inhibitor of sphingosine kinase 1 (SphK1). In human acute myeloid leukemia (AML) cell lines, this compound has been shown to induce prolonged mitosis and subsequent apoptosis in a CDK1-dependent manner.[1][2][3] The underlying mechanism involves the sustained activation of CDK1. This document outlines the cell culture, treatment, and Western blot procedures to quantitatively assess the phosphorylation of CDK1 at Threonine 161 (Thr161), a key indicator of its activation.

Introduction

Cyclin-Dependent Kinase 1 (CDK1), a pivotal regulator of the cell cycle, is essential for the G2/M transition and entry into mitosis. Its activity is tightly controlled by binding to cyclin B and by a series of phosphorylation and dephosphorylation events. The phosphorylation of CDK1 at Threonine 161 (Thr161) is required for its kinase activity.

This compound is a potent and selective inhibitor of sphingosine kinase 1 (SphK1), an enzyme that plays a critical role in cell survival and proliferation. Studies have demonstrated that in AML cells, this compound treatment leads to a sustained activation of CDK1, resulting in prolonged mitotic arrest and ultimately, apoptotic cell death.[1][2][3][4] This makes the analysis of CDK1 activation a crucial step in understanding the mechanism of action of this compound and evaluating its therapeutic potential. Western blotting is a widely used technique to detect and quantify the levels of total and phosphorylated proteins, providing a reliable method to assess the activation state of CDK1.

Data Presentation

The following table summarizes the quantitative analysis of CDK1 activation in HL-60 cells treated with this compound for 24 hours. The data, representing the fold change in the ratio of phosphorylated CDK1 (p-CDK1) at Thr161 to total CDK1, was obtained from densitometric analysis of Western blots.

Treatment GroupConcentration (µM)Fold Change in p-CDK1 (Thr161) / Total CDK1 Ratio (Mean ± SEM)
Vehicle Control (DMSO)-1.00 ± 0.12
This compound53.25 ± 0.28
This compound104.87 ± 0.41

Signaling Pathway and Experimental Workflow

SKi_178_CDK1_Pathway SKi_178 This compound SphK1 SphK1 SKi_178->SphK1 inhibits CDK1_CyclinB CDK1/Cyclin B (Inactive) SphK1->CDK1_CyclinB regulates p_CDK1_CyclinB p-CDK1 (Thr161)/Cyclin B (Active) CDK1_CyclinB->p_CDK1_CyclinB sustained phosphorylation Prolonged_Mitosis Prolonged Mitosis p_CDK1_CyclinB->Prolonged_Mitosis Bcl2_family Phosphorylation of Bcl-2 family members p_CDK1_CyclinB->Bcl2_family Apoptosis Apoptosis Prolonged_Mitosis->Apoptosis Bcl2_family->Apoptosis

This compound induced CDK1 activation pathway.

Western_Blot_Workflow start Start: HL-60 Cell Culture treatment Treatment with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p-CDK1, anti-CDK1, anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis detection->analysis end End: Quantitative Results analysis->end

Western blot experimental workflow.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human promyelocytic leukemia HL-60 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in suspension culture at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Treatment:

    • Seed HL-60 cells at a density of 5 x 10^5 cells/mL in fresh culture medium.

    • Prepare stock solutions of this compound in DMSO.

    • Treat cells with the desired concentrations of this compound (e.g., 5 µM and 10 µM) or an equivalent volume of DMSO as a vehicle control.

    • Incubate the cells for the desired time period (e.g., 24 hours).

Protein Extraction
  • Harvesting Cells: Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS). Centrifuge again and discard the supernatant.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a pre-chilled microcentrifuge tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.

  • Standard Curve: Use bovine serum albumin (BSA) to generate a standard curve.

  • Normalization: Normalize the protein concentrations of all samples to ensure equal loading for Western blot analysis.

Western Blot Analysis
  • Sample Preparation: Mix the protein lysate with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% or 12% SDS-polyacrylamide gel. Run the gel at 100-120 V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Rabbit anti-phospho-CDK1 (Thr161) (1:1000 dilution)

    • Mouse anti-CDK1 (1:1000 dilution)

    • Mouse anti-GAPDH (1:5000 dilution) as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the p-CDK1 band to the total CDK1 band intensity. Further normalize to the loading control (GAPDH) to account for any loading variations. Calculate the fold change in the p-CDK1/total CDK1 ratio relative to the vehicle-treated control.

Troubleshooting

IssuePossible CauseSolution
No or weak signalInsufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer time and voltage. Check membrane type.
Inactive antibodyUse a fresh or different lot of antibody.
Inactive HRP substrateUse fresh ECL substrate.
High backgroundInsufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and duration of washes.
Non-specific bandsAntibody cross-reactivityUse a more specific antibody. Optimize antibody dilution.
Protein degradationAdd protease and phosphatase inhibitors to the lysis buffer and keep samples on ice.

Conclusion

This application note provides a comprehensive protocol for the Western blot analysis of CDK1 activation induced by this compound. By following these detailed procedures, researchers can reliably and quantitatively assess the phosphorylation status of CDK1, a key biomarker for the cellular response to this promising anti-cancer agent. The provided data and workflows serve as a valuable resource for scientists and drug development professionals investigating the mechanism of action of this compound and similar compounds targeting the sphingolipid signaling pathway.

References

Application Notes and Protocols for Assessing Apoptosis in SKi-178 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various apoptosis assays to study the effects of SKi-178, a potent and selective inhibitor of sphingosine kinase 1 (SphK1). The protocols detailed below are designed to enable researchers to effectively characterize the pro-apoptotic activity of this compound in cancer cell lines.

Introduction to this compound and its Mechanism of Action

This compound is a novel small molecule inhibitor that selectively targets SphK1, an oncogenic lipid kinase.[1][2][3] Sphingosine kinase 1 plays a critical role in the sphingolipid metabolic pathway, catalyzing the conversion of the pro-apoptotic substrate sphingosine to the pro-survival product sphingosine-1-phosphate (S1P).[2][4] An imbalance in the levels of these bioactive sphingolipids is a hallmark of many cancers, promoting proliferation and resistance to apoptosis.[2][4]

This compound induces apoptosis in cancer cells, including multi-drug resistant types, by inhibiting SphK1 and SphK2.[4] This inhibition leads to a decrease in S1P levels and an increase in pro-apoptotic sphingolipids.[4] Studies in human acute myeloid leukemia (AML) and prostate cancer cell lines have shown that this compound treatment leads to prolonged mitosis followed by apoptotic cell death through the intrinsic apoptotic cascade.[1][5][6][7] This process is mediated by the sustained activation of cyclin-dependent kinase 1 (CDK1), which in turn leads to the phosphorylation and inactivation or degradation of pro-survival Bcl-2 family members such as Bcl-2, Bcl-xl, and Mcl-1.[1][5]

The following sections provide detailed protocols for key apoptosis assays to investigate the effects of this compound treatment on cells.

Key Apoptosis Assays for this compound Treated Cells

A multi-faceted approach using a combination of assays is recommended to comprehensively evaluate apoptosis induced by this compound. The following assays are detailed in this guide:

  • Annexin V-FITC Apoptosis Assay: Detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.[8][9]

  • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, which are key mediators of apoptosis.[10][11]

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: Identifies DNA fragmentation, a hallmark of late-stage apoptosis.[12][13]

  • Western Blotting for Apoptosis Markers: Detects changes in the expression and cleavage of key apoptotic proteins.[14]

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the type of quantitative data that can be generated from each assay when studying the effects of this compound.

Table 1: Annexin V-FITC Apoptosis Assay Data

Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control

Table 2: Caspase-3/7 Activity Assay Data

Treatment GroupLuminescence/Absorbance (RLU/OD)Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
Vehicle Control1.0
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control

Table 3: TUNEL Assay Data

Treatment Group% TUNEL-Positive Cells
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)
Positive Control (DNase I treated)

Table 4: Western Blotting Data (Relative Protein Expression)

Treatment GroupPro-Caspase-3Cleaved Caspase-3PARPCleaved PARPBcl-2p-Bcl-2Mcl-1β-Actin (Loading Control)
Vehicle Control1.01.01.01.01.0
This compound (Time 1)1.0
This compound (Time 2)1.0
This compound (Time 3)1.0

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

SKi_178_Apoptosis_Pathway cluster_membrane Cell Membrane SphK1 SphK1 S1P S1P (Pro-survival) SphK1->S1P Converts Sphingosine to Sphingosine Sphingosine (Pro-apoptotic) SKi_178 This compound SKi_178->SphK1 Inhibits CDK1 Sustained CDK1 Activation Bcl2_family Phosphorylation of Bcl-2, Bcl-xl & Degradation of Mcl-1 CDK1->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Inhibits pro-survival function Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound induced apoptosis signaling pathway.

Annexin_V_Workflow start Treat cells with This compound harvest Harvest and wash cells start->harvest stain Resuspend in Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain incubate Incubate at room temperature in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V-FITC assay.

Caspase_37_Workflow start Treat cells with This compound in a 96-well plate add_reagent Add Caspase-Glo® 3/7 Reagent start->add_reagent incubate Incubate at room temperature add_reagent->incubate measure Measure luminescence with a plate reader incubate->measure

Caption: Experimental workflow for Caspase-3/7 activity assay.

TUNEL_Workflow start Treat cells with This compound fix_perm Fix and permeabilize cells start->fix_perm tdt_reaction Incubate with TdT reaction mixture fix_perm->tdt_reaction stain Stain with fluorescently labeled dUTP tdt_reaction->stain analyze Analyze by Fluorescence Microscopy or Flow Cytometry stain->analyze

Caption: Experimental workflow for TUNEL assay.

Western_Blot_Workflow start Treat cells with This compound and prepare lysates sds_page Separate proteins by SDS-PAGE start->sds_page transfer Transfer proteins to a membrane sds_page->transfer probe Probe with primary and secondary antibodies transfer->probe detect Detect protein bands probe->detect

Caption: Experimental workflow for Western Blotting.

Experimental Protocols

Annexin V-FITC Apoptosis Assay

This protocol is for the detection of early and late apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with the desired concentrations of this compound for the appropriate duration. Include a vehicle-treated control group.

  • Harvest the cells, including any floating cells from the supernatant, and wash them twice with cold PBS.[15]

  • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the cells by flow cytometry within one hour.[9]

Caspase-3/7 Activity Assay

This protocol is for the quantitative measurement of caspase-3 and -7 activities using a luminescent or colorimetric assay.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar kit

  • White-walled 96-well plates (for luminescence) or clear 96-well plates (for colorimetric)

  • Treated and untreated cells

  • Plate-reading luminometer or spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis induction.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample with a plate-reading luminometer.[10] For colorimetric assays, measure absorbance at the appropriate wavelength (e.g., 405 nm).[11][17]

TUNEL Assay

This protocol is for the detection of DNA fragmentation in apoptotic cells.

Materials:

  • TUNEL assay kit (e.g., Click-iT™ TUNEL Alexa Fluor™ Imaging Assay, Thermo Fisher Scientific)

  • Treated and untreated cells grown on coverslips or in a microplate

  • 4% paraformaldehyde in PBS

  • 0.25% Triton™ X-100 in PBS

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with this compound as desired.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

  • Wash the cells twice with PBS.

  • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[12]

  • For the positive control, treat a separate sample with DNase I to induce DNA strand breaks.[12][18]

  • Wash the cells with deionized water.

  • Incubate the cells with the TdT reaction cocktail, containing TdT enzyme and a modified dUTP, for 60 minutes at 37°C in a humidified chamber.[13]

  • Stop the reaction and wash the cells.

  • Proceed with the detection of the incorporated dUTP according to the kit manufacturer's instructions (e.g., using a fluorescently labeled antibody or a click reaction).

  • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

  • Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Alternatively, analyze by flow cytometry.

Western Blotting for Apoptosis Markers

This protocol is for the detection of key proteins involved in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against pro-caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, phospho-Bcl-2, Mcl-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control. A decrease in pro-caspase-3 and full-length PARP, and an increase in their cleaved forms, are indicative of apoptosis.[14][19] Changes in the levels and phosphorylation status of Bcl-2 family proteins can also be assessed.[14]

References

Application Notes and Protocols for Cell Viability Assays with SKi-178 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability following treatment with SKi-178, a dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2) and a microtubule-disrupting agent. The protocols detailed below are essential for researchers investigating the cytotoxic and apoptotic effects of this compound in various cancer cell lines.

Introduction to this compound

This compound is a potent small molecule inhibitor that demonstrates significant anti-cancer properties by targeting two critical cellular processes. Firstly, it inhibits SphK1 and SphK2, enzymes that regulate the balance between pro-survival sphingosine-1-phosphate (S1P) and pro-apoptotic ceramides.[1][2] By inhibiting these kinases, this compound shifts this balance towards apoptosis. Secondly, this compound acts as a microtubule network disrupting agent, leading to prolonged mitotic arrest and subsequent activation of the intrinsic apoptotic pathway.[2][3] This dual mechanism of action makes this compound a promising therapeutic candidate for various cancers, including multi-drug resistant types.[2][4]

Mechanism of Action: Signaling Pathway

This compound induces apoptosis through a multi-faceted signaling cascade. Inhibition of SphK1/2 leads to a decrease in pro-survival S1P levels and an increase in pro-apoptotic ceramides. Simultaneously, disruption of the microtubule network triggers prolonged mitosis. This mitotic arrest leads to the sustained activation of Cyclin-Dependent Kinase 1 (CDK1). Activated CDK1, along with c-Jun N-terminal kinase (JNK), phosphorylates and inactivates anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL) and promotes the degradation of Mcl-1, ultimately leading to mitochondrial outer membrane permeabilization, caspase activation, and apoptosis.[4]

SKi_178_Signaling_Pathway SKI_178 This compound SphK1_2 SphK1 / SphK2 SKI_178->SphK1_2 inhibits Microtubules Microtubule Network SKI_178->Microtubules disrupts JNK JNK Activation SKI_178->JNK S1P S1P (Pro-survival) SphK1_2->S1P decreases Ceramide Ceramide (Pro-apoptotic) SphK1_2->Ceramide increases Mitosis Prolonged Mitosis Microtubules->Mitosis CDK1 CDK1 Activation Mitosis->CDK1 Bcl2_family Inhibition of anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xL) Degradation of Mcl-1 CDK1->Bcl2_family JNK->Bcl2_family Apoptosis Intrinsic Apoptosis Bcl2_family->Apoptosis

This compound induced apoptotic signaling pathway.

Data Presentation: Cytotoxicity of this compound

This compound exhibits potent cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line.

Cell Line CategoryCell Line(s)IC50 RangeReference(s)
Acute Myeloid Leukemia (AML)HL-60, U937, HL60/VCR400 nM - 800 nM[2]
Various Cancer Cell LinesMTR3, NCI-ADR0.1 µM - 1.8 µM[4][5]

Experimental Protocols

The following are detailed protocols for commonly used cell viability assays to assess the efficacy of this compound.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow Start Seed Cells Treat Treat with this compound Start->Treat Incubate_treat Incubate Treat->Incubate_treat Add_MTT Add MTT Reagent Incubate_treat->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Trypan_Blue_Workflow Start Harvest Cells Mix Mix Cells with Trypan Blue (1:1) Start->Mix Load Load Hemocytometer Mix->Load Count Count Viable and Non-viable Cells Load->Count Calculate Calculate Viability (%) Count->Calculate Apoptosis_Assay_Workflow Start Harvest & Wash Cells Resuspend Resuspend in Binding Buffer Start->Resuspend Stain_AnnexinV Add Annexin V-FITC Resuspend->Stain_AnnexinV Incubate1 Incubate (15 min, RT, dark) Stain_AnnexinV->Incubate1 Stain_7AAD Add 7-AAD Incubate1->Stain_7AAD Incubate2 Incubate (5 min, RT, dark) Stain_7AAD->Incubate2 Analyze Analyze by Flow Cytometry Incubate2->Analyze

References

Application Notes: Flow Cytometry Analysis of Cell Cycle Arrest by SKi-178

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKi-178 is a potent dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2), key enzymes in the sphingolipid signaling pathway that are frequently dysregulated in cancer.[1][2] Inhibition of SphK1/2 by this compound disrupts the balance of sphingolipid metabolites, leading to an accumulation of pro-apoptotic ceramides and a reduction in pro-survival sphingosine-1-phosphate (S1P).[1][3] This shift ultimately induces cell cycle arrest and apoptosis in various cancer cell lines, making this compound a promising candidate for anti-cancer therapy.[1][4] These application notes provide a comprehensive overview of the analysis of this compound-induced cell cycle arrest using flow cytometry, including detailed protocols and data presentation.

Mechanism of this compound-Induced Cell Cycle Arrest

This compound exerts its anti-proliferative effects through distinct mechanisms depending on the cancer cell type.

  • G1-S Phase Arrest in Prostate Cancer: In prostate cancer cells, this compound has been shown to induce a G1-S phase transition block.[1] This is characterized by a significant increase in the percentage of cells in the G1 phase and a corresponding decrease in the S phase population.[1] The underlying mechanism involves the inhibition of the Akt-mTOR signaling pathway and the activation of the c-Jun N-terminal kinase (JNK) pathway.[1]

  • Mitotic Arrest in Acute Myeloid Leukemia (AML): In AML cells, this compound induces a prolonged mitotic arrest, ultimately leading to apoptosis.[4][5] This is mediated by the sustained activation of Cyclin-Dependent Kinase 1 (CDK1).[4][6] Prolonged CDK1 activation leads to the phosphorylation and subsequent inhibition of anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL, tipping the balance towards programmed cell death.[5][7][8]

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following table summarizes the quantitative effects of this compound on cell cycle distribution in different cancer cell lines as determined by flow cytometry with propidium iodide (PI) staining.

Cell LineCancer TypeThis compound Concentration (µM)Treatment Duration (hours)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M PhaseReference
pCan1Primary Prostate Cancer1036Significantly IncreasedRobustly DecreasedNot Specified[1]
HL-60Acute Myeloid LeukemiaNot SpecifiedNot SpecifiedProlonged G2/MNot SpecifiedProlonged G2/M[6]

Note: Specific percentage values for cell cycle distribution from the primary literature are often presented in graphical format. The table reflects the described effects. Researchers should refer to the specific publications for detailed graphical data.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cancer cells of interest (e.g., PC-3, LNCaP for prostate cancer; HL-60 for AML) in appropriate cell culture flasks or plates at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence/Growth: Allow the cells to adhere (for adherent cell lines) and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., 1-25 µM).[2]

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the appropriate concentration of this compound or vehicle control (e.g., DMSO). Incubate the cells for the desired time period (e.g., 24, 36, 48, or 72 hours).[2]

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide.[9][10][11]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with a complete medium, and transfer the cell suspension to a centrifuge tube.

    • Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.[11]

  • Incubation: Incubate the cells in 70% ethanol for at least 30 minutes on ice. For longer storage, cells can be kept at -20°C for several weeks.[9]

  • Rehydration and Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the less dense, fixed cells.

    • Carefully decant the ethanol and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A to degrade RNA and ensure specific DNA staining).[3]

  • Incubation: Incubate the cells in the PI staining solution for 15-30 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000-20,000 single-cell events.

    • Use a linear scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).

    • Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the main cell population and exclude debris.

    • Use a dot plot of fluorescence area versus fluorescence width to gate on single cells and exclude doublets and aggregates.

    • Generate a histogram of the PI fluorescence intensity of the single-cell population to visualize the cell cycle distribution (G0/G1, S, and G2/M peaks).

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.

Mandatory Visualizations

SKi_178_Signaling_Pathway SKi178 This compound SphK1_2 SphK1 / SphK2 SKi178->SphK1_2 Inhibits Akt_mTOR Akt-mTOR Pathway SKi178->Akt_mTOR Inhibits JNK JNK Pathway SKi178->JNK Activates CDK1 Sustained CDK1 Activation SKi178->CDK1 Induces Ceramide Ceramide SphK1_2->Ceramide Reduces conversion from Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 S1P->Akt_mTOR Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation G1_S_Arrest G1-S Phase Arrest (Prostate Cancer) Akt_mTOR->G1_S_Arrest Promotes Progression JNK->G1_S_Arrest Induces Bcl2_family Bcl-2 Family (Bcl-2, Bcl-xL) CDK1->Bcl2_family Phosphorylates & Inhibits Mitotic_Arrest Mitotic Arrest (AML) CDK1->Mitotic_Arrest Causes Apoptosis Apoptosis Bcl2_family->Apoptosis Inhibits Mitotic_Arrest->Apoptosis Leads to

Caption: Signaling pathway of this compound-induced cell cycle arrest.

Cell_Cycle_Analysis_Workflow start Start: Seed Cells treatment Treat cells with this compound or Vehicle Control start->treatment harvest Harvest Cells (Trypsinization or Collection) treatment->harvest wash1 Wash with cold PBS harvest->wash1 fix Fix in ice-cold 70% Ethanol wash1->fix wash2 Wash with cold PBS (x2) fix->wash2 stain Stain with Propidium Iodide & RNase A wash2->stain flow Analyze on Flow Cytometer stain->flow analysis Gate single cells & Quantify Cell Cycle Phases flow->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for cell cycle analysis.

References

Application Notes and Protocols for Microtubule Polymerization Assay with SKi-178

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKi-178 is a novel small molecule inhibitor demonstrating a multi-targeted mechanism of action, making it a compound of significant interest in cancer research and drug development. Initially identified as a potent inhibitor of sphingosine kinase 1 and 2 (SphK1 and SphK2), this compound has also been shown to directly interfere with microtubule dynamics.[1][2] This dual activity contributes to its cytotoxic effects against a broad range of cancer cell lines, including those with multi-drug resistance.[1][3][4] The synergistic effect of inhibiting both the sphingolipid signaling pathway and microtubule polymerization leads to prolonged mitotic arrest and subsequent apoptosis in cancer cells.[1][5]

These application notes provide a detailed protocol for an in vitro microtubule polymerization assay to characterize the effects of this compound on tubulin assembly. The provided methodology is based on established protocols and data from published studies.[1][6]

Mechanism of Action: A Dual-Targeted Approach

This compound exerts its anti-cancer effects through a two-pronged attack on critical cellular processes.

  • Inhibition of Sphingosine Kinases (SphK1/2): Sphingosine kinases are key enzymes in the sphingolipid metabolic pathway, catalyzing the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P).[7][8] In many cancers, this pathway is dysregulated, leading to an overproduction of pro-survival S1P and a depletion of pro-apoptotic sphingosine and ceramide.[3][7] By inhibiting SphK1 and SphK2, this compound shifts this balance, decreasing S1P levels and increasing ceramide levels, thereby promoting apoptosis.[9]

  • Disruption of Microtubule Dynamics: this compound directly binds to tubulin and inhibits its polymerization into microtubules.[1] This disruption of the microtubule network leads to mitotic arrest, where the cell is unable to properly segregate its chromosomes and complete cell division.[1][5] This prolonged arrest ultimately triggers the intrinsic apoptotic cascade.[5]

The following diagram illustrates the dual signaling pathways affected by this compound.

SKi_178_Signaling_Pathway cluster_sphingolipid Sphingolipid Metabolism cluster_microtubule Microtubule Dynamics cluster_cell_cycle Cellular Processes Sphingosine Sphingosine Ceramide Ceramide (Pro-apoptotic) Sphingosine->Ceramide SphK1_2 SphK1/2 Sphingosine->SphK1_2 ATP S1P Sphingosine-1-Phosphate (Pro-survival) Apoptosis Apoptosis S1P->Apoptosis Inhibits Ceramide->Apoptosis Promotes SphK1_2->S1P Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Disruption leads to Microtubules->Tubulin Depolymerization Mitotic_Arrest->Apoptosis SKi_178 This compound SKi_178->SphK1_2 Inhibition SKi_178->Tubulin Inhibition of Polymerization

This compound dual-target signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound on both its primary targets and its cytotoxic effects on various cancer cell lines.

ParameterCell Line / TargetValueReference
Cytotoxic IC50 Various Cancer Cell Lines0.1 - 1.8 µM[3][4]
AML Cell Lines~500 nM - 1 µM[10][11]
In Vitro Tubulin Polymerization Purified TubulinDose-dependent decrease[1][2]
This compound Concentration2.5 µMSignificant Inhibition
This compound Concentration5 µMStrong Inhibition
SphK1 Inhibition (in vitro) Recombinant SphK1IC50 ~30 µM[10]
SphK2 Inhibition (in vitro) Recombinant SphK2No significant inhibition at tested concentrations[10]

Note: The in vitro IC50 for SphK1 may not fully reflect the cellular potency due to the multi-targeted nature of this compound and potential differences in assay conditions.

Experimental Protocol: In Vitro Microtubule Polymerization Assay

This protocol is designed to measure the effect of this compound on the polymerization of purified tubulin in a cell-free system. The assay is based on light scattering, where the formation of microtubules from tubulin dimers increases the turbidity of the solution, which can be measured as an increase in optical density (OD) at 340 nm.[6]

Materials and Reagents
  • Purified Tubulin (e.g., from bovine brain, >99% pure)

  • This compound

  • G-PEM Buffer (80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

  • GTP (Guanosine-5'-triphosphate)

  • DMSO (Dimethyl sulfoxide)

  • Paclitaxel (positive control for polymerization enhancement)

  • Vincristine or Nocodazole (positive controls for polymerization inhibition)

  • Half-area 96-well microplate

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis A Prepare G-PEM Buffer and GTP stock solution D Prepare reaction mix: Tubulin in G-PEM buffer with GTP A->D B Prepare this compound and control compound stocks in DMSO E Add this compound, controls, or vehicle (DMSO) to wells B->E C Thaw purified tubulin on ice C->D F Add tubulin reaction mix to wells on ice D->F E->F G Incubate plate at 37°C in microplate reader F->G H Measure absorbance at 340 nm every minute for 60-90 minutes G->H I Plot OD vs. time to generate polymerization curves and analyze data H->I

In vitro microtubule polymerization assay workflow.
Detailed Procedure

  • Preparation of Reagents:

    • Prepare G-PEM buffer and filter-sterilize.

    • Prepare a 100 mM stock solution of GTP in G-PEM buffer. Store at -20°C.

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Prepare stock solutions of paclitaxel (e.g., 1 mM in DMSO) and vincristine (e.g., 1 mM in DMSO).

  • Assay Setup (on ice):

    • Thaw the purified tubulin solution on ice. It is critical to keep the tubulin on ice to prevent premature polymerization.

    • Prepare the tubulin reaction mixture by diluting the tubulin stock to a final concentration of 4 mg/mL in G-PEM buffer. Add GTP to a final concentration of 1 mM.

    • In a pre-chilled half-area 96-well plate, add 10 µL of 10x concentrated this compound, control compounds, or vehicle (DMSO) to the appropriate wells.

    • Carefully add 90 µL of the tubulin reaction mixture to each well, bringing the total volume to 100 µL. Mix gently by pipetting up and down without introducing bubbles.

  • Measurement:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for a duration of 60 to 90 minutes.

  • Data Analysis:

    • Subtract the initial absorbance reading (time 0) from all subsequent readings for each well to normalize the data.

    • Plot the change in absorbance (OD 340 nm) versus time for each condition.

    • Compare the polymerization curves of this compound-treated samples to the vehicle control. A decrease in the rate and extent of polymerization indicates inhibition.

    • Compare the results to the positive controls: paclitaxel should show an increased rate of polymerization, while vincristine should show a decreased rate.

Expected Results

Treatment with this compound is expected to cause a dose-dependent decrease in the rate and maximal level of microtubule polymerization.[1][2] The resulting polymerization curve will have a lower slope during the growth phase and a lower plateau at the steady-state phase compared to the vehicle control. This inhibitory effect is similar to that observed with known microtubule-destabilizing agents like vincristine.[1]

Conclusion

The in vitro microtubule polymerization assay is a robust method for characterizing the direct inhibitory effect of this compound on tubulin assembly. This assay, in conjunction with cell-based studies and sphingosine kinase activity assays, provides a comprehensive understanding of the multi-targeted mechanism of action of this compound. These detailed protocols and application notes serve as a valuable resource for researchers investigating the therapeutic potential of this promising anti-cancer agent.

References

Troubleshooting & Optimization

SKi-178 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of SKI-178 in cancer cells. It includes troubleshooting guides and frequently asked questions (FAQs) to assist with experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, dual inhibitor of Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2).[1][2][3][4] It competes for the sphingosine binding site on these enzymes, leading to a reduction in the pro-survival signaling molecule Sphingosine-1-Phosphate (S1P) and an accumulation of the pro-apoptotic lipid ceramide.[2][4]

Q2: What are the known off-target effects of this compound in cancer cells?

A2: The primary off-target effect of this compound is the disruption of the microtubule network.[1][2] It directly binds to and inhibits tubulin polymerization, similar to the action of vinca alkaloids.[1][2] This multi-targeted action, inhibiting both Sphingosine Kinases and microtubule dynamics, contributes synergistically to its cytotoxic effects in cancer cells.[1][2]

Q3: How do the on-target and off-target effects of this compound lead to cancer cell death?

A3: The dual inhibition of SphK1/2 and microtubule polymerization by this compound converges on several key signaling pathways to induce apoptosis. The inhibition of SphK leads to ceramide accumulation, which can promote apoptosis. The disruption of microtubule dynamics leads to prolonged mitotic arrest, which in turn causes sustained activation of Cyclin-Dependent Kinase 1 (CDK1).[1][2] This sustained CDK1 activation leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL) and the degradation of Mcl-1, ultimately triggering the intrinsic apoptotic cascade.[1][2] Furthermore, this compound treatment has been shown to induce the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway and inhibit the pro-survival PI3K/Akt/mTOR signaling pathway.[4][5]

Q4: Is this compound effective against multi-drug resistant (MDR) cancer cells?

A4: Yes, this compound has demonstrated cytotoxicity against cancer cell lines that exhibit multi-drug resistance, including those overexpressing MDR-1 (P-glycoprotein).[3] This suggests that this compound is not a substrate for common drug efflux pumps.

Troubleshooting Experimental Issues

Issue 1: Inconsistent IC50 values for this compound in cytotoxicity assays.

  • Possible Cause: Cell density can significantly impact the apparent IC50 value. Higher cell densities may lead to higher IC50 values due to increased metabolism of the compound or cell-cell contact-mediated resistance.

  • Troubleshooting Step: Standardize the cell seeding density across all experiments. Ensure that cells are in the logarithmic growth phase at the time of treatment.

  • Possible Cause: The solvent used to dissolve this compound (e.g., DMSO) can have cytotoxic effects at higher concentrations.

  • Troubleshooting Step: Always include a vehicle control (DMSO alone) at the same final concentration used for this compound dilutions. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Possible Cause: Variability in incubation time with this compound.

  • Troubleshooting Step: Maintain a consistent incubation time for all cytotoxicity assays.

Issue 2: Difficulty in detecting microtubule disruption after this compound treatment.

  • Possible Cause: Inappropriate concentration of this compound used.

  • Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing microtubule disruption in your specific cell line. This may be higher than the cytotoxic IC50.

  • Possible Cause: Insufficient incubation time.

  • Troubleshooting Step: Conduct a time-course experiment to identify the optimal duration of treatment for observing maximal microtubule disruption.

  • Possible Cause: Suboptimal fixation and permeabilization for immunofluorescence.

  • Troubleshooting Step: Optimize your immunofluorescence protocol. Methanol fixation at -20°C is often effective for preserving microtubule structures.

Issue 3: No detectable change in SphK1/2 target engagement in a Cellular Thermal Shift Assay (CETSA).

  • Possible Cause: The heating temperature or duration is not optimal for detecting a thermal shift.

  • Troubleshooting Step: Perform a temperature gradient experiment (melt curve) to determine the optimal temperature for the isothermal dose-response experiment.[6] The ideal temperature is one where there is a significant decrease in the soluble protein without complete denaturation.

  • Possible Cause: The concentration of this compound is too low to induce a detectable thermal shift.

  • Troubleshooting Step: Use a saturating concentration of this compound, which may be significantly higher than the cellular EC50, to maximize the potential for a detectable shift.[6]

  • Possible Cause: Poor antibody quality for western blotting.

  • Troubleshooting Step: Validate your primary antibody for specificity and sensitivity to the target protein.

Quantitative Data Summary

Table 1: On-Target and Off-Target Activity of this compound

TargetAssay TypeValueCell Line/SystemReference
On-Target
SphK1Ki1.33 µMPurified enzyme[7]
SphK1 & SphK2Cytotoxic IC50~500 nM - 1 µMAML cell lines[8]
SphK1 & SphK2Cytotoxic IC500.1 - 1.8 µMVarious cancer cell lines[3]
Off-Target
Microtubule PolymerizationCytotoxic IC50470 ± 60 nMHL-60[2]
Microtubule PolymerizationCytotoxic IC501100 ± 200 nMHL-60/VCR (MDR)[2]
Other KinasesKinome ScanNot Publicly Available--

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure for assessing the binding of this compound to SphK1 or SphK2 in intact cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels, transfer apparatus, and western blot reagents

  • Primary antibodies against SphK1, SphK2, and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting: Wash cells with PBS and harvest by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.

  • Heating: Resuspend the cell pellet in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) to generate a melt curve, or at a single, optimized temperature for an isothermal dose-response experiment.[6]

  • Cell Lysis: After heating, cool the samples to room temperature. Lyse the cells by adding lysis buffer and subjecting them to freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Load equal amounts of protein onto an SDS-PAGE gel, transfer to a membrane, and perform western blotting using primary antibodies against the target protein and a loading control.

  • Analysis: Quantify the band intensities. For a melt curve, plot the normalized band intensity against the temperature. For an isothermal dose-response curve, plot the normalized band intensity against the log of the this compound concentration. A shift in the curve in the presence of this compound indicates target engagement.

In Vitro Tubulin Polymerization Assay

This protocol outlines a general method to quantitatively assess the effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin (>97% pure)

  • GTP solution

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound

  • DMSO (vehicle control)

  • Positive control (e.g., Nocodazole or Vincristine)

  • Negative control (e.g., a compound known not to affect tubulin polymerization)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

  • 96-well plates

Procedure:

  • Preparation: Prepare a 2X stock solution of tubulin in polymerization buffer. Prepare a series of 10X stock solutions of this compound, vehicle, and controls in polymerization buffer.

  • Reaction Setup: On ice, add the 10X compound solutions to the wells of a pre-chilled 96-well plate.

  • Initiation of Polymerization: Add the 2X tubulin stock solution to each well. The final reaction mixture should contain tubulin at the desired concentration (e.g., 3-5 mg/mL) and the final concentration of this compound.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The IC50 value can be calculated by plotting the percentage of inhibition of the polymerization rate against the log of the this compound concentration.

Signaling Pathways and Experimental Workflows

SKI178_Signaling_Pathway SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Inhibits Tubulin Tubulin Polymerization SKI178->Tubulin Inhibits S1P S1P SphK1_2->S1P Produces Ceramide Ceramide SphK1_2->Ceramide Reduces Microtubule Microtubule Disruption Tubulin->Microtubule Akt_mTOR Akt/mTOR Pathway S1P->Akt_mTOR Activates JNK JNK Activation Ceramide->JNK Activates Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest CDK1 Sustained CDK1 Activation Mitotic_Arrest->CDK1 Bcl2_family Bcl-2, Bcl-xL, Mcl-1 (Anti-apoptotic) CDK1->Bcl2_family Inhibits Apoptosis Apoptosis CDK1->Apoptosis Promotes Bcl2_family->Apoptosis Inhibits JNK->Apoptosis Promotes Akt_mTOR->Apoptosis Inhibits

Caption: this compound induced signaling pathways leading to apoptosis.

CETSA_Workflow start Start: Treat cells with This compound or Vehicle harvest Harvest and Wash Cells start->harvest heat Heat aliquots at varying temperatures harvest->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect Supernatant (soluble proteins) centrifuge->supernatant western Western Blot for Target Protein supernatant->western analysis Quantify Bands and Analyze Data western->analysis end End: Determine Target Engagement analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Tubulin_Polymerization_Workflow start Start: Prepare tubulin and compound solutions on ice mix Mix tubulin and compounds in a 96-well plate start->mix incubate Incubate at 37°C in a spectrophotometer mix->incubate measure Measure absorbance at 340 nm every minute incubate->measure plot Plot absorbance vs. time measure->plot analyze Calculate polymerization rate and IC50 plot->analyze end End: Quantify inhibition of tubulin polymerization analyze->end

References

Optimizing SKi-178 concentration for apoptosis induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using SKi-178 for apoptosis induction. Find troubleshooting advice, frequently asked questions, detailed protocols, and key experimental data to optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced apoptosis?

A1: this compound is a potent, multi-targeted inhibitor that primarily targets Sphingosine Kinase 1 and 2 (SphK1/2).[1][2] Inhibition of these kinases disrupts the balance of sphingolipids, decreasing the pro-survival lipid sphingosine-1-phosphate (S1P) and increasing pro-apoptotic lipids like ceramide.[1][3] Additionally, this compound functions as a microtubule-disrupting agent.[4] This dual action leads to a prolonged mitotic arrest, which triggers the intrinsic apoptotic cascade. This process is critically dependent on the sustained activation of cyclin-dependent kinase 1 (CDK1), leading to the inhibitory phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xl, and the degradation of Mcl-1.[5][6][7]

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For in vitro experiments, prepare a high-concentration stock solution (e.g., 10-20 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).

Q3: What is a typical effective concentration range for this compound to induce apoptosis?

A3: The effective concentration of this compound is cell-line dependent. The cytotoxic IC50 values generally range from 0.1 µM to 1.8 µM across a variety of cancer cell lines, including those with multi-drug resistance.[1][8] For acute myeloid leukemia (AML) cell lines, the IC50 is often between 400 nM and 800 nM.[4][6] It is crucial to perform a dose-response experiment (e.g., from 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell model.

Q4: How long does it take for this compound to induce apoptosis?

A4: The induction of apoptosis is time-dependent. Initial molecular events, such as JNK activation and Bcl-2 phosphorylation, can be detected as early as 2-8 hours post-treatment.[8] Apoptotic markers like caspase cleavage and significant cell death are typically observed between 24 and 72 hours. A time-course experiment is recommended to identify the optimal endpoint for your study.

Q5: Is this compound effective in multi-drug resistant (MDR) cancer cell lines?

A5: Yes, studies have shown that this compound's efficacy is not significantly affected by the overexpression of multi-drug resistance proteins like MDR1 (P-glycoprotein).[5][6] It remains cytotoxic in various agent-sensitive and multi-agent resistant cancer cell lines.[8]

Troubleshooting Guide

Issue 1: I am not observing significant apoptosis after this compound treatment.

  • Question: Did you perform a dose-response and time-course experiment?

    • Answer: The optimal concentration and incubation time for this compound can vary significantly between cell lines. We recommend testing a broad range of concentrations (e.g., 0.1 µM to 10 µM) over several time points (e.g., 24, 48, 72 hours) to determine the ideal conditions for your model.

  • Question: How are you measuring apoptosis?

    • Answer: Apoptosis is a dynamic process. If you are using a late-stage marker like a DNA fragmentation (TUNEL) assay, you might miss the peak of apoptosis if you are measuring too early.[9] Conversely, an early marker like Annexin V staining might be transient.[10] We recommend using a combination of assays that measure both early (e.g., Annexin V staining, Caspase-3/7 activity) and late (e.g., cleaved PARP western blot, TUNEL) apoptotic events.[9]

  • Question: Have you checked the viability of your vehicle-treated control cells?

    • Answer: Ensure that the final concentration of the solvent (e.g., DMSO) is not toxic to your cells. If control cells show low viability, the experiment is compromised. Maintain a consistent, low DMSO concentration across all conditions.

Issue 2: The results of my apoptosis assay are inconsistent or have high background.

  • Question: Are your cells overly confluent?

    • Answer: High cell density can lead to spontaneous apoptosis due to nutrient depletion or contact inhibition, increasing background signal. Plate cells at a density that ensures they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.

  • Question: Is your this compound stock solution properly prepared?

    • Answer: Repeated freeze-thaw cycles can degrade the compound. Use single-use aliquots of your stock solution. Ensure the compound is fully dissolved in DMSO before diluting it into the culture medium to avoid precipitation.

  • Question: Are you using the appropriate apoptosis assay for your experimental setup?

    • Answer: Some assays are better suited for specific applications. For example, Annexin V staining is ideal for flow cytometry on cell suspensions but can be difficult to interpret in intact tissue sections.[11] For tissue, immunohistochemistry for cleaved caspase-3 is a more robust method.[11]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.

Cell Line TypeSpecific Cell Line(s)Reported IC50 RangeReference(s)
Acute Myeloid Leukemia (AML)HL-60, U937, HL60/VCR~400 nM - 1 µM[2][6]
General Cancer LinesMTR3, NCI-ADR0.1 µM - 1.8 µM[8]
Prostate CancerpCan1, PC-3Potent inhibition at 10 µM[12]

Experimental Protocols & Methodologies

Protocol 1: Determining this compound IC50 with a Cell Viability Assay (MTS Assay)
  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in complete culture medium from a 10 mM DMSO stock. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations (or vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or until a distinct color change is observed.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot the viability against the log of this compound concentration and use a non-linear regression to calculate the IC50 value.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound (and a vehicle control) for the determined time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation buffer (e.g., Trypsin-EDTA). Combine all cells and pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

Visualizations

SKi178_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SphK1_2 SphK1 / SphK2 S1P S1P (Pro-Survival) SphK1_2->S1P Catalyzes Sphingosine Sphingosine Sphingosine->SphK1_2 SKI178 This compound SKI178->SphK1_2 Inhibits Microtubules Microtubule Dynamics SKI178->Microtubules Disrupts MitoticArrest Prolonged Mitotic Arrest Microtubules->MitoticArrest CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2_family Bcl-2, Bcl-xl, Mcl-1 (Anti-Apoptotic) CDK1->Bcl2_family Inhibits / Degrades Bax_Bak Bax / Bak Activation Bcl2_family->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental_Workflow A 1. Cell Line Selection & Culture Optimization B 2. Dose-Response Assay (e.g., MTS/MTT) A->B C Determine IC50 Value B->C D 3. Time-Course Experiment (at IC50 and 2x IC50) C->D E Select Optimal Time Point D->E F 4. Apoptosis Confirmation Assays (e.g., Annexin V, Western Blot) E->F G Quantify Apoptotic Population F->G H 5. Downstream Mechanistic Studies G->H

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start Problem: No significant apoptosis observed Q1 Was a dose-response curve generated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was a time-course experiment performed? A1_Yes->Q2 Sol1 Action: Perform dose-response (0.1-10 µM) to find IC50 A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are you using both early and late apoptosis markers? A2_Yes->Q3 Sol2 Action: Perform time-course (24-72h) at IC50 A2_No->Sol2 A3_No No Q3->A3_No End Further Investigation: Check cell line resistance mechanisms, drug stability Q3->End Yes Sol3 Action: Use Annexin V (early) & cleaved PARP (late) A3_No->Sol3

References

Troubleshooting SKi-178 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SKi-178, a potent dual inhibitor of sphingosine kinase 1 and 2 (SphK1/2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility of this compound during their experiments.

Troubleshooting Guides

This section provides detailed guidance on how to address specific insolubility issues you may encounter when working with this compound.

Question: My this compound, dissolved in DMSO, is precipitating after dilution in my aqueous cell culture medium. What should I do?

Answer:

Precipitation of hydrophobic compounds like this compound upon dilution into an aqueous buffer or cell culture medium is a common issue. Here’s a step-by-step guide to troubleshoot this problem:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[1][2][3][4][5] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[2] A DMSO concentration of 0.1% is considered safe for almost all cell types.[2]

  • Stepwise Dilution: Avoid adding your concentrated DMSO stock of this compound directly into the full volume of your aqueous medium. Instead, perform serial dilutions. First, dilute the DMSO stock in a smaller volume of DMSO, and then add this intermediate dilution to your final aqueous solution.

  • Increase Final Volume: If possible, increase the final volume of your cell culture medium. This will lower the final concentration of this compound, which may help it stay in solution.

  • Sonication: After dilution, use a sonicating water bath to help disperse the compound and break up any small precipitates that may have formed.[2][6]

  • Gentle Warming: Gently warming the solution to 37°C may aid in dissolving the compound. However, be cautious with temperature-sensitive media components.

  • Serum Consideration: The presence of serum in your culture medium can sometimes help to solubilize hydrophobic compounds through binding to proteins like albumin.[7] If you are working in serum-free conditions, this might contribute to the precipitation.

Question: I am observing poor efficacy of this compound in my in vivo experiments, and I suspect it's due to poor solubility and bioavailability. How can I improve the formulation?

Answer:

In vivo delivery of poorly soluble compounds like this compound presents a significant challenge. Here are some strategies to improve its formulation for animal studies:

  • Co-solvents: Utilize a mixture of solvents to improve solubility. A common approach for in vivo formulations is to use a combination of DMSO, PEG300 (polyethylene glycol 300), Tween 80, and saline.[8][9] A suggested starting formulation is to dissolve this compound in DMSO, then add PEG300, followed by Tween 80, and finally bring it to the desired volume with saline.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations due to its higher solubility and lower toxicity.[12] You can prepare a solution of HP-β-CD in water and then add your this compound DMSO stock to this solution.

  • Nanosuspensions: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area and dissolution rate.[13][14] This typically requires specialized equipment for milling or precipitation.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be an effective way to improve the oral bioavailability of poorly soluble drugs.[15][16] These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous fluids in the gut.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[17] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.

Q2: What is the maximum concentration of this compound that can be dissolved in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. Reported values range from 50 mg/mL to 100 mg/mL. For practical purposes, preparing a stock solution in the range of 10-20 mM in DMSO is common practice.

Q3: Can I store my this compound stock solution at room temperature?

A3: No. This compound powder should be stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.

Q4: My this compound powder is difficult to dissolve in DMSO. What can I do?

A4: If you are having difficulty dissolving this compound in DMSO, you can try the following:

  • Vortexing: Vortex the solution for several minutes.

  • Sonication: Use a sonicating water bath to aid dissolution.[2][6]

  • Gentle Warming: Briefly warm the solution to 37-50°C. Avoid excessive heat as it may degrade the compound.

Q5: What is a typical working concentration for this compound in cell culture experiments?

A5: The cytotoxic IC50 of this compound ranges from approximately 0.1 to 1.8 µM in various cancer cell lines.[18][19] Therefore, a typical starting point for in vitro experiments would be in the low micromolar range (e.g., 1-10 µM).

Quantitative Data Summary

ParameterValueSolventNotes
Solubility 79 mg/mL (200.29 mM)Fresh DMSOIt is recommended to use fresh DMSO as absorbed moisture can decrease solubility.
50 mg/mL (126.77 mM)DMSOMay require sonication to fully dissolve.
100 mg/mLDMSO
InsolubleWater
InsolubleEthanol
Recommended Final DMSO Concentration (In Vitro) < 0.5%Cell Culture MediaHigher concentrations can be toxic to cells.[1][2][3][4][5]
≤ 0.1%Cell Culture MediaConsidered safe for most cell lines.[2]
Typical In Vitro Working Concentration 0.1 - 10 µMCell Culture MediaBased on reported IC50 values.[18][19]

Experimental Protocols

Protocol: Solubility Rescue Experiment for In Vitro Studies

This protocol outlines a systematic approach to overcome this compound precipitation in aqueous solutions for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicating water bath

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 20 mM).

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Test Dilution in Aqueous Buffer:

    • Prepare a series of dilutions of your DMSO stock solution into your aqueous buffer (e.g., PBS or cell culture medium) to achieve a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).

    • For each final concentration, also prepare a vehicle control with the same final concentration of DMSO.

    • Visually inspect for any precipitation immediately after dilution and after a short incubation period (e.g., 30 minutes) at room temperature or 37°C.

  • Troubleshooting Precipitation:

    • If precipitation is observed, repeat the dilution using a stepwise dilution method. For example, to achieve a 10 µM final concentration in 1 mL of medium from a 20 mM stock, first dilute 0.5 µL of the stock into 49.5 µL of DMSO to get a 200 µM intermediate stock. Then, add 50 µL of this intermediate stock to 950 µL of your medium.

    • If precipitation persists, try adding the diluted this compound solution to the medium while gently vortexing.

    • Test the effect of sonication immediately after dilution.

    • Investigate the use of a solubilizing agent like hydroxypropyl-β-cyclodextrin (HP-β-CD). Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 10-50 mg/mL) and then add the this compound DMSO stock to this solution.

  • Microscopic Examination:

    • For the highest concentration that remains in solution, it is advisable to examine a small aliquot under a microscope to check for any micro-precipitates that may not be visible to the naked eye.

Diagrams

Troubleshooting_SKi178_Insolubility start Start: this compound Precipitation Observed check_dmso Is final DMSO concentration < 0.5%? start->check_dmso adjust_dmso Adjust dilution to lower final DMSO% check_dmso->adjust_dmso No stepwise_dilution Use stepwise dilution method check_dmso->stepwise_dilution Yes adjust_dmso->check_dmso sonicate Apply sonication after dilution stepwise_dilution->sonicate warm Gentle warming to 37°C sonicate->warm check_precipitation1 Precipitation resolved? warm->check_precipitation1 use_solubilizer Consider solubilizing agents (e.g., HP-β-CD) check_precipitation1->use_solubilizer No end_success Proceed with Experiment check_precipitation1->end_success Yes check_precipitation2 Precipitation resolved? use_solubilizer->check_precipitation2 check_precipitation2->end_success Yes end_fail Consult Technical Support/ Re-evaluate experimental design check_precipitation2->end_fail No

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

SKi178_Signaling_Pathway ski178 This compound sphk1_2 SphK1 / SphK2 ski178->sphk1_2 Inhibits microtubules Microtubule Dynamics ski178->microtubules Disrupts s1p Sphingosine-1-Phosphate (S1P) (Pro-survival) sphk1_2->s1p Produces ceramide Ceramide (Pro-apoptotic) sphk1_2->ceramide Reduces mitotic_arrest Prolonged Mitotic Arrest microtubules->mitotic_arrest apoptosis Apoptosis s1p->apoptosis Inhibits ceramide->apoptosis Induces mitotic_arrest->apoptosis Induces

Caption: Simplified signaling pathway of this compound's dual mechanism of action.

References

Technical Support Center: Overcoming Resistance to SKi-178 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the dual sphingosine kinase (SphK) and microtubule inhibitor, SKi-178, in their cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-targeted agent that functions as both an inhibitor of sphingosine kinases 1 and 2 (SphK1 and SphK2) and as a disruptor of the microtubule network.[1] This dual action synergistically induces apoptosis in cancer cells. The inhibition of SphK1/2 leads to a decrease in the pro-survival lipid sphingosine-1-phosphate (S1P) and an increase in the pro-apoptotic lipid ceramide.[1][2] Disruption of microtubule dynamics leads to prolonged mitotic arrest, which triggers apoptosis in a cyclin-dependent kinase 1 (CDK1)-dependent manner.[1] This process involves the inhibitory phosphorylation of anti-apoptotic Bcl-2 family members like Bcl-2, Bcl-xL, and Mcl-1.[1]

Q2: Is this compound effective against multi-drug resistant (MDR) cancer cells?

A2: Yes, studies have shown that this compound is cytotoxic to a broad range of cancer cell lines, including those that exhibit multi-drug resistance.[1][2] Its efficacy in these cells is partly because it is not a substrate for P-glycoprotein (MDR1), a common efflux pump that confers resistance to many chemotherapy drugs.

Q3: What are the typical IC50 values for this compound?

A3: The cytotoxic IC50 of this compound generally ranges from approximately 400 to 800 nM, depending on the cancer cell line.[1] In some studies, the IC50 values have been reported to be between 0.1 and 1.8 µM.[2]

Q4: How does the dual-targeting nature of this compound contribute to its efficacy?

A4: The inhibition of SphK and the disruption of microtubules have a synergistic effect on inducing apoptosis.[1] SphK inhibition can sensitize cancer cells to the effects of microtubule-targeting agents.[1] By combining both activities in a single molecule, this compound achieves a more potent anti-cancer effect than either action alone.

Troubleshooting Guide: Acquired Resistance to this compound

This guide addresses potential issues and provides experimental strategies for researchers who observe decreased sensitivity or acquired resistance to this compound in their cell line models.

Problem 1: Decreased cell death and increased cell viability upon this compound treatment over time.
Possible Cause Troubleshooting/Investigative Steps
Alterations in Microtubule Dynamics 1. Assess Tubulin Expression and Polymerization: - Western Blot: Analyze the expression levels of different β-tubulin isotypes. Overexpression of certain isotypes can confer resistance to microtubule-targeting agents. - Tubulin Polymerization Assay: Compare the in vitro and in situ tubulin polymerization rates in sensitive versus resistant cells in the presence of this compound. Resistant cells might exhibit altered polymerization dynamics.[1] - Immunofluorescence: Visualize the microtubule network in treated sensitive and resistant cells to observe differences in microtubule disruption.
Upregulation of Pro-Survival Pathways 2. Analyze Sphingolipid Metabolism and Survival Signaling: - Sphingosine Kinase Activity Assay: Measure SphK1 and SphK2 activity in resistant cells to ensure the target is still being inhibited.[3] - Western Blot: Examine the expression and phosphorylation status of key pro-survival proteins, including Bcl-2 family members (Bcl-2, Bcl-xL, Mcl-1) and components of the PI3K/Akt pathway. Upregulation of these proteins can compensate for this compound's pro-apoptotic effects.[1][4]
Increased Drug Efflux 3. Investigate ABC Transporter Expression and Function: - qRT-PCR and Western Blot: Measure the expression of common ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and ABCG2. Upregulation of these transporters can lead to increased efflux of the drug.[5] - Drug Efflux Assay: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123 for P-gp) to compare efflux activity between sensitive and resistant cells.
Compensatory Genetic or Epigenetic Changes 4. Characterize Molecular Alterations: - Sequencing: Sequence the genes for SphK1, SphK2, and β-tubulin to identify potential mutations that could prevent this compound binding. - Gene Expression Profiling: Perform RNA sequencing or microarray analysis to identify differentially expressed genes in resistant cells, which may reveal novel resistance mechanisms.
Problem 2: Failure to observe mitotic arrest after this compound treatment in previously sensitive cells.
Possible Cause Troubleshooting/Investigative Steps
Defects in Mitotic Checkpoint 1. Assess Cell Cycle Progression: - Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution. A lack of G2/M arrest in the presence of this compound suggests a compromised mitotic checkpoint.[6] - Western Blot: Analyze the levels of key mitotic checkpoint proteins (e.g., Mad2, BubR1) to check for alterations in their expression.
Altered CDK1 Activity 2. Evaluate CDK1 and Cyclin B1 Levels: - Western Blot: Measure the levels of CDK1 and Cyclin B1. This compound-induced mitotic arrest is dependent on sustained CDK1 activity.[1] Alterations in the expression or regulation of these proteins could allow cells to escape mitotic arrest.

Strategies to Overcome this compound Resistance

Based on the potential mechanisms of resistance, the following strategies can be explored to re-sensitize resistant cancer cells to this compound.

Strategy 1: Combination Therapy

The synergistic nature of this compound's dual-targeting mechanism suggests that combination therapies could be effective in overcoming resistance.

Potential Combination Agents Rationale
Bcl-2 Family Inhibitors (e.g., Venetoclax) This compound induces apoptosis by inhibiting anti-apoptotic Bcl-2 family proteins.[1] If resistance involves the upregulation of these proteins, co-treatment with a direct Bcl-2 inhibitor could restore sensitivity.[4][7]
Other Microtubule-Targeting Agents (e.g., Taxanes, Vinca Alkaloids) If resistance is due to a specific alteration in the tubulin-binding site of this compound, using a microtubule agent with a different binding site might be effective.[8]
PI3K/Akt Pathway Inhibitors Since the PI3K/Akt pathway is a major pro-survival pathway, its inhibition could counteract compensatory survival signals in resistant cells.
Strategy 2: Targeting Drug Efflux

If increased drug efflux is identified as the resistance mechanism, co-administration of an ABC transporter inhibitor could restore intracellular concentrations of this compound.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HL-60Acute Myeloid Leukemia~0.5 - 1.0
MOLM-13Acute Myeloid Leukemia~0.5[9]
PC-3Prostate Cancer~5.0 - 10.0[10]
LNCaPProstate Cancer~10.0[11]
Various Drug-Sensitive and Multi-Drug Resistant Cell LinesVarious0.1 - 1.8[2]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: Hypothetical Comparison of Sensitive vs. Resistant Cell Lines
ParameterSensitive Cell LineThis compound Resistant Cell Line (Hypothetical)
This compound IC50 0.5 µM> 10 µM
β-tubulin Expression NormalIncreased Isotype X Expression
Bcl-2 Expression Baseline3-fold increase
P-glycoprotein Expression LowHigh
% of Cells in G2/M (post this compound) 70%20%

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle-only control.

  • Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the kit protocol.[12][13][14]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with this compound for the desired duration.

  • Cell Harvesting: Harvest the cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[6][15]

  • Staining: Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A and Propidium Iodide.[6]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[6]

Western Blot for Key Proteins
  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., SphK1, β-tubulin, Bcl-2, cleaved caspase-3, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SKi_178_Mechanism_of_Action cluster_cell Cancer Cell cluster_sphk Sphingolipid Metabolism cluster_microtubule Microtubule Dynamics cluster_apoptosis Apoptosis Pathway SKi178 This compound SphK SphK1/2 SKi178->SphK Inhibits Microtubules Microtubules SKi178->Microtubules Disrupts cluster_sphk cluster_sphk cluster_microtubule cluster_microtubule S1P S1P (Pro-survival) SphK->S1P Inhibited by this compound Ceramide Ceramide (Pro-apoptotic) Apoptosis Apoptosis Ceramide->Apoptosis Tubulin Tubulin Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticArrest Prolonged Mitotic Arrest CDK1 CDK1 Activation MitoticArrest->CDK1 Bcl2 Anti-apoptotic Bcl-2 (Bcl-2, Bcl-xL, Mcl-1) CDK1->Bcl2 Inhibitory Phosphorylation Bcl2->Apoptosis Inhibition cluster_apoptosis cluster_apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow cluster_mechanisms Potential Resistance Mechanisms cluster_solutions Potential Solutions Start Decreased Sensitivity to this compound Observed Q1 Is Mitotic Arrest Still Induced? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is SphK Activity Inhibited? A1_Yes->Q2 Checkpoint Mitotic Checkpoint Defect A1_No->Checkpoint A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Tubulin Tubulin Alterations A2_Yes->Tubulin Bcl2 Upregulation of Bcl-2 Family A2_Yes->Bcl2 ABC Increased Drug Efflux A2_Yes->ABC SphK_mut SphK Mutation A2_No->SphK_mut Combo Combination Therapy Tubulin->Combo Bcl2->Combo Efflux_Inhib Efflux Pump Inhibitors ABC->Efflux_Inhib Alt_Agent Alternative Therapeutic Agent Checkpoint->Alt_Agent SphK_mut->Alt_Agent

Caption: Troubleshooting workflow for this compound resistance.

Combination_Therapy_Strategy cluster_resistance Resistance Mechanisms cluster_combination Combination Agents ResistantCell This compound Resistant Cancer Cell Upreg_Bcl2 Upregulation of Anti-apoptotic Bcl-2 ResistantCell->Upreg_Bcl2 Comp_Survival Activation of Compensatory Survival Pathways (e.g., PI3K/Akt) ResistantCell->Comp_Survival Altered_Tubulin Altered Tubulin Dynamics/Binding Site ResistantCell->Altered_Tubulin Bcl2_Inhib Bcl-2 Inhibitor (e.g., Venetoclax) Upreg_Bcl2->Bcl2_Inhib PI3K_Inhib PI3K/Akt Inhibitor Comp_Survival->PI3K_Inhib Other_MTA Other Microtubule Agent (e.g., Taxane) Altered_Tubulin->Other_MTA Apoptosis Apoptosis Bcl2_Inhib->Apoptosis Synergistic Apoptosis PI3K_Inhib->Apoptosis Synergistic Apoptosis Other_MTA->Apoptosis Synergistic Apoptosis

Caption: Strategy for combination therapy to overcome this compound resistance.

References

Technical Support Center: Interpreting Unexpected Results from SKi-178 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the dual SphK1/2 and microtubule dynamics inhibitor, SKi-178.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-targeted agent. It was initially developed as a selective inhibitor for Sphingosine Kinase 1 (SphK1) but has since been shown to inhibit both SphK1 and SphK2.[1][2][3][4] A key finding is that this compound also functions as a microtubule network disrupting agent.[1][5] The combination of Sphingosine Kinase (SphK) inhibition and microtubule disruption leads to a synergistic induction of apoptosis in cancer cells.[1][5]

Q2: I am not observing the expected level of cytotoxicity in my cancer cell line. What are some possible reasons?

A2: Several factors could contribute to lower-than-expected cytotoxicity:

  • Cell Line Sensitivity: The cytotoxic potency of this compound can vary between different cancer cell lines, with reported IC50 values ranging from approximately 0.1 to 1.8 µM.[3] It is advisable to perform a dose-response experiment across a wide range of concentrations (e.g., 0.1 to 25 µM) to determine the specific IC50 for your cell line.

  • Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, typically at -20°C or below, to maintain its activity.[4] Repeated freeze-thaw cycles should be avoided.

  • Experimental Conditions: Factors such as cell density, serum concentration in the culture medium, and the duration of drug exposure can all influence the apparent cytotoxicity. Refer to established protocols for guidance.

  • Multi-Drug Resistance: While this compound has been shown to be effective in some multi-drug resistant cell lines, the specific resistance mechanisms of your cell line could still play a role.[3][6]

Q3: My cells are arresting in mitosis, but not undergoing apoptosis. Why might this be?

A3: this compound induces apoptosis as a direct result of prolonged mitotic arrest, which leads to sustained activation of Cyclin-Dependent Kinase 1 (CDK1).[1][6] If you observe mitotic arrest without subsequent apoptosis, consider the following:

  • Time Course: Apoptosis induction by this compound is a downstream event of mitotic arrest. You may need to extend the time course of your experiment to observe apoptotic markers.

  • CDK1 Activity: The apoptotic signal is dependent on sustained CDK1 activation.[6] Alterations in the expression or regulation of cell cycle proteins in your specific cell model could potentially uncouple mitotic arrest from apoptosis.

  • Bcl-2 Family Protein Expression: The prolonged CDK1 activation leads to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members like Bcl-2, Bcl-xl, and Mcl-1.[1][6] Overexpression or dysregulation of these proteins in your cell line might confer resistance to this compound-induced apoptosis.

Q4: I am seeing effects on microtubule dynamics. Is this an off-target effect?

A4: No, the disruption of microtubule dynamics is a known, on-target effect of this compound.[1][5] It is considered a multi-targeted inhibitor that functions as both a SphK inhibitor and a microtubule network disrupting agent.[1][5] This dual activity is crucial for its potent cytotoxic effects.

Troubleshooting Guides

Problem: Inconsistent IC50 Values
Possible Cause Troubleshooting Step
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
Cell Seeding Density Inconsistent initial cell numbers will lead to variability in proliferation rates and drug response. Ensure precise and uniform cell seeding across all wells and experiments.
Reagent Preparation Inaccurate serial dilutions of this compound can significantly impact results. Prepare fresh dilutions for each experiment and verify pipetting accuracy.
Assay Incubation Time The optimal incubation time with this compound can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your cell line.
Problem: Unexpected Western Blot Results for Signaling Pathways
Possible Cause Troubleshooting Step
Suboptimal Lysate Preparation Ensure complete cell lysis and protein extraction. Use appropriate lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
Antibody Specificity and Validation Verify the specificity of your primary antibodies for the target proteins (e.g., phospho-Bcl-2, total CDK1). Run appropriate controls, such as lysates from untreated and positive control-treated cells.
Loading Controls Inconsistent protein loading can lead to misinterpretation of results. Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data.
Timing of Pathway Activation The phosphorylation of target proteins is a dynamic process. Collect cell lysates at multiple time points after this compound treatment to capture the peak of the signaling event.

Quantitative Data Summary

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
Various AML cell linesAcute Myeloid Leukemia~0.5 - 1[2]
Drug-sensitive cell linesVarious Cancers0.1 - 1.8[3]
Multi-drug resistant cell linesVarious Cancers0.1 - 1.8[3]
MCF-7, A549, Panc-1, etc.Breast, Lung, Pancreatic, etc.low to sub-micromolar[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay is used to verify the direct binding of this compound to its target proteins (SphK1 and SphK2) in intact cells.[1]

  • Cell Treatment: Culture cells (e.g., His6X-SphK1 or His6X-SphK2 expressing cells) and treat with either vehicle control or a specified concentration of this compound for a designated time (e.g., 16 hours).

  • Heating: After treatment, harvest the cells, wash, and resuspend in a suitable buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation.

  • Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western blotting using antibodies specific for SphK1 or SphK2. A stabilizing effect of this compound will be observed as more target protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the polymerization of purified tubulin.[5]

  • Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Prepare purified tubulin in a suitable buffer (e.g., G-PEM buffer containing GTP).

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing either vehicle control (e.g., DMSO), a known microtubule disruptor (e.g., vincristine) as a positive control, or different concentrations of this compound.

  • Measurement: Incubate the plate at 37°C to initiate polymerization. Measure the increase in light scattering at 340 nm every minute for 60 minutes using a plate reader.

  • Data Analysis: Plot the absorbance (light scattering) versus time. A decrease in the rate of polymerization compared to the vehicle control indicates that this compound directly inhibits tubulin assembly.

Visualizations

SKi_178_Mechanism_of_Action cluster_targets This compound Direct Targets cluster_pathways Cellular Consequences SphK1 SphK1 Sphingolipid_Rheostat ↓ S1P ↑ Ceramide SphK1->Sphingolipid_Rheostat Inhibition SphK2 SphK2 SphK2->Sphingolipid_Rheostat Inhibition Tubulin Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization Apoptosis Apoptosis Sphingolipid_Rheostat->Apoptosis Mitotic_Arrest Prolonged Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest CDK1_Activation Sustained CDK1 Activation Mitotic_Arrest->CDK1_Activation Bcl2_Inhibition Phosphorylation & Inhibition of Bcl-2, Bcl-xl, Mcl-1 CDK1_Activation->Bcl2_Inhibition Bcl2_Inhibition->Apoptosis SKi178 This compound SKi178->SphK1 SKi178->SphK2 SKi178->Tubulin

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed (e.g., Low Cytotoxicity) Check_Reagents Verify this compound Integrity (Storage, Age, Dilution) Start->Check_Reagents Check_Cells Assess Cell Health (Passage #, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Cell Density, Incubation Time) Start->Check_Protocol Dose_Response Perform Dose-Response (Determine IC50) Check_Reagents->Dose_Response Check_Cells->Dose_Response Time_Course Conduct Time-Course (Optimal Endpoint) Check_Protocol->Time_Course Positive_Control Include Positive Control (e.g., Vincristine for Microtubule Effects) Dose_Response->Positive_Control Time_Course->Positive_Control Outcome Re-evaluate Results Positive_Control->Outcome

Caption: Troubleshooting workflow for unexpected experimental results.

References

SKi-178 Technical Support Center: Animal Model Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicities associated with the dual Sphingosine Kinase (SphK) and microtubule dynamics inhibitor, SKi-178, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the expected general tolerability of this compound in mice?

A1: this compound is generally well-tolerated in healthy mice at therapeutic doses.[1][2] Studies in naïve Swiss-Webster mice have shown no overt toxicity at doses up to 80 mg/kg delivered via tail-vein injection.[1] Furthermore, repeated daily doses of 20 mg/kg and 40 mg/kg for 14 consecutive days were well-tolerated with no significant impact on body weight.[1] In nude mice bearing prostate cancer xenografts, daily intraperitoneal injections of this compound also failed to induce apparent toxicity.[3]

Q2: What are the signs of acute toxicity to watch for at higher doses?

A2: In dose-escalation studies, transient lethargy (lasting about 15 minutes) was observed at a dose of 100 mg/kg.[1] Severe lethargy was noted at 200 mg/kg, which required euthanasia of the animals.[1] Researchers should closely monitor animals for any signs of lethargy, decreased activity, or changes in posture, especially when using doses approaching the maximum tolerated dose (MTD).

Q3: What is the Maximum Tolerated Dose (MTD) of this compound in mice?

A3: The approximate MTD for a single dose of this compound administered via tail-vein injection in naïve Swiss-Webster mice was established at 80 mg/kg.[1] Repeated daily administration of 80 mg/kg for three days was also well-tolerated.[1]

Q4: Are there any potential, less common side effects to be aware of, given this compound's mechanism of action?

A4: While not specifically reported for this compound, its dual mechanism of action suggests potential side effects associated with both microtubule-disrupting agents and SphK inhibitors.

  • Microtubule Disruption: This class of drugs can sometimes be associated with neurotoxicity and myelosuppression (hematologic toxicity) with prolonged treatment.[4]

  • SphK Inhibition: The role of SphK in cardiovascular and inflammatory processes is an active area of research.[5]

It is advisable to monitor for any neurological signs (e.g., altered gait, paralysis) and to consider performing complete blood counts (CBCs) during long-term studies.

Q5: How should I manage an animal showing signs of toxicity?

A5: If an animal exhibits signs of severe toxicity, such as severe lethargy, significant weight loss, or neurological symptoms, it is recommended to:

  • Temporarily suspend dosing.

  • Provide supportive care as per your institution's animal care and use committee (IACUC) guidelines. This may include providing supplemental hydration and easily accessible food.

  • Consult with a veterinarian.

  • For severe cases, euthanasia may be necessary as per ethical guidelines.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Transient Lethargy Post-Injection High dose of this compound.Monitor the animal closely; the lethargy is reported to be transient (approx. 15 minutes) at 100 mg/kg.[1] If recovery is not observed, consult a veterinarian. Consider dose reduction for subsequent administrations.
Significant Body Weight Loss (>15%) Drug-related toxicity or tumor burden.Suspend this compound treatment. Assess the animal's overall health. Provide nutritional support. If tumor burden is not the primary cause, consider reducing the dose or frequency of administration.
No Apparent Tumor Regression Sub-optimal dosing, advanced disease state, or tumor resistance.Verify the formulation and administration of this compound. Consider dose escalation if no toxicity is observed, not exceeding the MTD. Ensure treatment was initiated at an appropriate tumor volume.
Precipitation in Formulation Poor solubility of this compound in the chosen vehicle.This compound has been successfully dissolved in 45% w/v β-hydroxy-propyl-cyclodextrin (β-HPCD) in 1x PBS for intravenous injection.[1] Ensure proper formulation procedures are followed.

Quantitative Toxicity Data

Table 1: Single-Dose Toxicity of this compound in Naïve Swiss-Webster Mice[1]

Dose (mg/kg)Administration RouteObserved Effects
80Tail-vein injectionNo overt toxicity
100Tail-vein injectionTransient lethargy (~15 min)
200Tail-vein injectionSevere lethargy (required euthanasia)

Table 2: Repeated-Dose Toxicity of this compound in Naïve Swiss-Webster Mice (14-day study)[1]

Dose (mg/kg)Administration RouteKey Findings
20Tail-vein injectionWell-tolerated, no apparent body weight loss
40Tail-vein injectionWell-tolerated, no apparent body weight loss

Note: Complete blood counts and serum clinical chemistry for the 40 mg/kg dose group were reported to show the drug was well-tolerated.[1]

Experimental Protocols

Protocol 1: MLL-AF9 Acute Myeloid Leukemia (AML) Mouse Model

This protocol is based on the methodology described for this compound efficacy studies.[1][6]

  • Cell Culture: Murine bone marrow cells are transduced with a retrovirus carrying the MLL-AF9 oncogene.

  • Transplantation: Recipient mice are lethally irradiated and then receive a transplant of the transduced bone marrow cells.

  • Leukemia Monitoring: Peripheral blood is monitored for white blood cell (WBC) counts to confirm leukemia development.

  • Treatment Initiation: Once leukemia is established (e.g., elevated WBC counts), mice are randomized into treatment and vehicle control groups.

  • This compound Administration: this compound is formulated in a suitable vehicle (e.g., 45% β-HPCD in PBS). Doses ranging from 5 to 20 mg/kg are administered, for example, every other day for a specified duration (e.g., 10 weeks).[6]

  • Monitoring: Monitor body weight, clinical signs of toxicity, and WBC counts regularly.

  • Endpoint Analysis: At the end of the study, or when humane endpoints are reached, tissues such as bone marrow and spleen can be analyzed for leukemic burden by flow cytometry.[1]

Protocol 2: PC-3 Prostate Cancer Xenograft Model

This is a general protocol for a xenograft study, with specifics from this compound research.[3][7]

  • Cell Culture: PC-3 cells are cultured in appropriate media.

  • Implantation: A suspension of PC-3 cells (e.g., in Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups.

  • This compound Administration: this compound is administered, for example, via daily intraperitoneal injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., daily or every other day).

  • Endpoint Analysis: The study is concluded when tumors reach a predetermined size. Tumors can be excised, weighed, and processed for further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

SKi178_Pathway cluster_cell Cancer Cell Sph Sphingosine SphK SphK1 / SphK2 Sph->SphK Substrate S1P Sphingosine-1-Phosphate (Pro-survival) Apoptosis Apoptosis S1P->Apoptosis Inhibits Cer Ceramide (Pro-apoptotic) Cer->Apoptosis Promotes SphK->S1P Catalyzes SphK->Cer Depletes SKi178 This compound SKi178->SphK Inhibits Microtubules Microtubule Dynamics SKi178->Microtubules Disrupts MitoticArrest Mitotic Arrest Microtubules->MitoticArrest MitoticArrest->Apoptosis SKi178_outside This compound SKi178_outside->SKi178 Enters Cell

Caption: Dual mechanism of action of this compound in cancer cells.

experimental_workflow start Start: Animal Model Selection (e.g., Xenograft, Syngeneic) tumor_implant Tumor Cell Implantation or Induction start->tumor_implant tumor_growth Tumor Growth Monitoring (Calipers, Bioluminescence) tumor_implant->tumor_growth randomization Randomization into Cohorts (Vehicle, this compound) tumor_growth->randomization treatment Treatment Period: This compound Administration (Specify Dose, Route, Schedule) randomization->treatment monitoring In-life Monitoring: - Body Weight - Clinical Signs - Tumor Volume treatment->monitoring endpoint Endpoint Criteria Met? (Tumor size, Time, Toxicity) monitoring->endpoint endpoint->treatment No necropsy Necropsy & Tissue Collection endpoint->necropsy Yes analysis Ex Vivo Analysis: - Tumor Weight - Histology - Biomarkers necropsy->analysis

Caption: General workflow for in vivo efficacy and toxicity studies.

References

Technical Support Center: SKi-178 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of SKi-178.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-targeted inhibitor. It functions as a dual inhibitor of Sphingosine Kinase 1 (SphK1) and SphK2, which are critical enzymes in the sphingolipid metabolic pathway.[1][2][3] By inhibiting these kinases, this compound reduces the production of the pro-survival signaling molecule Sphingosine-1-Phosphate (S1P) and promotes the accumulation of the pro-apoptotic lipid ceramide.[1][2][4] Additionally, this compound has been shown to function as a microtubule network disrupting agent.[1][5] The synergistic effect of SphK inhibition and microtubule disruption contributes to its potent cytotoxic effects in cancer cells.[1][5]

Q2: What is the recommended in vivo dose and administration route for this compound?

A2: In preclinical mouse models of Acute Myeloid Leukemia (AML) and prostate cancer, this compound has been shown to be effective when administered via intraperitoneal (IP) injection.[2][6] A commonly used dosage is 20 mg/kg, administered three times per week or daily.[1][2] However, the optimal dosage and frequency may vary depending on the specific animal model and disease type.

Q3: What are the known downstream signaling pathways affected by this compound?

A3: this compound has been demonstrated to modulate several key signaling pathways in cancer cells. It inhibits the Akt-mTOR signaling pathway, which is crucial for cell survival and proliferation.[2] Concurrently, it activates the JNK signaling cascade, which is involved in apoptosis.[2] In some cancer models, such as MOLM-13 human AML cells, this compound has also been shown to abrogate the phosphorylation and activation of STAT5 and Erk1/2.[1]

Q4: Is this compound effective against multi-drug resistant (MDR) cancer cells?

A4: Yes, this compound has shown cytotoxicity against a broad range of cancer cell lines, including those with multi-drug resistance.[4][7] Its efficacy is not significantly affected by the overexpression of multidrug-resistant protein 1 (MRP1) or the prosurvival Bcl-2 family members.[7]

Troubleshooting Guide for Suboptimal In Vivo Efficacy

Q5: We are observing lower than expected tumor growth inhibition in our mouse xenograft model with this compound. What are some potential reasons and troubleshooting steps?

A5: Suboptimal in vivo efficacy can arise from several factors. Below is a troubleshooting guide to help identify and address potential issues.

Potential Issue Troubleshooting Suggestions
Inadequate Drug Formulation and Solubility This compound, like some other small molecule inhibitors, may have limited aqueous solubility.[3] Ensure the vehicle used for injection is appropriate. A formulation of 45% β-cyclodextrin in water has been successfully used in preclinical studies.[1] Consider evaluating different formulations to improve bioavailability.
Suboptimal Dosing or Schedule The reported effective dose is 20 mg/kg.[1][2] If you are using a lower dose, consider a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your specific model. The frequency of administration (e.g., daily vs. every other day) can also be optimized.
Tumor Model Specificity The efficacy of this compound can be context-dependent. Confirm that the target signaling pathways (SphK1/2, Akt-mTOR) are active in your chosen cancer cell line or xenograft model. High expression of SphK1 and SphK2 has been noted in prostate cancer and AML.[1][2][3]
Pharmacokinetics and Drug Metabolism The bioavailability and metabolic stability of sphingosine kinase inhibitors can be a challenge.[8] If possible, perform pharmacokinetic studies to determine the concentration of this compound in plasma and tumor tissue over time to ensure adequate drug exposure.
Compensatory Signaling Pathways Cancer cells can develop resistance by activating compensatory signaling pathways. Investigate potential resistance mechanisms in your model. A compensatory mechanism between SphK1 and SphK2 has been demonstrated, which supports the use of dual inhibitors like this compound.[2]

Quantitative Data Summary

Parameter Value Context Reference
Cytotoxic IC50 400–800 nMVaries depending on the cancer cell line.[1]
Cytotoxic IC50 Range 0.1 - 1.8 µMIn drug-sensitive and multi-drug resistant cancer cell lines.[3][4]
SphK1 Ki 1.3 µMCompetitive inhibitor of sphingosine binding.[9]
In Vivo Efficacy Dose (AML) 20 mg/kgMLL-AF9 mouse model, administered every other day.[1]
In Vivo Efficacy Dose (Prostate Cancer) Not specified, but daily IP injection was effective.PC-3 xenograft growth in nude mice.[2][6]

Key Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol is a generalized representation based on published studies with this compound.[1][2]

  • Cell Culture and Implantation:

    • Culture the desired cancer cell line (e.g., PC-3 for prostate cancer, MOLM-13 for AML) under standard conditions.

    • Harvest and resuspend the cells in an appropriate medium (e.g., PBS or Matrigel).

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Monitor tumor growth regularly using calipers.

  • Animal Grouping and Treatment:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the this compound formulation. A vehicle of 45% β-cyclodextrin in sterile water has been used.

    • Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 20 mg/kg) and schedule (e.g., daily or every other day).

    • Administer the vehicle alone to the control group.

  • Monitoring and Endpoint:

    • Monitor tumor volume and body weight of the mice regularly throughout the study.

    • At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., Western blot, IHC).

Protocol 2: Western Blot Analysis of Downstream Signaling

  • Protein Extraction:

    • Homogenize tumor tissue samples in lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each sample using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-JNK, total JNK, SphK1, SphK2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

SKi178_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingosine Sphingosine SphK1_2 SphK1 / SphK2 Sphingosine->SphK1_2 Substrate SKi178 This compound SKi178->SphK1_2 Inhibits JNK_Pathway JNK Pathway SKi178->JNK_Pathway Activates Microtubules Microtubule Dynamics SKi178->Microtubules Disrupts S1P S1P SphK1_2->S1P Catalyzes Ceramide Ceramide SphK1_2->Ceramide Reduces Accumulation Akt_mTOR Akt-mTOR Pathway S1P->Akt_mTOR Activates Apoptosis Apoptosis Ceramide->Apoptosis Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation JNK_Pathway->Apoptosis Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest Leads to Mitotic_Arrest->Apoptosis

Caption: Signaling pathway affected by this compound.

Troubleshooting_Workflow Start Start: Suboptimal In Vivo Efficacy Check_Formulation Is the drug formulation and solubility optimal? Start->Check_Formulation Optimize_Formulation Action: Optimize vehicle (e.g., use β-cyclodextrin). Test different formulations. Check_Formulation->Optimize_Formulation No Check_Dose Is the dose and schedule appropriate for the model? Check_Formulation->Check_Dose Yes Optimize_Formulation->Check_Dose Optimize_Dose Action: Perform dose-escalation study. Adjust administration frequency. Check_Dose->Optimize_Dose No Check_Model Is the tumor model appropriate? (e.g., SphK1/2 expression) Check_Dose->Check_Model Yes Optimize_Dose->Check_Model Validate_Model Action: Confirm target expression/activity in your cell line/xenograft. Check_Model->Validate_Model No Consider_PK Consider Pharmacokinetics (PK) Check_Model->Consider_PK Yes Validate_Model->Consider_PK Perform_PK Action: Measure plasma and tumor drug concentrations. Consider_PK->Perform_PK Issue Suspected Investigate_Resistance Investigate potential resistance mechanisms. Consider_PK->Investigate_Resistance PK is Optimal Perform_PK->Investigate_Resistance

Caption: Troubleshooting workflow for suboptimal this compound in vivo efficacy.

References

Cell line-specific responses to SKi-178 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual sphingosine kinase (SphK) and microtubule inhibitor, SKi-178.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-targeted agent with a dual mechanism of action. It functions as an inhibitor of both sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[1][2] This inhibition disrupts the sphingolipid rheostat, leading to a decrease in the pro-survival signaling molecule sphingosine-1-phosphate (S1P) and an increase in pro-apoptotic ceramides.[1][3] Additionally, this compound acts as a microtubule network disrupting agent.[1][2] The synergistic effect of SphK inhibition and microtubule disruption leads to potent cytotoxic effects in cancer cells.[1]

Q2: How does this compound induce cell death?

A2: this compound induces apoptosis in a manner dependent on cyclin-dependent kinase 1 (CDK1).[4] Treatment with this compound leads to prolonged mitotic arrest, which in turn causes sustained activation of CDK1.[1] This prolonged CDK1 activation results in the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xl, and the degradation of Mcl-1, ultimately leading to apoptotic cell death through the intrinsic pathway.[1]

Q3: In which cancer cell lines is this compound effective?

A3: this compound has demonstrated potent cytotoxicity against a broad range of cancer cell lines, including those that are multi-drug resistant.[3][4] It has shown efficacy in models of acute myeloid leukemia (AML) and prostate cancer.[1][5]

Q4: What is the typical IC50 range for this compound?

A4: The cytotoxic IC50 of this compound generally ranges from 0.1 to 1.8 µM (or 100 to 1800 nM) in various cancer cell lines.[3][4] Another source suggests a range of approximately 400 to 800 nM.[1] The exact IC50 will vary depending on the specific cell line and experimental conditions.

Troubleshooting Guide

Q1: I am observing significant variability in the IC50 values for this compound between different cell lines. Why is this?

A1: Cell line-specific responses to this compound are expected and can be attributed to several factors:

  • Expression levels of SphK1 and SphK2: The relative expression levels of the primary targets, SphK1 and SphK2, can vary between cell lines, influencing their sensitivity to the inhibitor.

  • Dependence on the sphingolipid signaling pathway: Cancer cells can have varying degrees of "non-oncogene" addiction to S1P signaling.[3] Cells that are more dependent on this pathway for survival may be more sensitive to this compound.

  • Microtubule dynamics and dependencies: Differences in the regulation of microtubule dynamics and the cell's reliance on a stable microtubule network can affect its susceptibility to the microtubule-disrupting activity of this compound.

  • Underlying genetic mutations: The presence of other mutations in signaling pathways that regulate cell survival and apoptosis can modulate the response to this compound.

  • Drug efflux pumps: Although this compound has been shown to be effective in some multi-drug resistant cell lines, the expression and activity of ATP-binding cassette (ABC) transporters could still contribute to differential sensitivity.

Q2: My cells are not undergoing apoptosis after this compound treatment. What are the possible reasons?

A2: If you are not observing the expected apoptotic response, consider the following:

  • Sub-optimal concentration: Ensure you are using a concentration of this compound that is at or above the IC50 for your specific cell line. A dose-response experiment is recommended to determine the optimal concentration. In some prostate cancer cell lines, a concentration of 10 µM was used to induce robust apoptosis.[5][6]

  • Insufficient treatment duration: Apoptosis induction by this compound is time-dependent. For example, in some AML cell lines, JNK activation is observed as early as 2 hours, with maximal Bcl-2 phosphorylation and caspase-7 activation occurring around 8 hours post-treatment.[4]

  • Cell cycle status: The apoptotic mechanism of this compound is linked to prolonged mitosis.[1] If your cells are not actively proliferating, the effect of the drug may be diminished. Ensure your cells are in the logarithmic growth phase during treatment.

  • Altered signaling pathways: Check for alterations in the CDK1 and JNK signaling pathways in your cell line, as these are critical for this compound-induced apoptosis.[1]

  • Incorrect compound handling: Ensure that the this compound compound is properly stored and handled to maintain its activity.

Q3: I am observing unexpected off-target effects or cytotoxicity in my control cells. What should I do?

A3: Unforeseen effects can arise from several sources:

  • Solvent toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in your culture medium is not exceeding a non-toxic level (typically <0.1%). Always include a vehicle-only control in your experiments.

  • Compound purity: Verify the purity of your this compound compound. Impurities could contribute to unexpected biological activities.

  • Sensitivity of non-cancerous cells: While this compound is being investigated for its anti-cancer properties, it can also affect non-cancerous cells, although potentially to a lesser extent. It is advisable to test the effect of this compound on a relevant non-cancerous cell line in parallel to your cancer cell lines to determine its therapeutic window.

Quantitative Data Summary

Parameter Value Cell Lines Reference
Cytotoxic IC50 Range0.1 - 1.8 µMVarious cancer cell lines (including multi-drug resistant lines like MTR3, NCI-ADR, and HL60/VCR)[3][4]
Cytotoxic IC50 Range~400 - 800 nMMultiple cancer cell lines[1]
Effective Concentration10 µMPrimary human prostate cancer cells (pCan1, pCan2) and established prostate cancer cell lines (PC-3, LNCaP)[5][6]

Experimental Protocols

1. Cell Viability Assay (MTT or similar)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1%.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration and for the desired time period. Include a vehicle-only control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

Visualizations

SKi_178_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SphK1 SphK1 S1P S1P (Pro-survival) SphK1->S1P SphK2 SphK2 SphK2->S1P Sphingosine Sphingosine Sphingosine->SphK1 Sphingosine->SphK2 Ceramide Ceramide (Pro-apoptotic) Sphingosine->Ceramide Apoptosis Apoptosis S1P->Apoptosis Ceramide->Apoptosis Microtubules Microtubules CDK1 CDK1 Microtubules->CDK1 Disruption leads to prolonged mitotic arrest and CDK1 activation Bcl2_Bclxl Bcl-2 / Bcl-xl (Anti-apoptotic) CDK1->Bcl2_Bclxl Phosphorylates & Inhibits Mcl1 Mcl-1 (Anti-apoptotic) CDK1->Mcl1 Leads to Degradation Bcl2_Bclxl->Apoptosis Mcl1->Apoptosis SKi178 This compound SKi178->SphK1 Inhibits SKi178->SphK2 Inhibits SKi178->Microtubules Disrupts

Caption: Signaling pathway of this compound action.

Experimental_Workflow start Start: Cancer Cell Line Culture seed Seed cells in appropriate culture vessels start->seed treat Treat with this compound (Dose-response and time-course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot Analysis (e.g., for p-Bcl-2, Cleaved Caspase-3) treat->western analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: A typical experimental workflow for evaluating this compound.

References

Validation & Comparative

A Head-to-Head Battle of Microtubule Inhibitors: SKi-178 vs. Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of cancer therapeutics, microtubule inhibitors remain a cornerstone of chemotherapy. This guide provides a detailed, data-driven comparison of two such agents: the novel multi-targeted inhibitor SKi-178 and the well-established drug, paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

At a Glance: this compound and Paclitaxel

This compound and paclitaxel both target the essential cellular machinery of microtubules, yet they do so in fundamentally opposite ways. Paclitaxel is a renowned microtubule-stabilizing agent, promoting the assembly of tubulin into hyper-stable microtubules and preventing their disassembly. This action leads to mitotic arrest and ultimately, apoptosis. In contrast, this compound functions as a microtubule-destabilizing agent, inhibiting tubulin polymerization. This disruption of microtubule dynamics also triggers mitotic arrest and programmed cell death.

Furthermore, this compound possesses a multi-targeted profile, acting as a potent inhibitor of both sphingosine kinase 1 and 2 (SphK1 and SphK2) in addition to its effects on microtubules. This dual-action mechanism may offer advantages in overcoming certain forms of drug resistance.

Comparative Efficacy: A Look at the Data

The cytotoxic effects of this compound and paclitaxel have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.

Cell LineCancer TypeThis compound IC50 (µM)Paclitaxel IC50 (nM)
HL-60 Acute Myeloid Leukemia~0.5 - 1[1]-
MOLM-13 Acute Myeloid Leukemia~0.4 - 0.8[2]-
MCF-7 Breast Cancer0.1 - 1.8[3]3.5[4]
MDA-MB-231 Breast Cancer-2.4 - 300[4]
SK-BR-3 Breast Cancer-4[4]
T-47D Breast Cancer--
A549 Non-small Cell Lung Cancer0.1 - 1.8[3]>32 (3h), 9.4 (24h), 0.027 (120h) (µM)[5]
PANC-1 Pancreatic Cancer0.1 - 1.8[3]-

Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.

Mechanism of Action on Microtubules: A Tale of Two Opposites

dot

Comparative Mechanism of Action on Microtubules cluster_ski178 This compound: Microtubule Destabilizer cluster_paclitaxel Paclitaxel: Microtubule Stabilizer Ski178 This compound TubulinDimers_Ski α/β-Tubulin Dimers Ski178->TubulinDimers_Ski Binds to tubulin NoPolymerization Microtubule Destabilization TubulinDimers_Ski->NoPolymerization Inhibits Polymerization MitoticArrest_Ski Mitotic Arrest NoPolymerization->MitoticArrest_Ski Leads to Apoptosis_Ski Apoptosis MitoticArrest_Ski->Apoptosis_Ski Induces Paclitaxel Paclitaxel Microtubules Hyperstabilized Microtubules Paclitaxel->Microtubules Binds to β-tubulin within microtubules TubulinDimers_Pac α/β-Tubulin Dimers TubulinDimers_Pac->Microtubules Promotes Assembly NoDepolymerization Microtubule Stabilization Microtubules->NoDepolymerization Prevents Depolymerization MitoticArrest_Pac Mitotic Arrest NoDepolymerization->MitoticArrest_Pac Leads to Apoptosis_Pac Apoptosis MitoticArrest_Pac->Apoptosis_Pac Induces

Caption: Opposing effects of this compound and paclitaxel on microtubule dynamics.

Signaling Pathways and Downstream Effects

The disruption of microtubule function by both agents converges on the activation of cell cycle checkpoints, leading to prolonged mitotic arrest. This sustained arrest is a critical trigger for apoptosis.

dot

Apoptotic Signaling Pathway MicrotubuleInhibitor This compound / Paclitaxel MicrotubuleDisruption Microtubule Disruption (Destabilization / Stabilization) MicrotubuleInhibitor->MicrotubuleDisruption MitoticArrest Prolonged Mitotic Arrest MicrotubuleDisruption->MitoticArrest CDK1 Sustained CDK1 Activation MitoticArrest->CDK1 Bcl2 Phosphorylation of Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1) CDK1->Bcl2 Leads to Apoptosis Apoptosis Bcl2->Apoptosis Promotes

Caption: A simplified signaling cascade leading to apoptosis.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of compounds on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • This compound and Paclitaxel

  • 96-well, black, flat-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and a fluorescent reporter such as 6.3 µM DAPI.[6][7]

  • Add the test compounds (this compound or paclitaxel) at various concentrations to the wells of the 96-well plate. Include appropriate vehicle controls (e.g., DMSO).

  • Initiate the polymerization reaction by adding the tubulin solution to the wells and immediately transferring the plate to a pre-warmed (37°C) fluorescence plate reader.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) at regular intervals (e.g., every 30 seconds) for a desired period (e.g., 60-90 minutes).[8]

  • Plot the fluorescence intensity against time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated from these curves to determine the inhibitory or stabilizing effects of the compounds.

dot

Tubulin Polymerization Assay Workflow A Prepare tubulin solution with GTP and fluorescent reporter C Initiate polymerization by adding tubulin solution and incubating at 37°C A->C B Add test compounds (this compound/Paclitaxel) to 96-well plate B->C D Measure fluorescence intensity over time C->D E Analyze data to determine effect on polymerization D->E

Caption: Workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cells of interest

  • Culture medium

  • This compound and Paclitaxel

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined density in 100 µL of culture medium per well.

  • Incubate the plate for 24 hours to allow cells to attach.

  • Treat the cells with a serial dilution of this compound or paclitaxel and incubate for the desired exposure time (e.g., 48 or 72 hours). Include vehicle-treated control wells.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[6]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method is used to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.

Materials:

  • Cells of interest

  • Culture medium

  • This compound and Paclitaxel

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or paclitaxel for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples on a flow cytometer.

  • The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and paclitaxel represent two distinct strategies for targeting microtubules in cancer therapy. Paclitaxel's role as a microtubule stabilizer is well-documented and has been a mainstay in the clinic for decades. This compound, with its dual mechanism of microtubule destabilization and SphK inhibition, presents a promising newer agent. The data presented here provides a foundation for researchers to compare these two compounds and to guide further investigation into their therapeutic potential. The detailed experimental protocols offer a framework for the standardized evaluation of these and other microtubule inhibitors.

References

A Comparative Analysis of SKi-178 and Standard AML Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel investigational agent SKi-178 and standard first-line chemotherapy for Acute Myeloid Leukemia (AML), primarily the "7+3" regimen of cytarabine and an anthracycline. The information is based on preclinical data for this compound and established knowledge of standard AML treatments.

Executive Summary

This compound is a dual inhibitor of sphingosine kinase (SphK) 1 and 2 and also disrupts microtubule dynamics, representing a multi-targeted approach to cancer therapy.[1][2] Preclinical studies have demonstrated its potent cytotoxic effects against a range of AML cell lines, including those resistant to multiple drugs.[3][4] In mouse models of AML, this compound has been shown to induce complete remission and prolong survival.[3][4] Standard AML chemotherapy, most commonly a combination of cytarabine and an anthracycline (e.g., daunorubicin) known as the "7+3" regimen, has been the cornerstone of induction therapy for decades.[5][6] While effective in inducing remission in many patients, it is associated with significant toxicity and the risk of relapse.[7] This guide will delve into the mechanistic differences, preclinical efficacy, and experimental protocols of this compound compared to standard AML chemotherapy.

Data Presentation

In Vitro Cytotoxicity of this compound in AML Cell Lines
Cell LineIC50 (µM)Noteworthy Characteristics
HL-60~0.4 - 0.8Human promyelocytic leukemia
HL-60/VCRNot specified, but effectiveVincristine-resistant (multidrug-resistant)
U937Not specified, but effectiveHuman histiocytic lymphoma
THP-1Not specified, but effectiveHuman monocytic leukemia
MOLM-13Not specified, but effectiveFLT3-ITD positive human AML

Note: Specific IC50 values for all cell lines were not consistently available in the provided search results, but the cytotoxic range for this compound across various cancer cell lines is reported to be between 0.1 to 1.8 µM.[3][4][8]

Preclinical In Vivo Efficacy

Direct comparative preclinical studies between this compound and the "7+3" regimen in the same AML mouse models were not identified in the search results. The following tables summarize the available data for each treatment modality from separate studies.

This compound in AML Mouse Models

Mouse ModelTreatment RegimenKey Outcomes
MLL-AF9 Mouse ModelThis compound (20 mg/kg, 3 times per week)Induces complete remission; Dose-dependent increase in survival.[2][3][4]
MOLM-13 Xenograft ModelNot specifiedSignificant reduction in leukemia burden; Extended survival.[9]

Standard Chemotherapy in AML Mouse Models

Mouse ModelTreatment RegimenKey Outcomes
MLL/ENL + FLT3-ITDCombination chemotherapy (unspecified, but mimics human induction)Partial response; Median survival benefit of 7 days.[10]
AML1/ETO9a + NrasCombination chemotherapy (unspecified, but mimics human induction)Durable remissions observed.[10]

Mechanism of Action

This compound: A Dual-Pronged Attack

This compound exhibits a unique dual mechanism of action. It is a potent inhibitor of both sphingosine kinase 1 (SphK1) and SphK2.[1][3] These enzymes are critical regulators of the sphingolipid metabolic pathway, which controls the balance between the pro-apoptotic molecules ceramide and sphingosine and the pro-survival molecule sphingosine-1-phosphate (S1P).[3][4] By inhibiting SphK1 and SphK2, this compound shifts this balance towards apoptosis.[3][11]

Simultaneously, this compound acts as a microtubule network disrupting agent.[1][2] This dual action is believed to result in a synergistic induction of apoptosis in AML cells.[1][2] The apoptotic cell death induced by this compound is mediated through the intrinsic apoptotic pathway and is dependent on cyclin-dependent kinase 1 (CDK1).[3][4]

SKi_178_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SphK1_2 SphK1/SphK2 S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SphK1_2->S1P Produces S1P_receptor S1P Receptor Apoptosis Apoptosis S1P_receptor->Apoptosis Inhibits (via downstream signaling) Sphingosine Sphingosine Sphingosine->SphK1_2 Substrate Ceramide Ceramide (Pro-apoptotic) Sphingosine->Ceramide Metabolic precursor S1P->S1P_receptor Activates Ceramide->Apoptosis Promotes Microtubules Microtubule Network Microtubules->Apoptosis Disruption leads to CDK1 CDK1 CDK1->Apoptosis Activation required for This compound effect SKi_178 This compound SKi_178->SphK1_2 Inhibits SKi_178->Microtubules Disrupts SKi_178->CDK1 Sustained activation

Figure 1. Simplified signaling pathway of this compound's dual mechanism of action.

Standard AML Chemotherapy: DNA Damage and Cell Cycle Arrest

The "7+3" regimen consists of cytarabine and an anthracycline (e.g., daunorubicin).

  • Cytarabine (Ara-C) is a pyrimidine analog that, once incorporated into DNA, inhibits DNA polymerase, leading to the termination of DNA chain elongation and inducing DNA damage.

  • Daunorubicin is an anthracycline that intercalates into DNA, inhibiting topoisomerase II and generating reactive oxygen species, which also leads to DNA damage and apoptosis.

The combined effect of these agents is to induce overwhelming DNA damage and cell cycle arrest, primarily in rapidly dividing cancer cells, ultimately leading to apoptosis.

Standard_Chemo_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA Apoptosis Apoptosis DNA->Apoptosis Damage triggers DNA_Polymerase DNA Polymerase DNA_Polymerase->DNA Replicates Topoisomerase_II Topoisomerase II Topoisomerase_II->DNA Relaxes supercoils Cytarabine Cytarabine Cytarabine->DNA Incorporates into Cytarabine->DNA_Polymerase Inhibits Daunorubicin Daunorubicin Daunorubicin->DNA Intercalates into Daunorubicin->Topoisomerase_II Inhibits

Figure 2. Mechanism of action of standard "7+3" AML chemotherapy.

Experimental Protocols

This compound In Vitro Cell Viability Assay
  • Cell Lines and Culture: Human AML cell lines (e.g., HL-60, U937, THP-1) are maintained in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum at 37°C in a humidified 5% CO2 incubator.[3]

  • Treatment: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound or vehicle control (DMSO) for 48 hours.[3]

  • Viability Assessment: Cell viability is measured using the MTT assay. Following treatment, MTT reagent is added to each well and incubated. A stop solution is then added, and the absorbance is read at 570 nm. Results are normalized to the vehicle control to determine the percentage of viable cells.[3]

  • Data Analysis: IC50 values are calculated using software such as GraphPad Prism based on at least three independent experiments.[3]

This compound In Vivo Mouse Model of AML
  • Animal Model: Immunodeficient mice (e.g., NSG mice) are used for xenograft studies with human AML cell lines (e.g., MOLM-13), or syngeneic models (e.g., MLL-AF9) are established in immunocompetent mice.[2][9]

  • Leukemia Induction: A specified number of AML cells (e.g., 1 x 10^6) are injected intravenously into the mice.[12]

  • Treatment: Once leukemia is established (confirmed by peripheral blood analysis or bioluminescence imaging), mice are treated with this compound (e.g., 20 mg/kg, intraperitoneally, three times a week) or a vehicle control.[2]

  • Monitoring: Disease progression is monitored by assessing white blood cell counts in peripheral blood, spleen and liver size, and overall survival. For cell lines expressing luciferase, in vivo bioluminescence imaging is used to quantify tumor burden.[2][9]

  • Endpoint: The primary endpoints are typically a reduction in leukemic burden and an increase in the overall survival of the treated mice compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro AML Cell Lines (e.g., HL-60, MOLM-13) treatment_vitro Treat with this compound or Standard Chemo start_vitro->treatment_vitro start_vivo Establish AML Mouse Model (Xenograft or Syngeneic) assay Cell Viability Assay (MTT) Apoptosis Assay (Annexin V) treatment_vitro->assay ic50 Determine IC50 Values assay->ic50 treatment_vivo Treat with this compound or Standard Chemo start_vivo->treatment_vivo monitoring Monitor Disease Progression (WBC, Survival, Imaging) treatment_vivo->monitoring efficacy Assess Therapeutic Efficacy monitoring->efficacy

Figure 3. General experimental workflow for preclinical evaluation.

Conclusion

This compound presents a promising, multi-targeted approach for the treatment of AML, with a distinct mechanism of action compared to the DNA-damaging effects of standard "7+3" chemotherapy. Its efficacy in preclinical models, particularly against multi-drug resistant cells, suggests it could be a valuable therapeutic option. However, it is important to note that the available data is preclinical, and direct, head-to-head comparative studies with standard chemotherapy regimens in the same experimental settings are needed to fully elucidate its relative efficacy. The detailed experimental protocols provided herein should serve as a foundation for designing such comparative studies. Further research, including clinical trials, will be essential to determine the ultimate role of this compound in the clinical management of AML.

References

Validating SKi-178 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methods to validate the target engagement of SKi-178 in a cellular context. Experimental data is summarized, and detailed protocols for key validation techniques are provided.

This compound has been identified as a multi-targeted agent that functions as an inhibitor of both Sphingosine Kinase 1 (SphK1) and Sphingosine Kinase 2 (SphK2), as well as a disruptor of the microtubule network.[1] Initially developed as a selective SphK1 inhibitor, further studies revealed its broader mechanism of action.[1][2] Validating the engagement of these targets within intact cells is crucial for understanding its biological effects and therapeutic potential. This guide explores the primary methods for confirming this compound's interaction with its targets and compares its activity with other known SphK inhibitors.

Comparative Analysis of this compound and Other SphK Inhibitors

This compound's multi-targeting profile distinguishes it from more selective inhibitors. While it effectively reduces sphingosine-1-phosphate (S1P) formation and induces ceramide accumulation, its cytotoxic effects are also attributed to its ability to disrupt microtubule dynamics.[1][3] This dual action can lead to synergistic apoptosis in cancer cells.[1]

InhibitorTarget(s)Reported IC50/KiKey Validation MethodsReference
This compound SphK1, SphK2, Tubulin~500 nM - 1 µM (AML cells)[4]; Ki = 1.3 µM (SphK1)[2]CETSA, In vitro kinase assays, LC-MS/MS (S1P/Ceramide levels), Microtubule polymerization assays[1][2]
PF-543 Selective SphK1 inhibitor---Used for comparison in SphK activity assays[5]
ABC294640 Selective SphK2 inhibitor---Used for comparison in SphK activity assays[5]
SKI-II Dual SphK1/2 inhibitor---Structural basis for developing more selective inhibitors[6]

Key Experimental Protocols for Target Validation

Accurate validation of this compound target engagement requires a combination of techniques that assess direct binding, enzymatic activity, and downstream cellular consequences.

Cellular Thermal Shift Assay (CETSA) for Direct Target Engagement

CETSA is a powerful method to confirm direct binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[1]

Experimental Protocol:

  • Cell Treatment: Culture cells (e.g., human acute myeloid leukemia (AML) cell lines) to 80-90% confluency. Treat cells with this compound at various concentrations (e.g., 0-25 µM) or a vehicle control for a specified time.

  • Cell Lysis: Harvest and wash the cells. Resuspend the cell pellet in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Separation: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the protein levels of SphK1 and SphK2 by Western blotting using specific antibodies. An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the control indicates target engagement.[1]

In Vitro Sphingosine Kinase Activity Assay

This assay directly measures the enzymatic activity of SphK1 and SphK2 in the presence of an inhibitor. Several formats are available, including radiolabeling, fluorescence-based, and luminescence-based assays.[7][8][9][10]

Experimental Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, add the reaction buffer, purified recombinant SphK1 or SphK2 enzyme, and the test compound (this compound or other inhibitors at various concentrations).

  • Substrate Addition: Add the substrates, sphingosine and ATP, to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes).

  • ATP Detection: Stop the reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the IC50 values for the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

LC-MS/MS for Sphingolipid Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method to quantify changes in the cellular levels of sphingolipids, such as S1P and ceramides. Inhibition of SphK activity by this compound is expected to decrease S1P levels and increase the levels of its substrate, sphingosine, and precursor, ceramide.[1][5]

Experimental Protocol:

  • Cell Treatment and Lipid Extraction: Treat cells with this compound. After the desired incubation period, harvest the cells and perform lipid extraction using an appropriate organic solvent system (e.g., chloroform/methanol).

  • Sample Preparation: Dry the lipid extracts and reconstitute them in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the samples into an LC-MS/MS system. Use a suitable chromatographic method to separate the different sphingolipid species. Use tandem mass spectrometry in multiple reaction monitoring (MRM) mode for sensitive and specific quantification of S1P and various ceramide species.

  • Data Analysis: Quantify the lipid levels by comparing the peak areas to those of known standards.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental processes involved in validating this compound target engagement.

SKi_178_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingosine Sphingosine SphK1_2 SphK1 / SphK2 Sphingosine->SphK1_2 Ceramide Ceramide Sphingosine->Ceramide Accumulation S1P_ext Extracellular S1P S1PR S1P Receptors (S1PRs) S1P_ext->S1PR Downstream Pro-survival & Proliferation Signaling (e.g., Akt-mTOR) S1PR->Downstream S1P_int Intracellular S1P SphK1_2->S1P_int ATP S1P_int->S1P_ext Transporters Ceramide->Sphingosine Apoptosis Apoptosis Ceramide->Apoptosis SKi_178 This compound SKi_178->SphK1_2 Inhibition Tubulin Tubulin SKi_178->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule Microtubule->Apoptosis CETSA_Workflow start Intact Cells treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis heating Heat Lysates at Temperature Gradient lysis->heating centrifugation Centrifugation to Pellet Aggregates heating->centrifugation supernatant Collect Soluble Protein Fraction centrifugation->supernatant western_blot Western Blot for SphK1 and SphK2 supernatant->western_blot analysis Analyze Protein Thermal Stability western_blot->analysis Kinase_Assay_Workflow setup Prepare Reaction Mix: Enzyme, Buffer, this compound initiate Add Substrates: Sphingosine + ATP setup->initiate incubate Incubate at 30°C initiate->incubate detect Add ATP Detection Reagent incubate->detect read Measure Luminescence detect->read calculate Calculate % Inhibition and IC50 read->calculate

References

SKi-178: An In-Depth Analysis of its Anticancer Profile and Synergistic Potential

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative studies detailing the synergistic effects of SKi-178 with other specific anticancer drugs are not yet available in the public domain, a comprehensive review of its mechanism of action reveals a strong theoretical and experimentally supported basis for its potential in combination therapies. This compound's unique dual-inhibitory function against both sphingosine kinases (SphK1 and SphK2) and microtubule dynamics positions it as a compelling candidate for synergistic interactions with a variety of other anticancer agents.

This compound is a potent small molecule inhibitor that has demonstrated significant cytotoxicity across a broad range of cancer cell lines, including those resistant to multiple drugs.[1][2][3] Its primary mechanism of action involves the simultaneous inhibition of two key cellular targets crucial for cancer cell proliferation and survival.

Dual Mechanism of Action: The Foundation of Intrinsic Synergy

This compound's anticancer efficacy stems from its ability to concurrently disrupt two distinct but interconnected cellular processes:

  • Sphingosine Kinase (SphK) Inhibition: this compound inhibits both isoforms of sphingosine kinase, SphK1 and SphK2.[1] These enzymes play a critical role in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramides and sphingosine with the pro-survival molecule sphingosine-1-phosphate (S1P).[2][3] By inhibiting SphKs, this compound shifts this balance towards the accumulation of ceramides, thereby promoting cancer cell death.

  • Microtubule Network Disruption: In addition to its effects on sphingolipid metabolism, this compound also directly impairs microtubule assembly.[1][2] This disruption of the microtubule network leads to mitotic arrest, a state where the cancer cell is unable to complete cell division, ultimately triggering apoptosis.

Preclinical evidence strongly suggests that these two activities of this compound are not merely additive but synergistic.[1] The inhibition of SphK sensitizes cancer cells to the cytotoxic effects of microtubule disruption. This intrinsic synergy is a key feature of this compound's standalone anticancer activity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing synergistic effects in preclinical studies.

SKi_178_Mechanism cluster_0 This compound Dual Inhibition cluster_1 Cellular Effects cluster_2 Downstream Consequences Ski178 This compound SphK SphK1 / SphK2 Ski178->SphK Inhibits Tubulin Tubulin Polymerization Ski178->Tubulin Inhibits S1P ↓ Sphingosine-1-Phosphate (S1P) SphK->S1P Reduces Production Ceramide ↑ Ceramide SphK->Ceramide Increases Accumulation Microtubule Microtubule Disruption Tubulin->Microtubule Survival ↓ Pro-Survival Signaling S1P->Survival Apoptosis ↑ Apoptosis Ceramide->Apoptosis MitoticArrest Mitotic Arrest Microtubule->MitoticArrest MitoticArrest->Apoptosis

Caption: Mechanism of this compound's dual inhibitory action.

Synergy_Workflow start Select Cancer Cell Line(s) drug_prep Prepare this compound and Test Anticancer Drug start->drug_prep single_agent Single-Agent Dose-Response (Determine IC50) drug_prep->single_agent combination Combination Treatment (Fixed Ratio or Matrix) single_agent->combination viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) combination->viability analysis Synergy Analysis (e.g., Chou-Talalay CI) viability->analysis end Determine Synergy, Additivity, or Antagonism analysis->end

Caption: General workflow for assessing drug synergy.

Potential for Synergistic Combinations with Other Anticancer Drugs

Although specific data is lacking, the mechanism of this compound suggests strong potential for synergistic combinations with various classes of anticancer drugs:

  • Conventional Chemotherapies: Drugs that induce DNA damage (e.g., cisplatin, doxorubicin) or are also antimetabolites could have their efficacy enhanced by this compound's ability to lower the apoptotic threshold through ceramide accumulation.

  • Targeted Therapies: Inhibitors of pro-survival pathways (e.g., PI3K/Akt/mTOR inhibitors) could be complemented by this compound's distinct mechanism of inducing apoptosis.

  • Bcl-2 Family Inhibitors: Given that this compound's induction of apoptosis is mediated through the intrinsic pathway, combining it with Bcl-2 inhibitors like venetoclax could lead to profound synergistic cell killing.

Experimental Protocols for Evaluating Synergy

The following are standard experimental protocols that would be employed to generate the quantitative data necessary for a comprehensive comparison guide.

Table 1: Key Experimental Protocols

ExperimentMethodology
Cell Viability Assay Protocol: 1. Seed cancer cells in 96-well plates and allow them to adhere overnight. 2. Treat cells with a range of concentrations of this compound, the other anticancer drug, and their combination for a specified period (e.g., 48-72 hours). 3. Add a viability reagent (e.g., MTT, CellTiter-Glo) and incubate as per the manufacturer's instructions. 4. Measure the absorbance or luminescence to determine the percentage of viable cells relative to an untreated control.
Combination Index (CI) Analysis Protocol: 1. Perform cell viability assays with a matrix of concentrations of this compound and the other drug. 2. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay Protocol: 1. Treat cells with this compound, the other drug, and the combination for a defined period. 2. Stain cells with Annexin V and Propidium Iodide (PI). 3. Analyze the stained cells using flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
In Vivo Tumor Xenograft Studies Protocol: 1. Implant human cancer cells subcutaneously into immunocompromised mice. 2. Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, other anticancer drug alone, and the combination. 3. Administer drugs according to a predetermined schedule and dosage. 4. Measure tumor volume and body weight regularly. 5. At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).

Future Directions

The compelling preclinical rationale for this compound's synergistic potential underscores the urgent need for dedicated combination studies. Future research should focus on systematically evaluating this compound in combination with a panel of standard-of-care and emerging anticancer agents across various cancer types. The generation of quantitative synergy data from such studies will be instrumental in guiding the clinical development of this compound as a combination therapy and unlocking its full therapeutic potential for cancer patients.

References

SKi-178: A Dual-Action Inhibitor Demonstrating Broad-Spectrum Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of SKi-178's Effects Across Diverse Cancer Models

The novel small molecule inhibitor, this compound, has emerged as a promising anti-cancer agent due to its unique multi-targeted mechanism of action. This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data from various cancer models. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic underpinnings of this compound.

Dual-Targeting Mechanism of Action

This compound distinguishes itself from other kinase inhibitors by functioning as a dual inhibitor of Sphingosine Kinase 1 and 2 (SphK1 and SphK2) and as a microtubule network disrupting agent.[1][2][3] This synergistic combination of activities is believed to be the source of its potent cytotoxicity in a wide range of cancer cell lines, including those resistant to multiple drugs.[1][4]

The inhibition of SphK1 and SphK2 disrupts the balance of the "sphingolipid rheostat," which regulates cell fate.[4] By blocking the conversion of pro-apoptotic sphingosine to pro-survival sphingosine-1-phosphate (S1P), this compound simultaneously decreases pro-growth signaling and increases the levels of sphingolipids that promote apoptosis.[4]

Concurrently, this compound's ability to disrupt microtubule dynamics leads to a prolonged mitotic arrest.[2] This sustained arrest activates cyclin-dependent kinase 1 (CDK1), which in turn leads to the phosphorylation and inhibition of anti-apoptotic Bcl-2 family members and the degradation of Mcl-1, ultimately triggering the intrinsic apoptotic cascade.[2]

dot

SKI_178_Mechanism_of_Action SKI_178 This compound SphK1_SphK2 SphK1 / SphK2 SKI_178->SphK1_SphK2 Inhibits Microtubules Microtubule Dynamics SKI_178->Microtubules Disrupts S1P S1P (Pro-survival) SphK1_SphK2->S1P Decreases Ceramide Sphingosine / Ceramide (Pro-apoptotic) SphK1_SphK2->Ceramide Increases Mitotic_Arrest Prolonged Mitotic Arrest Microtubules->Mitotic_Arrest Apoptosis Apoptosis Ceramide->Apoptosis CDK1 Sustained CDK1 Activation Mitotic_Arrest->CDK1 Bcl2_Mcl1 Inhibition of anti-apoptotic Bcl-2 family (Bcl-2, Bcl-xl) Degradation of Mcl-1 CDK1->Bcl2_Mcl1 Bcl2_Mcl1->Apoptosis

Caption: this compound's dual mechanism of action.

Cross-Validation of Efficacy in Diverse Cancer Models

The effectiveness of this compound has been validated across a spectrum of cancer models, demonstrating its broad therapeutic potential.

In Vitro Cytotoxicity

This compound exhibits potent cytotoxicity with IC50 values in the sub-micromolar to low micromolar range across various cancer cell lines.[1] The concentrations of this compound required to induce apoptosis are consistent with those needed to engage both SphK1 and SphK2.[5]

Cell LineCancer TypeIC50 (µM)Reference
AML
HL-60Acute Myeloid Leukemia~0.4-0.8[5][6]
Prostate
PC-3Prostate CancerNot specified, but potent inhibition[7]
LNCaPProstate CancerNot specified, but potent inhibition[7]
pCan1/pCan2Primary Prostate CancerPotent inhibition at 10 µM[1]
Other
VariousBroad range of cancer cell lines0.1 - 1.8[1]

Note: Specific IC50 values for all cell lines were not consistently available in the reviewed literature. The table reflects the available data.

Comparison with Other Sphingosine Kinase Inhibitors

In prostate cancer models, this compound has demonstrated superior anti-cancer activity compared to single-target SphK inhibitors.[1]

CompoundTarget(s)Effect on Prostate Cancer CellsReference
This compound SphK1/2, MicrotubulesMore potent inhibition of cell viability, and induction of cell death and apoptosis[1]
PF-543 SphK1Less potent than this compound[1]
ABC294640 SphK2Less potent than this compound[1][4][8]
In Vivo Efficacy

This compound has shown significant therapeutic efficacy and is well-tolerated in multiple mouse models of cancer.

Acute Myeloid Leukemia (AML):

In mouse models of AML, this compound has been shown to induce complete remission and increase survival.[1][2]

  • MLL-AF9 Model: Treatment with this compound at 20 mg/kg, three times per week, led to a dose-dependent increase in survival and inhibited leukemic progression.[2][5]

  • MOLM-13 Xenograft Model: this compound treatment abrogated the phosphorylation and activation of STAT5, suggesting efficacy in this model.[2]

Prostate Cancer:

In a PC-3 xenograft model, daily intraperitoneal injections of this compound potently inhibited tumor growth.[7][9] Analysis of the xenograft tissues confirmed the inhibition of SphK activity, induction of ceramide production, and inhibition of the Akt-mTOR pathway.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct drug-target engagement in a cellular environment.

dot

CETSA_Workflow cluster_0 Cell Treatment and Heating cluster_1 Lysis and Separation cluster_2 Protein Analysis A Treat cells with This compound or vehicle B Heat cell suspension at various temperatures A->B C Lyse cells B->C D Separate soluble fraction from precipitated proteins (centrifugation) C->D E Quantify soluble target protein (e.g., Western Blot) D->E

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).
  • Cell Treatment: Intact cells are incubated with this compound or a vehicle control.

  • Heating: The cell suspensions are heated to a range of temperatures. Ligand-bound proteins are stabilized and remain soluble at higher temperatures compared to unbound proteins.

  • Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the denatured, precipitated proteins by centrifugation.

  • Detection: The amount of soluble target protein (SphK1 and SphK2) in the supernatant is quantified using methods like Western blotting. An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates direct target engagement.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Plating: Cells are seeded in 96-well plates at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/ml for leukemic cells) and allowed to adhere or stabilize overnight.[10]

  • Compound Addition: Cells are treated with various concentrations of this compound or control compounds for a specified duration (e.g., 72 hours).[10]

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., SDS-HCl) is added to dissolve the formazan crystals.[11]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Mouse Models

Xenograft models are essential for evaluating the in vivo efficacy of anti-cancer compounds.

dot

Xenograft_Model_Workflow Cell_Culture Culture Cancer Cells (e.g., PC-3) Injection Subcutaneous injection of cells into immunocompromised mice Cell_Culture->Injection Tumor_Growth Monitor tumor growth Injection->Tumor_Growth Treatment Administer this compound or vehicle (e.g., daily intraperitoneal injection) Tumor_Growth->Treatment Monitoring Continue monitoring tumor volume and mouse body weight Treatment->Monitoring Endpoint Endpoint analysis: Tumor weight, IHC, etc. Monitoring->Endpoint

Caption: Workflow for a typical xenograft mouse model study.
  • Cell Implantation: A specific number of cancer cells (e.g., 2-10 x 10^6 PC-3 cells) are suspended in a solution, often with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).[12][13]

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).[12]

  • Treatment: Mice are randomized into treatment and control groups. This compound is administered according to a specific regimen (e.g., daily intraperitoneal injection).[7]

  • Monitoring: Tumor volume and mouse body weight are measured regularly to assess treatment efficacy and toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry, to examine biomarkers of drug activity.

Conclusion

This compound demonstrates a robust and broad-spectrum anti-cancer effect across multiple cancer models. Its unique dual-targeting mechanism of SphK1/2 and microtubule dynamics offers a significant advantage, particularly in the context of drug-resistant cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising agent. The data presented here provides a strong rationale for the continued development of this compound as a novel cancer therapeutic.

References

Safety Operating Guide

Personal protective equipment for handling SKi-178

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SKi-178, a potent inhibitor of sphingosine kinase 1 and 2 (SphK1/2). Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.

This compound: Chemical and Safety Data

This compound is a small molecule inhibitor used in cancer research, particularly in studies related to acute myeloid leukemia (AML).[1][2] It functions as a multi-targeted agent, inhibiting Sphingosine Kinases and disrupting microtubule networks, ultimately leading to apoptotic cell death in cancer cells.[2]

PropertyData
Synonyms Sphingosine Kinase 1 Inhibitor, this compound, N'-(1E)-1-(3,4-Dimethoxyphenyl)ethylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
CAS Number 1259484-97-3[3]
Molecular Formula C₂₁H₂₂N₄O₄[3]
Molecular Weight 394.42 g/mol [3][4]
Appearance Off-white powder
Solubility Soluble in DMSO (up to 100 mM); Insoluble in water and ethanol[4][5]
Biological Activity Potent inhibitor of SphK1 and SphK2 with IC₅₀ values ranging from 0.1 to 1.8 µM in various cancer cell lines[4][5][6][7]
Storage Temperature Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year[3][5]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, stringent adherence to safety protocols and the use of appropriate PPE is mandatory.

Hazard ClassGHS Classification
Acute Toxicity, Oral Category 4[3]
Acute Aquatic Toxicity Category 1[3]
Chronic Aquatic Toxicity Category 1[3]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield when handling the solid compound or concentrated stock solutions to protect against splashes.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any tears or punctures before use.

  • Respiratory Protection: When handling the powder form outside of a certified chemical fume hood or ventilated enclosure, a NIOSH-approved respirator is recommended to avoid inhalation of dust particles.

  • Skin and Body Protection: A lab coat is required. Ensure it is fully buttoned. For larger quantities or in case of potential for significant exposure, consider additional protective clothing such as an apron or coveralls.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the powdered compound in a tightly sealed container at -20°C.[3]

  • Stock solutions prepared in a solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[3][5]

Preparation of Stock Solutions (Example): To prepare a 10 mM stock solution of this compound (MW: 394.42 g/mol ) in DMSO:

  • Work within a certified chemical fume hood.

  • Weigh out 3.94 mg of this compound powder.

  • Add 1 mL of fresh, anhydrous DMSO to the powder.[5]

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Aliquot into smaller volumes in sterile microcentrifuge tubes and store at -80°C.

General Handling Procedures:

  • Always handle this compound within a chemical fume hood to avoid inhalation of dust or aerosols.[3]

  • Avoid all direct contact with the skin and eyes.[3]

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled.[3]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[3]

Emergency Procedures and First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and provide the safety data sheet to the medical personnel.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused this compound powder and any contaminated disposable lab supplies (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed container for hazardous liquid waste.

  • Disposal: Arrange for the disposal of all this compound waste through your institution's environmental health and safety (EHS) office, ensuring it is sent to an approved waste disposal plant.[3] Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[3]

Experimental Protocols and Signaling Pathways

This compound primarily induces apoptosis through the intrinsic signaling pathway by inhibiting SphK1 and SphK2. This leads to an accumulation of ceramides and a reduction in sphingosine-1-phosphate (S1P).[2][6]

Key Signaling Events:

  • Inhibition of SphK1/2: this compound directly binds to and inhibits the activity of SphK1 and SphK2.[2]

  • Prolonged Mitosis: Treatment with this compound leads to a sustained G2/M cell cycle arrest.[1]

  • CDK1 Activation: The mitotic arrest is associated with prolonged activation of cyclin-dependent kinase 1 (CDK1).[1][9]

  • Bcl-2 Family Phosphorylation: Activated CDK1 phosphorylates and inactivates anti-apoptotic Bcl-2 family members like Bcl-2, Bcl-xL, and Mcl-1.[1][7][9]

  • JNK Activation: this compound has been shown to activate the JNK signaling cascade, which can contribute to apoptosis.[1][10]

  • Akt-mTOR Inhibition: The compound can also inhibit the pro-survival Akt-mTOR pathway.[10]

  • Apoptosis Induction: The culmination of these events is the activation of caspases (e.g., caspase-7) and the induction of apoptosis through the intrinsic (mitochondrial) pathway.[1][7]

SKi_178_Signaling_Pathway cluster_cell Cancer Cell SKI178 This compound SphK1_2 SphK1 / SphK2 SKI178->SphK1_2 Inhibits Microtubules Microtubule Dynamics SKI178->Microtubules Disrupts Akt_mTOR Akt-mTOR Inhibition SKI178->Akt_mTOR Inhibits S1P S1P (Pro-survival) SphK1_2->S1P Produces Ceramide Ceramide (Pro-apoptotic) SphK1_2->Ceramide Reduces JNK JNK Activation Ceramide->JNK Mitotic_Arrest Prolonged Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest CDK1 Sustained CDK1 Activation Mitotic_Arrest->CDK1 Bcl2_family Inactivation of anti-apoptotic Bcl-2 family (Bcl-2, Mcl-1) CDK1->Bcl2_family Phosphorylates Apoptosis Apoptosis Bcl2_family->Apoptosis JNK->Apoptosis Akt_mTOR->Apoptosis

Caption: Signaling pathway of this compound leading to apoptosis.

Representative Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HL-60) using an Annexin V apoptosis assay.[1]

  • Cell Culture: Culture HL-60 cells in appropriate media and conditions until they reach the desired confluence.

  • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound treatment.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a specified time period (e.g., 24, 48, or 72 hours).

  • Apoptosis Analysis (Annexin V/7-AAD Staining):

    • Harvest the cells (including any floating cells in the supernatant).

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add fluorescently labeled Annexin V and 7-AAD stain.

    • Incubate in the dark according to the manufacturer's instructions.

    • Analyze the stained cells by flow cytometry to quantify early and late apoptotic populations.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture HL-60 Cells Seed_Cells 2. Seed Cells into Plate Cell_Culture->Seed_Cells Prepare_SKI178 3. Prepare this compound Dilutions Treat_Cells 4. Treat Cells with this compound Prepare_SKI178->Treat_Cells Incubate 5. Incubate (e.g., 48 hours) Treat_Cells->Incubate Harvest_Cells 6. Harvest Cells Incubate->Harvest_Cells Stain_Cells 7. Stain with Annexin V/7-AAD Harvest_Cells->Stain_Cells Flow_Cytometry 8. Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry

Caption: Workflow for an in vitro apoptosis assay with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.